molecular formula C13H15ClN2O2 B1464175 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 1312138-71-8

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No.: B1464175
CAS No.: 1312138-71-8
M. Wt: 266.72 g/mol
InChI Key: FFSWMWJFVCCBSS-UHFFFAOYSA-N
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Description

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSWMWJFVCCBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical and Basic Properties of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, a substituted benzimidazole derivative. Benzimidazoles are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities.[1][2] This document elucidates the core physicochemical properties, acid-base characteristics, and a plausible synthetic pathway for the title compound. The insights presented are tailored for researchers, scientists, and drug development professionals, offering a foundational understanding for its potential application in research and development. We will explore the structural rationale behind its properties and provide detailed experimental considerations grounded in established chemical principles.

Introduction to the Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

The benzimidazole moiety, a bicyclic system composed of fused benzene and imidazole rings, is classified as a "privileged structure" in medicinal chemistry. This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities, including antimicrobial, antiviral, and enzyme-inhibitory applications.[1][2] The versatility of the benzimidazole core is largely due to the two nitrogen atoms, which can act as both hydrogen bond donors and acceptors, facilitating strong interactions with enzyme active sites and receptors.

The specific properties of a benzimidazole derivative are heavily influenced by the nature and position of its substituents. In the case of This compound , each substituent plays a critical role:

  • 6-Chloro Group: The electron-withdrawing nature of the chlorine atom can significantly modulate the pKa of the benzimidazole nitrogens and influence the molecule's overall electronic distribution, which can be critical for target binding and metabolic stability.

  • 1-Isopropyl Group: N-alkylation, particularly with a sterically bulky group like isopropyl, serves two primary purposes. It enhances lipophilicity, which can improve membrane permeability, and it can provide metabolic stability by sterically hindering enzymatic attack on the N1 position.[1][3]

  • 2-Propanoic Acid Group: This substituent introduces a carboxylic acid function, a key acidic center that dictates the molecule's solubility profile in aqueous media at different pH values. The presence of this group allows for salt formation, a common strategy for improving the bioavailability of drug candidates.[1]

This guide will deconstruct these components to provide a holistic view of the title compound's fundamental properties.

Molecular Profile and Physicochemical Properties

A molecule's behavior in both biological and chemical systems is fundamentally governed by its physicochemical properties. These parameters are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles and for designing formulation strategies.

molecule This compound

Caption: Chemical structure of the title compound.

Below is a summary of the key identifiers and computed physicochemical properties for this compound.

Identifier / Property Value Source
CAS Number 1312138-71-8[4]
Molecular Formula C₁₃H₁₅ClN₂O₂[4]
Molecular Weight 266.72 g/mol [4]
SMILES CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O[4]
Topological Polar Surface Area (TPSA) 55.12 Ų[4]
LogP (Octanol/Water Partition Coeff.) 3.2878[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 4[4]

Interpretation for Drug Development:

  • The LogP value of 3.2878 suggests a significant degree of lipophilicity, indicating that the compound is likely to have good membrane permeability.[4] However, this also points to potentially lower aqueous solubility in its neutral state.

  • The TPSA of 55.12 Ų is well within the range typically associated with good oral bioavailability (generally < 140 Ų).

  • The presence of one hydrogen bond donor and three acceptors provides the capacity for specific interactions with biological targets.[4]

Core Basic and Acidic Properties

A defining characteristic of this molecule is its amphoteric nature, meaning it possesses both acidic and basic functional groups. This duality is central to its behavior in solution.

  • Acidic Center: The carboxylic acid moiety (-COOH) is the primary acidic center. In aqueous solution, it can deprotonate to form a negatively charged carboxylate ion (-COO⁻). This ionization significantly enhances solubility in neutral to basic conditions.[1]

  • Basic Center: The sp²-hybridized nitrogen atom at position 3 of the benzimidazole ring is the primary basic center. It has a lone pair of electrons that can accept a proton, forming a positively charged benzimidazolium cation.

The overall charge of the molecule is therefore highly pH-dependent, existing as a cation at low pH, a neutral molecule or zwitterion around its isoelectric point, and an anion at high pH. This behavior is critical for designing purification strategies (e.g., extraction, chromatography) and for understanding its physiological disposition.

Acid_Base_Equilibria Cation Cationic Form (Low pH) Neutral Neutral/Zwitterionic Form (Mid pH) Cation->Neutral + OH⁻ / - H⁺ Anion Anionic Form (High pH) Neutral->Anion + OH⁻ / - H⁺

Caption: pH-dependent ionization states of the molecule.

Synthesis and Characterization Strategy

While specific synthesis details for this exact molecule are proprietary or not widely published, a chemically sound and robust synthetic route can be proposed based on established benzimidazole chemistry.[5][6] The causality behind this proposed pathway is rooted in maximizing yield and purity by controlling regioselectivity.

4.1. Proposed Retrosynthetic Approach

A logical retrosynthesis involves two primary disconnections:

  • N-C Bond Disconnection: The bond between the N1 nitrogen and the isopropyl group, suggesting an N-alkylation reaction as the final step. This is often preferred as it avoids potential side reactions during the initial ring formation.

  • Benzimidazole Ring Disconnection: A Phillips condensation reaction, which involves the condensation of an o-phenylenediamine with a dicarboxylic acid derivative.

4.2. Experimental Protocol: A Representative Synthesis

This protocol is a self-validating system, where the successful isolation and characterization of the intermediate in Step 1 confirms the viability of the starting materials and conditions before proceeding to the final, and often more challenging, N-alkylation step.

Step 1: Synthesis of 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid (Intermediate)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloro-o-phenylenediamine (1.0 eq) and succinic anhydride (1.1 eq).

  • Solvent/Catalyst: Add polyphosphoric acid (PPA) as both the solvent and condensing agent. The use of PPA is standard for this cyclization as it acts as a powerful dehydrating agent at elevated temperatures.[5]

  • Reaction Conditions: Heat the mixture to 170-180 °C and stir for 3-4 hours. The high temperature is necessary to drive the condensation and cyclization.

  • Workup and Isolation: Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. The PPA will be hydrolyzed, and the product will precipitate.

  • Purification: Neutralize the slurry with a base (e.g., NaOH solution) to pH ~7-8, which will dissolve the product. Filter to remove any insoluble impurities. Re-acidify the filtrate with an acid (e.g., HCl) to precipitate the purified intermediate. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: N-Alkylation to Yield this compound

  • Reaction Setup: Dissolve the intermediate from Step 1 (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the N-H of the benzimidazole ring, forming a nucleophilic anion.

  • Alkylation: Add 2-bromopropane (isopropyl bromide, 1.2 eq) to the mixture. The reaction is typically stirred at room temperature or slightly elevated temperature (e.g., 50-60 °C) for several hours to overnight.

  • Workup and Isolation: Pour the reaction mixture into water. The product may precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified using column chromatography on silica gel or by recrystallization to yield the final, pure compound.

Synthesis_Workflow cluster_step1 Step 1: Phillips Condensation cluster_step2 Step 2: N-Alkylation A 4-Chloro-o-phenylenediamine + Succinic Anhydride B Intermediate: 3-(6-Chloro-1H-benzimidazol- 2-yl)propanoic acid A->B PPA, 180°C C Intermediate + 2-Bromopropane B->C D Final Product C->D K₂CO₃, DMF

Caption: Proposed two-step synthesis workflow.

4.3. Analytical Characterization

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques would be employed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the successful and regioselective addition of the isopropyl group.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Context and Potential Applications

While specific bioactivity data for CAS 1312138-71-8 is not extensively available in public literature, the structural motifs suggest several potential areas of investigation for researchers. The broader class of N-substituted benzimidazole derivatives has shown promise in various therapeutic areas. For instance, different benzimidazolone analogues have been synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi.[2][3][7] Furthermore, some chloro-substituted benzimidazole regioisomers have been investigated as selective cannabinoid receptor 2 (CB2) agonists, a target relevant for inflammatory and neuropathic pain.[5]

Given its structure, this compound could be a valuable tool compound or starting point for libraries aimed at discovering novel agents in areas such as:

  • Antimicrobial drug discovery.

  • Anti-inflammatory research.

  • Enzyme inhibition assays, particularly targeting kinases or polymerases.

Conclusion

This compound is a molecule with a rich chemical character defined by its privileged benzimidazole core and modulating substituents. Its amphoteric nature, significant lipophilicity, and potential for diverse biological interactions make it a compound of interest for further scientific exploration. The synthetic pathway outlined in this guide provides a reliable foundation for its preparation, enabling researchers to access this molecule for screening and development purposes. This technical guide serves as a foundational resource, empowering scientific professionals to leverage the basic properties of this compound in their research endeavors.

References

  • González-Díaz, H., et al. (2020). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 25(15), 3483. [Link]

  • Wang, S., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences, 14(4), 6794-6811. [Link]

  • Wang, S., et al. (2013). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. MDPI. [Link]

  • Pham, E.C., et al. (2021). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 11(42), 26233-26254. [Link]

Sources

An In-depth Technical Guide to 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Compound Identification

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Many marketed drugs feature this heterocyclic system, highlighting its therapeutic versatility against conditions ranging from hypertension to cancer.[1] The title compound, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, integrates several key structural features: a chloro-substituted benzimidazole core, an N-isopropyl group, and a propanoic acid side chain. These modifications are anticipated to modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity.

While a dedicated CAS number for this compound is not prominently listed, the CAS number for the closely related 1-methyl analog, 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid, is 156213-03-5 .[2] This suggests that the isopropyl variant is likely a novel or less-common derivative. For research and regulatory purposes, it is crucial to characterize this compound thoroughly and, if synthesized as a new chemical entity, to register it to obtain a unique CAS number.

Physicochemical Properties and Structural Analysis

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. While experimental data for the title compound is unavailable, we can infer its likely characteristics based on its structural components and data from analogous molecules.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C13H15ClN2O2Based on the chemical structure.
Molecular Weight ~266.72 g/mol Calculated from the molecular formula. The related 1-methyl analog has a molecular weight of 238.67 g/mol .[2]
LogP (Octanol/Water Partition Coefficient) Moderately LipophilicThe isopropyl group and chloro substitution increase lipophilicity compared to the unsubstituted parent structure. The propanoic acid moiety provides a hydrophilic counterpoint. The LogP for a similar compound, 3-(5-chloro-1(3)H-benzoimidazol-2-yl)-3-hydroxy-propionic acid, is 1.7244.[3]
Aqueous Solubility pH-dependentThe carboxylic acid group will be ionized at physiological pH, enhancing aqueous solubility. At acidic pH, solubility is expected to be lower.
pKa ~4-5 for the carboxylic acidTypical range for a propanoic acid moiety. The benzimidazole ring also has basic nitrogens, but their pKa will be lower.

Structural Features and Their Implications:

  • 6-Chloro Substitution: The chlorine atom at the 6-position is an electron-withdrawing group that can influence the acidity of the N-H proton in the parent benzimidazole and modulate the overall electron density of the ring system. This can be pivotal for target interaction and metabolic stability.

  • 1-Isopropyl Group: The N-isopropyl group is a bulky, lipophilic substituent that can provide steric hindrance, potentially preventing metabolic degradation at this position.[2] It can also enhance binding to hydrophobic pockets within a target protein.

  • 2-Propanoic Acid Side Chain: This functional group is a key site for interaction, potentially forming salt bridges or hydrogen bonds with biological targets. It also serves as a handle for prodrug strategies to improve pharmacokinetic properties.[4][5]

Synthesis and Purification Strategies

The synthesis of this compound can be approached through established methods for benzimidazole synthesis, followed by functionalization. A plausible synthetic route is outlined below, based on common organic chemistry principles and adaptations from related syntheses.[6][7]

Proposed Synthetic Workflow

Synthetic Workflow A 4-Chloro-2-nitroaniline B N-isopropyl-4-chloro-2-nitroaniline A->B Isopropylation (e.g., 2-iodopropane, base) C 4-Chloro-N1-isopropylbenzene-1,2-diamine B->C Reduction of Nitro Group (e.g., SnCl2, H2/Pd-C) D Ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate C->D Cyclization with Succinic Acid Derivative (e.g., Ethyl 3-ethoxy-3-iminopropanoate HCl) E This compound D->E Ester Hydrolysis (e.g., LiOH, NaOH)

Caption: Proposed synthetic route for the title compound.

Detailed Experimental Protocol

Step 1: N-Isopropylation of 4-Chloro-2-nitroaniline

  • To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as DMF, add a base (e.g., K2CO3 or NaH).

  • Slowly add 2-iodopropane at room temperature.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC until the starting material is consumed.

  • Perform an aqueous workup and purify the product by column chromatography to yield N-isopropyl-4-chloro-2-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-isopropyl-4-chloro-2-nitroaniline in a solvent like ethanol or ethyl acetate.

  • Add a reducing agent. A common choice is tin(II) chloride (SnCl2) in the presence of concentrated HCl, or catalytic hydrogenation (H2 gas with a palladium on carbon catalyst).

  • After the reaction is complete, neutralize the mixture and extract the product, 4-Chloro-N1-isopropylbenzene-1,2-diamine.

Step 3: Benzimidazole Ring Formation

  • React the resulting diamine with a derivative of succinic acid, such as ethyl 3-ethoxy-3-iminopropanoate hydrochloride, in a solvent like ethanol.

  • Reflux the mixture to drive the cyclization and condensation reaction. This step forms the benzimidazole ring and attaches the propanoate ester side chain.

  • Purify the resulting ester, ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate, by crystallization or chromatography.

Step 4: Hydrolysis to the Carboxylic Acid

  • Dissolve the ester in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the final product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to obtain this compound.

Potential Applications in Drug Discovery

Benzimidazole derivatives are being actively investigated for a multitude of therapeutic applications. The structural motifs present in the title compound suggest several promising avenues for research.

  • Anticancer Agents: Many benzimidazole-containing compounds exhibit potent anticancer activity by targeting various cellular pathways, including tubulin polymerization and cyclin-dependent kinases.[1] The title compound could be evaluated for its cytotoxic effects on various cancer cell lines.

  • Antimicrobial Agents: The benzimidazole core is found in several antimicrobial drugs.[6] The lipophilicity imparted by the isopropyl and chloro groups may enhance cell membrane permeability, a desirable trait for antibacterial and antifungal agents.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element for the active sites of various enzymes. This compound could be screened against enzyme families such as kinases, proteases, or metabolic enzymes.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling similar chemical structures should be followed. Related chloro- and isopropyl-containing organic acids and esters are often classified as irritants and may be harmful if swallowed or inhaled.[8]

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[8]

  • Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools.[10]

  • Static Discharge: Take precautionary measures against static discharges.[10]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[11]

  • Skin Contact: Wash off immediately with soap and plenty of water.[8]

  • Ingestion: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[11]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[8]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

  • Keep away from strong oxidizing agents and strong bases.[8]

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications based on the rich chemistry of the benzimidazole class of compounds. Further research, including definitive synthesis, full analytical characterization (NMR, MS, elemental analysis), and biological screening, is essential to unlock the full potential of this molecule. The development of a robust synthetic route and comprehensive biological evaluation will be critical next steps in advancing this compound from a chemical entity to a potential drug candidate.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • TCI Chemicals. (2025, May 2). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet.
  • Fisher Scientific. (2009, September 1). Safety Data Sheet.
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  • PubChem. (n.d.). 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid.
  • PubChem. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester.
  • MOLBASE. (n.d.). 3-(5-chloro-1(3)H-benzoimidazol-2-yl)-3-hydroxy-propionic acid.
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro- (CAS 107-94-8).
  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 3-chloro-, methyl ester (CAS 6001-87-2).
  • PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride AldrichCPR.
  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 3-chloro-, 1-methylethyl ester.
  • Zhang, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367–1379.
  • Wang, Y., et al. (2016). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Molecules, 21(10), 1354.
  • Martínez-González, B., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 27(19), 6649.
  • Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(23), 8519-8581.
  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Stella, V. J. (2024, January 16).
  • Enamine. (n.d.). 3-(5-amino-1H-benzimidazol-2-yl)propanoic acid--hydrogen chloride (1/2).
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Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The novel compound, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, represents a promising candidate for therapeutic development. However, its precise mechanism of action remains to be elucidated. This technical guide provides a comprehensive framework for systematically investigating the biological activity of this compound. Drawing upon the established pharmacology of related benzimidazole derivatives, we outline a strategic, multi-pronged experimental approach to identify its molecular targets and delineate the downstream signaling pathways it modulates. This document serves as a roadmap for researchers, offering not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigation.

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery

Benzimidazoles are heterocyclic aromatic compounds formed by the fusion of benzene and imidazole rings. This structural motif is analogous to naturally occurring purines, a feature that allows benzimidazole derivatives to interact with a wide array of biological macromolecules, including enzymes and receptors.[1][] The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others.[3][4]

The specific substitutions on the benzimidazole core dictate the compound's pharmacological profile.[5] For the compound , this compound, the key structural features are:

  • A chloro group at the 6-position : Halogenation at this position is known to influence the binding affinity for various targets.[6]

  • An isopropyl group at the N-1 position : This substitution can enhance metabolic stability and modulate target specificity.[5]

  • A propanoic acid moiety at the 2-position : This acidic side chain can play a crucial role in target interaction and pharmacokinetic properties.

Given the lack of specific data for this molecule, our investigative approach will be guided by the known mechanisms of action of structurally analogous compounds.

Hypothesized Mechanisms of Action Based on Structural Analogs

The broad bioactivity of benzimidazoles suggests several potential mechanisms of action for this compound. The most probable activities to investigate are anticancer and antimicrobial effects.

Potential Anticancer Mechanisms

The anticancer activity of benzimidazole derivatives is often attributed to their ability to interfere with fundamental cellular processes.[7] Key hypothesized mechanisms include:

  • Tubulin Polymerization Inhibition : Many benzimidazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8] This is a well-established mechanism for anthelmintic benzimidazoles that have been repurposed for oncology.[7]

  • Kinase Inhibition : The benzimidazole scaffold is present in several kinase inhibitors. Potential targets include growth factor receptors like EGFR and VEGFR, as well as cell cycle-regulating kinases such as CDKs.[7]

  • Topoisomerase Inhibition and DNA Intercalation : Some derivatives can interfere with DNA replication and repair by inhibiting topoisomerases or directly binding to DNA.[1]

  • Epigenetic Modulation : Inhibition of histone deacetylases (HDACs) is an emerging mechanism for benzimidazole-based anticancer agents.[9]

Potential Antimicrobial Mechanisms

Benzimidazole derivatives have demonstrated efficacy against a range of microbial pathogens.[10] Plausible mechanisms include:

  • Inhibition of Fungal Lanosterol 14α-demethylase (CYP51) : This is a key enzyme in ergosterol biosynthesis, a critical component of fungal cell membranes.[11]

  • Inhibition of Dihydrofolate Reductase (DHFR) : DHFR is essential for nucleotide synthesis in both bacteria and cancer cells.[5]

  • Disruption of Microbial Growth : While specific targets are not always identified, many benzimidazoles exhibit broad-spectrum inhibition of microbial proliferation.[12]

A Phased Experimental Approach to Mechanism of Action Elucidation

A systematic and tiered approach is essential to efficiently and accurately determine the mechanism of action. The following experimental plan is designed to first identify the primary biological effect and then to progressively narrow down the specific molecular target and pathway.

Phase 1: Broad Phenotypic Screening

The initial step is to determine the primary biological activity of the compound. This involves screening against a diverse panel of cell lines.

Experimental Protocol 1: Multi-Panel Cell Viability Assay

  • Cell Line Selection :

    • Cancer Cell Panel : Utilize a panel of cancer cell lines representing different tissue origins (e.g., NCI-60 panel). Include cell lines known to be sensitive or resistant to common anticancer drugs.

    • Microbial Panel : Screen against a panel of clinically relevant bacteria (Gram-positive and Gram-negative, e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).[10]

  • Assay Principle : Employ a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo®) to measure cell viability after a 48-72 hour incubation with a serial dilution of the compound.

  • Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Causality and Interpretation : The pattern of activity across the panels will provide the first crucial insight. Potent and selective activity against the cancer cell panel would steer the investigation towards an anticancer mechanism. Conversely, broad-spectrum antimicrobial activity would direct the focus accordingly.

Data Presentation: Table 1 - Initial Phenotypic Screening Results

Cell Line/OrganismTypeIC50 (µM)
A549Human Lung Carcinoma
MCF-7Human Breast Adenocarcinoma
HCT116Human Colon Carcinoma
S. aureus (ATCC 29213)Gram-positive Bacteria
E. coli (ATCC 25922)Gram-negative Bacteria
C. albicans (ATCC 90028)Fungus
Phase 2: Target Class Identification

Based on the results of Phase 1, the next stage involves experiments designed to identify the general class of the molecular target. Assuming an anticancer effect is observed, the following workflows are proposed.

Workflow A: Investigating Cell Cycle and Apoptosis

This workflow aims to determine if the compound's cytotoxic effects are mediated through cell cycle arrest or the induction of programmed cell death.

G Treat Treat Cancer Cells with 3-(6-Chloro-1-isopropyl-1H-benzimidazol- 2-yl)propanoic acid (at IC50) FACS Flow Cytometry Analysis (Propidium Iodide Staining) Treat->FACS 24h, 48h WB_Apoptosis Western Blot for Apoptosis Markers (Caspase-3, PARP cleavage) Treat->WB_Apoptosis 48h WB_Cycle Western Blot for Cell Cycle Markers (Cyclins, CDKs) Treat->WB_Cycle 24h

Caption: Workflow for Cell Cycle and Apoptosis Analysis.

Experimental Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment : Treat a sensitive cancer cell line with the compound at its IC50 concentration for 24 and 48 hours.

  • Cell Staining : Harvest and fix the cells, then stain with propidium iodide (PI).

  • Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis : Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

Causality and Interpretation : An accumulation of cells in a specific phase (e.g., G2/M) would strongly suggest interference with mitosis, a hallmark of tubulin polymerization inhibitors.[8]

Workflow B: Kinase Inhibition Profiling

If cell cycle arrest is not prominent, or to explore parallel mechanisms, a broad kinase screen is a valuable next step.

G Compound 3-(6-Chloro-1-isopropyl-1H-benzimidazol- 2-yl)propanoic acid KinasePanel In vitro Kinase Panel Screen (e.g., >300 kinases at a fixed concentration) Compound->KinasePanel HitKinases Identify 'Hit' Kinases (>50% inhibition) KinasePanel->HitKinases DoseResponse Dose-Response Assays (Determine IC50 for hits) HitKinases->DoseResponse CellularAssay Cellular Target Engagement Assay (e.g., Western Blot for phospho-substrate) DoseResponse->CellularAssay

Caption: Kinase Inhibition Profiling Workflow.

Experimental Protocol 3: In Vitro Kinase Panel Screen

  • Assay Platform : Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).

  • Screening Conditions : Initially screen at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Hit Identification : Identify kinases that show significant inhibition (typically >50%).

  • Follow-up : For the identified hits, perform dose-response assays to determine the IC50 for each kinase.

Causality and Interpretation : Identification of potent inhibition of specific kinases provides direct evidence of a molecular target.[7] Subsequent cellular assays, such as Western blotting for the phosphorylated form of a known substrate, are required to confirm target engagement in a cellular context.

Phase 3: Specific Target Validation and Pathway Delineation

The final phase involves validating the hypothesized target and mapping its impact on cellular signaling.

Example Pathway: Tubulin Polymerization Inhibition

If Phase 2 suggests a G2/M arrest, the following experiments will validate tubulin as the target.

Experimental Protocol 4: In Vitro Tubulin Polymerization Assay

  • Assay Principle : Use a fluorescence-based assay that monitors the polymerization of purified tubulin into microtubules in the presence and absence of the compound.

  • Procedure : Incubate purified tubulin with the compound and a fluorescent reporter. Initiate polymerization by raising the temperature to 37°C.

  • Data Measurement : Monitor the increase in fluorescence over time using a plate reader.

  • Controls : Include paclitaxel (a polymerization promoter) and nocodazole (a polymerization inhibitor) as positive controls.

Causality and Interpretation : Inhibition of the fluorescence signal relative to a DMSO control would provide direct biochemical evidence that the compound inhibits tubulin polymerization.

Signaling Pathway Diagram: Tubulin Inhibition Leading to Apoptosis

G cluster_inhibition Inhibition Compound 3-(6-Chloro-1-isopropyl-1H-benzimidazol- 2-yl)propanoic acid Tubulin β-Tubulin Compound->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M) MitoticSpindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Hypothesized pathway of tubulin inhibition.

Conclusion and Future Directions

This guide outlines a logical and evidence-based strategy for elucidating the mechanism of action of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets, researchers can efficiently characterize this novel compound. The proposed workflows are designed to be self-validating, with each phase providing the necessary justification for the next. The ultimate goal is to build a comprehensive data package that not only defines the mechanism but also supports the continued development of this promising therapeutic candidate.

References

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  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.
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An Inquiry into the Biological Profile of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid: A Survey of Available Data

Author: BenchChem Technical Support Team. Date: January 2026

To Researchers, Scientists, and Drug Development Professionals,

In the landscape of medicinal chemistry, the benzimidazole scaffold is a cornerstone of significant pharmacological interest. This privileged structure is present in numerous compounds that exhibit a wide array of biological activities. This guide addresses a specific derivative, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid (CAS No. 1312138-71-8). While a comprehensive, in-depth technical guide on this exact molecule is challenging due to the limited specific research available in the public domain, this document serves to consolidate the known information about its broader chemical family and highlight the potential areas of interest for future investigation.

The Benzimidazole Core: A Foundation of Diverse Bioactivity

The benzimidazole ring system is a versatile pharmacophore, renowned for its ability to interact with various biological targets. This has led to the development of a multitude of derivatives with demonstrated therapeutic potential. The general biological activities associated with this class of compounds are extensive and include:

  • Antimicrobial and Antifungal Properties: Many benzimidazole derivatives have been synthesized and evaluated for their efficacy against a range of microbial and fungal pathogens[1][2][3][4]. For instance, some novel benzimidazolopeptides have shown good antimicrobial activity against pathogenic fungal strains like Candida albicans and Aspergillus niger, as well as gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli[1].

  • Antiproliferative and Anticancer Activity: The benzimidazole scaffold is a key component in a variety of compounds investigated for their potential in oncology[1][2][3][5]. Certain derivatives have demonstrated significant cytotoxic activity against various cancer cell lines[1][2].

  • Anthelmintic Effects: The benzimidazole class is well-established in veterinary and human medicine for its effectiveness against parasitic worms[1].

  • Other Pharmacological Activities: Researchers have also explored benzimidazoles for their potential as cholinesterase inhibitors, antihistamines, and for the treatment of metabolic diseases like type II diabetes mellitus[6][7][8].

Structural Features of this compound

The structure of the topic compound, as its name suggests, is characterized by several key features that are anticipated to influence its biological activity:

  • 6-Chloro Substitution: The presence of a halogen, in this case, chlorine, on the benzene ring can significantly modulate the electronic and lipophilic properties of the molecule. This can impact its ability to cross cell membranes and interact with target proteins.

  • 1-Isopropyl Group: The N-alkylation with an isopropyl group is a critical feature. The size and lipophilicity of this group can affect the compound's binding affinity and selectivity for its biological target.

  • 2-Propanoic Acid Moiety: The propanoic acid side chain introduces a carboxylic acid functional group. This group can participate in hydrogen bonding and ionic interactions, which are often crucial for receptor binding and can also influence the pharmacokinetic properties of the molecule, such as solubility.

The interplay of these structural motifs is what would ultimately define the specific biological profile of this compound.

Synthesis of Benzimidazole Derivatives: A General Overview

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative[3]. Variations in this general approach allow for the introduction of diverse substituents at different positions of the benzimidazole core. For instance, N-alkylation at the 1-position is a common strategy to introduce groups like the isopropyl moiety in the topic compound[8][9].

A generalized synthetic workflow for a substituted benzimidazole can be visualized as follows:

Caption: A potential workflow for the in vitro biological evaluation of a novel compound.

Conclusion and Future Directions

Future research should focus on the synthesis and subsequent biological evaluation of this compound. A comprehensive screening approach, as outlined above, would be necessary to elucidate its specific activities and potential therapeutic applications. Such studies would contribute valuable knowledge to the field of medicinal chemistry and potentially lead to the discovery of a new therapeutic agent.

References

  • Dahiya R, et al. Synthetic studies on novel benzimidazolopeptides with antimicrobial, cytotoxic and anthelmintic potential. European Journal of Medicinal Chemistry. 2007. Available from: [Link]

  • Al-Ghorbani M, et al. Design, synthesis, ADME prediction and pharmacological evaluation of novel benzimidazole-1,2,3-triazole-sulfonamide hybrids as antimicrobial and antiproliferative agents. BMC Chemistry. 2020. Available from: [Link]

  • Google Patents. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Brishty S, et al. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Molecules. 2021. Available from: [Link]

  • Al-Ostath G, et al. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. Molecules. 2022. Available from: [Link]

  • Alam M, et al. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. 2022. Available from: [Link]

  • Li J, et al. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. International Journal of Molecular Sciences. 2013. Available from: [Link]

  • PubChem. 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Available from: [Link]

  • ResearchGate. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available from: [Link]

  • PubChem. 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. Available from: [Link]

  • Sugar AM, et al. In vitro and in vivo activities of SCH 56592 against Blastomyces dermatitidis. Antimicrobial Agents and Chemotherapy. 1996. Available from: [Link]

  • Kamal A, et al. Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. Chemistry Central Journal. 2018. Available from: [Link]

  • MDPI. Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. Available from: [Link]

  • Google Patents. CN101333163A - A kind of preparation method of 3-chloropropionate.
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The Emergence of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic Acid: A Technical Guide to its Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of a specific, novel derivative, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid. We will dissect the strategic rationale behind its molecular design, detailing robust synthetic methodologies for its creation and purification. Furthermore, this guide will elucidate the critical analytical techniques for its structural confirmation and explore its potential biological activities based on the well-established properties of the benzimidazole class. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical foundation for further investigation of this promising compound.

Introduction: The Benzimidazole Core and Strategic Substitution

The benzimidazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery due to its structural similarity to naturally occurring purines and its ability to engage in various biological interactions.[3] The versatility of the benzimidazole core allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.

The subject of this guide, this compound, is a thoughtfully designed molecule. Each substituent is strategically chosen to potentially enhance its biological profile:

  • The Benzimidazole Core: Provides the fundamental framework for biological activity, which can range from antimicrobial and antiviral to anticancer and anti-inflammatory effects.[2][4][5]

  • 6-Chloro Substitution: The introduction of a halogen, such as chlorine, at the 6-position can significantly modulate the electronic properties of the benzimidazole ring, potentially enhancing binding affinity to target proteins and improving metabolic stability.

  • 1-Isopropyl Group: Alkylation at the N1 position with a bulky isopropyl group can influence the compound's lipophilicity and steric profile, which may impact cell permeability and target selectivity.

  • 2-Propanoic Acid Moiety: The carboxylic acid side chain at the 2-position can increase hydrophilicity, potentially improving pharmacokinetic properties such as solubility and bioavailability. It also provides a handle for further chemical modifications.

This guide will now delve into the practical aspects of synthesizing and characterizing this compound, followed by a discussion of its potential biological evaluation based on established principles of benzimidazole chemistry.

Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles can be achieved through various established methods, often involving the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[1][6][7][8] The following sections outline a proposed synthetic route for this compound, along with the necessary characterization techniques.

Synthetic Pathway

A logical and efficient synthetic route for the target compound is a multi-step process, as illustrated in the workflow diagram below. This approach allows for the controlled introduction of each substituent.

Synthesis_Workflow A 4-Chloro-2-nitroaniline B N-isopropyl-4-chloro-2-nitroaniline A->B N-Isopropylation C 4-Chloro-N1-isopropylbenzene-1,2-diamine B->C Nitro Reduction D Ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate C->D Cyclocondensation E This compound D->E Ester Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, step-by-step protocols for each stage of the synthesis.

Step 1: N-Isopropylation of 4-Chloro-2-nitroaniline

  • To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate.

  • Slowly add isopropyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-isopropyl-4-chloro-2-nitroaniline.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-isopropyl-4-chloro-2-nitroaniline in ethanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate, portion-wise.

  • Reflux the reaction mixture and monitor by TLC.

  • After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chloro-N1-isopropylbenzene-1,2-diamine.

Step 3: Cyclocondensation to Form the Benzimidazole Ring

  • To a solution of 4-Chloro-N1-isopropylbenzene-1,2-diamine in ethanol, add ethyl 4,4-diethoxybutanoate.

  • Add a catalytic amount of a mild acid, such as acetic acid.

  • Reflux the mixture until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate.

Step 4: Hydrolysis of the Ester

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product, this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl protons, the propanoic acid chain protons, and the aromatic protons on the benzimidazole ring.
¹³C NMR Resonances for the carbons of the isopropyl group, the propanoic acid chain, and the benzimidazole core.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of the compound.
FT-IR Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-Cl and aromatic C-H stretches.
HPLC A single major peak indicating the purity of the compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is not yet available in the public domain, we can infer its potential activities based on the extensive research on analogous benzimidazole derivatives.

Postulated Biological Activities

Benzimidazole derivatives have been reported to possess a wide range of pharmacological properties, including:

  • Antimicrobial Activity: Many benzimidazole compounds exhibit potent activity against various strains of bacteria and fungi.[5]

  • Anticancer Activity: Substituted benzimidazoles have been shown to inhibit the proliferation of various cancer cell lines.

  • Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[4]

  • Antiviral Activity: The benzimidazole scaffold is a key component of several antiviral drugs.

  • Antihypertensive and Antiulcerative Properties: Certain benzimidazole derivatives have found clinical use for these indications.[1]

Possible Mechanisms of Action

The diverse biological activities of benzimidazoles stem from their ability to interact with various biological targets. A potential mechanism of action for a novel derivative like this compound could involve the inhibition of key enzymes or the disruption of critical cellular pathways.

Biological_Targets Compound 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoic acid Target1 Enzyme Inhibition (e.g., Kinases, Polymerases) Compound->Target1 Target2 Disruption of Microtubule Polymerization Compound->Target2 Target3 DNA Intercalation Compound->Target3 Target4 Receptor Antagonism Compound->Target4

Caption: Potential biological targets for benzimidazole derivatives.

Future Directions and Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential biological significance of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The strategic placement of the chloro, isopropyl, and propanoic acid substituents makes this compound a promising candidate for further biological evaluation.

Future research should focus on the in-vitro and in-vivo assessment of its antimicrobial, anticancer, and anti-inflammatory properties. Elucidating its precise mechanism of action will be crucial for its potential development as a therapeutic agent. The information presented herein serves as a solid foundation for researchers to embark on the exciting journey of exploring the full potential of this novel benzimidazole derivative.

References

  • A simple, environmentally friendly procedure for the synthesis of 2-substituted benzimidazoles by the one-pot condensation of o-phenylenediamines with aromatic aldehydes using continuous bubbling of air in absolute ethanol at room temperature is described. (2013). Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant.
  • Faycal, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Publications.
  • Faycal, F., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS Publications.
  • Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry.
  • Synthesis, characterization and biological evaluation of novel benzimidazole derivatives. ScienceDirect.
  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI.
  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Combinatorial Science.
  • SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Rasayan Journal of Chemistry.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF BENZIMIDAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.

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An In-Depth Technical Guide to 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid as a Melanin-Concentrating Hormone Receptor 1 (MCH-1) Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The global obesity epidemic necessitates the exploration of novel therapeutic avenues. The melanin-concentrating hormone (MCH) system, and specifically the MCH receptor 1 (MCH-1), has emerged as a compelling target for anti-obesity drug development. MCH, an orexigenic neuropeptide, plays a pivotal role in the regulation of energy homeostasis.[1][2] Antagonism of the MCH-1 receptor has consistently demonstrated efficacy in preclinical models of diet-induced obesity (DIO) by modulating both energy intake and expenditure.[3][4] This technical guide provides a comprehensive overview of a specific MCH-1 antagonist, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, detailing its synthesis, mechanism of action, and robust protocols for its preclinical evaluation.

Introduction: The MCH-1 Receptor as a Therapeutic Target

Melanin-concentrating hormone (MCH) is a cyclic 19-amino acid neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[5] It exerts its physiological effects through two G-protein coupled receptors (GPCRs), MCH-1 and MCH-2. In rodents, the physiological functions of MCH are predominantly mediated by the MCH-1 receptor.[5] The role of MCH in promoting feeding and weight gain is well-established, making the MCH-1 receptor a prime target for the development of anti-obesity therapeutics.[2][6]

The benzimidazole scaffold has been identified as a "privileged structure" in medicinal chemistry due to its wide range of biological activities.[7] This has led to the development of numerous benzimidazole-based MCH-1 receptor antagonists.[8][9] This guide focuses on a promising compound from this class: this compound.

Compound Profile: this compound

This molecule is a potent and selective antagonist of the MCH-1 receptor. Its chemical structure is characterized by a chlorinated benzimidazole core, an isopropyl group at the N1 position, and a propanoic acid moiety at the C2 position. These structural features are designed to optimize potency, selectivity, and pharmacokinetic properties.

Chemical Structure:

MCH1_Signaling_Pathway cluster_receptor Cell Membrane MCH MCH MCH1R MCH-1 Receptor MCH->MCH1R Binds and Activates Gai Gαi MCH1R->Gai Activates Gaq Gαq MCH1R->Gaq Activates Antagonist 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoic acid Antagonist->MCH1R Binds and Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates ATP ATP PIP2 PIP2 Ca_release ↑ Intracellular Ca2+ IP3->Ca_release Stimulates

Caption: MCH-1 Receptor Signaling Pathway and Antagonist Intervention.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, beginning with the appropriate substituted o-phenylenediamine. The following is a representative synthetic route based on established methods for 2-substituted benzimidazole synthesis. [10][11][12][13][14] Step 1: Synthesis of 4-Chloro-N1-isopropylbenzene-1,2-diamine

  • To a solution of 4-chloro-2-nitroaniline in a suitable solvent such as ethanol, add an excess of a reducing agent like sodium dithionite or perform catalytic hydrogenation using palladium on carbon.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction to isolate the 4-chloro-o-phenylenediamine.

  • Perform N-isopropylation of the resulting diamine using 2-bromopropane in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

  • Purify the product, 4-Chloro-N1-isopropylbenzene-1,2-diamine, by column chromatography.

Step 2: Condensation to form the Benzimidazole Ring

  • React the 4-Chloro-N1-isopropylbenzene-1,2-diamine with a dicarboxylic acid derivative, such as succinic anhydride, in a suitable solvent like glacial acetic acid or under neat conditions with microwave irradiation.

  • The reaction will result in the formation of the benzimidazole ring with a propanoic acid side chain.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and precipitate the product by adding water.

  • Filter, wash, and dry the crude product.

Step 3: Purification of this compound

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Evaluation: A Step-by-Step Guide

A robust in vitro characterization is crucial to determine the potency and selectivity of the MCH-1 antagonist.

MCH-1 Receptor Binding Assay

This assay determines the affinity of the compound for the MCH-1 receptor.

Materials:

  • HEK293 cells stably expressing the human MCH-1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]-MCH.

  • Non-specific binding control: High concentration of unlabeled MCH (e.g., 1 µM).

  • Test compound: this compound.

Protocol:

  • Prepare cell membranes from HEK293-MCH1R cells by homogenization and centrifugation.

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration near its Kd.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki value using the Cheng-Prusoff equation.

MCH-1 Receptor Functional Assay: Calcium Mobilization

This assay measures the ability of the antagonist to block MCH-induced intracellular calcium release, confirming its functional antagonism. [15][16][17][18][19] Materials:

  • CHO-K1 or HEK293 cells stably expressing the human MCH-1 receptor and a promiscuous G-protein such as Gα16.

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • MCH agonist.

  • Test compound: this compound.

Protocol:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the MCH agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Immediately measure the change in fluorescence intensity over time.

  • Determine the IC50 value of the antagonist by plotting the inhibition of the MCH-induced calcium signal against the antagonist concentration.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy & PK/PD synthesis Synthesis of 3-(6-Chloro-1-isopropyl- 1H-benzimidazol-2-yl)propanoic acid purification Purification and Structural Confirmation synthesis->purification binding_assay MCH-1 Receptor Binding Assay (Ki) purification->binding_assay functional_assay MCH-1 Receptor Functional Assay (IC50) binding_assay->functional_assay selectivity_panel Selectivity Profiling (Off-target screening) functional_assay->selectivity_panel pk_study Pharmacokinetic Studies (Rodents) selectivity_panel->pk_study efficacy_study Diet-Induced Obesity Mouse Model pk_study->efficacy_study

Caption: Overall Experimental Workflow for Preclinical Evaluation.

In Vivo Evaluation: Diet-Induced Obesity Model

This model is the gold standard for assessing the anti-obesity potential of MCH-1 antagonists in a preclinical setting that mimics human obesity development. [20] Animals:

  • Male C57BL/6J mice, a strain susceptible to diet-induced obesity.

Diet:

  • High-fat diet (HFD): 45-60% of calories from fat.

  • Control diet: Standard chow with ~10% of calories from fat.

Protocol:

  • Acclimatize mice and then place them on the HFD for 8-12 weeks to induce obesity.

  • Monitor body weight and food intake regularly.

  • Once a significant increase in body weight compared to the control group is observed, randomize the obese mice into treatment groups (vehicle control and different doses of the MCH-1 antagonist).

  • Administer this compound daily via oral gavage or intraperitoneal injection for a period of 4-8 weeks.

  • Measure body weight and food intake daily or several times a week.

  • At the end of the study, perform a comprehensive analysis including:

    • Body Composition: Use techniques like DEXA or NMR to determine fat mass and lean mass.

    • Metabolic Parameters: Collect blood samples to measure plasma levels of glucose, insulin, leptin, and lipids (triglycerides, cholesterol).

    • Tissue Analysis: Harvest and weigh key metabolic organs like the liver and adipose tissue depots.

Table 2: Key Endpoints in the Diet-Induced Obesity Model

ParameterMeasurementExpected Outcome with MCH-1 Antagonist
Body WeightWeekly/Daily measurementSignificant reduction compared to vehicle
Food IntakeDaily/Weekly measurementReduction in caloric intake
Fat MassDEXA/NMR at endpointSignificant decrease in adiposity
Plasma GlucoseGlucose tolerance testImproved glucose homeostasis
Plasma InsulinELISA at endpointReduction in hyperinsulinemia
Plasma LeptinELISA at endpointDecrease in leptin levels

Structure-Activity Relationship (SAR) Insights

The development of potent and selective benzimidazole-based MCH-1 antagonists has been guided by extensive SAR studies. [8]

SAR_Logic cluster_substituents Key Structural Modifications cluster_properties Desired Pharmacological Properties Core Benzimidazole Core N1_sub N1-Substitution (e.g., Isopropyl) Core->N1_sub C2_sub C2-Substitution (e.g., Propanoic acid) Core->C2_sub Benzene_sub Benzene Ring Substitution (e.g., 6-Chloro) Core->Benzene_sub Potency High MCH-1R Potency N1_sub->Potency Influences PK Favorable Pharmacokinetics N1_sub->PK Impacts C2_sub->Potency Key for Benzene_sub->Potency Modulates Selectivity Selectivity over other receptors Benzene_sub->Selectivity Enhances

Caption: Structure-Activity Relationship Logic for Benzimidazole MCH-1 Antagonists.

  • N1-Substitution: The isopropyl group at the N1 position is often crucial for potent receptor binding and can influence metabolic stability.

  • C2-Substitution: The propanoic acid moiety at the C2 position is a key feature that interacts with the receptor binding pocket. Modifications to the length and nature of this acidic chain can significantly impact affinity.

  • Benzene Ring Substitution: The chloro group at the 6-position of the benzimidazole ring can enhance potency and selectivity, as well as modulate the physicochemical properties of the molecule.

Conclusion

This compound represents a promising lead compound in the pursuit of novel anti-obesity therapeutics. Its rational design, based on the well-established pharmacology of MCH-1 receptor antagonists and the versatility of the benzimidazole scaffold, provides a strong foundation for further development. The detailed protocols outlined in this guide offer a comprehensive framework for its synthesis and rigorous preclinical evaluation. Further studies to characterize its pharmacokinetic profile, safety, and long-term efficacy are warranted to fully elucidate its therapeutic potential.

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The Benzimidazole Scaffold: A Privileged Core in Drug Discovery and Its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Benzimidazole Core

The benzimidazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, making its derivatives potent agents against various diseases.[1] This unique feature has led to the development of numerous commercially successful drugs containing the benzimidazole scaffold, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole.[2][3] The versatility of the benzimidazole scaffold lies in its amenability to chemical modification at several key positions, primarily the N-1, C-2, and the benzene ring's C-5 and C-6 positions.[1][4] These modifications significantly influence the compound's physicochemical properties and biological activity, forming the basis of its extensive structure-activity relationship (SAR). This guide provides an in-depth exploration of the SAR of benzimidazole derivatives, offering insights into their design, synthesis, and biological evaluation across various therapeutic areas.

Key Positions for Substitution and Their Impact on Biological Activity

The pharmacological profile of a benzimidazole derivative is intricately linked to the nature and position of its substituents. Understanding the role of each substitution site is paramount for the rational design of novel therapeutic agents.

The C-2 Position: A Hub of Diversity and Activity

The C-2 position is the most frequently modified site on the benzimidazole ring. Substituents at this position can dramatically alter the compound's interaction with its biological target.

  • Anticancer Activity: Aromatic and heteroaromatic substitutions at the C-2 position are a common feature of many anticancer benzimidazole derivatives. For instance, 2-aryl benzimidazoles have shown potent activity against various cancer cell lines.[5] The nature of the aryl substituent is critical; electron-withdrawing groups on the phenyl ring can enhance cytotoxicity.

  • Anthelmintic Activity: In the case of anthelmintic benzimidazoles, a carbamate moiety at the C-2 position is often crucial for activity. This group is thought to interact with β-tubulin in the parasite, inhibiting microtubule polymerization.[6]

  • Anti-inflammatory Activity: Substitution with anacardic acid at the C-2 position has been shown to inhibit COX-2, a key enzyme in the inflammatory cascade.[4]

The N-1 Position: Modulating Solubility and Selectivity

Substitutions at the N-1 position of the imidazole ring primarily influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

  • Antiviral Activity: The introduction of various alkyl or substituted alkyl groups at the N-1 position has been a successful strategy in developing antiviral agents. These modifications can enhance the compound's ability to penetrate host cells and interact with viral targets.[5]

  • Anticancer Activity: In some anticancer derivatives, bulky substituents at the N-1 position can enhance the compound's selectivity for specific cancer cell lines.

The C-5 and C-6 Positions: Fine-Tuning the Pharmacophore

Modifications on the benzene ring, particularly at the C-5 and C-6 positions, allow for the fine-tuning of the electronic and steric properties of the benzimidazole scaffold.

  • Antifungal Activity: The presence of electron-withdrawing groups, such as chloro or fluoro, at the C-5 position can significantly increase the antifungal activity of benzimidazole-triazole derivatives.[7]

  • Anti-inflammatory Activity: The incorporation of electron-withdrawing groups at the 6-position of the benzimidazole ring has been observed to reduce anti-inflammatory activity in some series of compounds.[4]

Structure-Activity Relationship in Major Therapeutic Areas

The following sections delve into the specific SAR of benzimidazole derivatives in key therapeutic areas, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting Multiple Pathways

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and the modulation of specific signaling pathways.[8][9][10]

Tubulin Polymerization Inhibition: A significant class of anticancer benzimidazoles, including mebendazole and albendazole, function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[11] The SAR for this activity is well-defined:

  • A carbamate group at the C-2 position is often essential for binding to the colchicine site on β-tubulin.

  • Substitutions on the benzene ring can influence the potency and selectivity of the compound.

Table 1: SAR of Benzimidazole Derivatives as Tubulin Polymerization Inhibitors

Compound IDR1 (N-1 Position)R2 (C-2 Position)R5/R6 (Benzene Ring)Tubulin Polymerization Inhibition IC50 (µM)[11]
7n HCarboxamide4-Cl5.05
7u HCarboxamide3,4,5-trimethoxyNot specified, but highly active

Kinase Inhibition: Many benzimidazole derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as VEGFR-2 and EGFR.[12][13]

  • VEGFR-2 Inhibition: The binding of benzimidazole derivatives to the ATP-binding site of VEGFR-2 is a key mechanism for their anti-angiogenic effects. Docking studies have shown that specific substitutions on the benzimidazole core can enhance these interactions.[12][13]

Signaling Pathway Modulation: Benzimidazole derivatives can also modulate critical signaling pathways in cancer cells, such as the PI3K/Akt pathway, which is often dysregulated in various cancers.[6][14]

Diagram 1: Simplified PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activation Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K Inhibition

Caption: Benzimidazole derivatives can inhibit the PI3K/Akt pathway.

Anti-inflammatory Activity: Targeting COX Enzymes

The anti-inflammatory effects of benzimidazole derivatives are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[15]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Benzimidazole Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
B2 >1000.15>667[16]
B4 >1000.21>476[16]
B7 >1000.18>556[16]
B8 >1000.25>400[16]

The SAR studies reveal that substitutions at the C-2 and N-1 positions play a crucial role in determining the potency and selectivity of COX inhibition.

Antiviral Activity: A Broad Spectrum of Action

Benzimidazole derivatives have demonstrated promising antiviral activity against a range of DNA and RNA viruses, including influenza, respiratory syncytial virus (RSV), and herpes simplex virus (HSV).[14][17][18][19][20] The mechanism of action often involves the inhibition of viral replication by targeting viral enzymes or host cell factors essential for viral propagation.

Table 3: Antiviral Activity of Benzimidazole Derivatives against RSV

CompoundEC50 (µM) against RSVReference
94c 7[21]
94d 2.4[21]
Antifungal and Antibacterial Activity

Benzimidazole derivatives also exhibit significant antifungal and antibacterial properties. Their mechanism of action often involves the disruption of microbial cell wall synthesis or the inhibition of essential enzymes.

Table 4: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives against Fungal and Bacterial Strains

CompoundOrganismMIC (µg/mL)Reference
63c S. aureus (MRSA)8[1]
Fluconazole C. albicans ATCC 900280.25-1.0[1][16][22]

Experimental Protocols for SAR Determination

The elucidation of the SAR of benzimidazole derivatives relies on a battery of robust and reproducible biological assays. The following sections provide detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Aryl Benzimidazole Derivatives: A General Protocol

A common and efficient method for the synthesis of 2-aryl benzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde.[4][5]

Experimental Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile, add the substituted aromatic aldehyde (1.0 mmol).[4][23]

  • Add a catalytic amount of an acid catalyst (e.g., silica-supported periodic acid or alum).[5][23]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).[5][23]

  • Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-aryl benzimidazole derivative.[4]

Diagram 2: General Synthesis of 2-Aryl Benzimidazoles

Caption: General reaction scheme for the synthesis of 2-aryl benzimidazoles.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[25]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (e.g., 12.5, 25, 50, 100, 200 µM) and incubate for 48 hours.[25]

  • MTT Addition: Add 50 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[25]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader.[24][26]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[25]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[1]

Protocol (Broth Microdilution Method):

  • Compound Preparation: Prepare a stock solution of the benzimidazole derivative in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[1]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).[1]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria or 24-48 hours for fungi.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Computational Approaches in SAR Elucidation

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are invaluable in understanding the SAR of benzimidazole derivatives and in guiding the design of new compounds.

Molecular Docking: Visualizing Ligand-Target Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, docking studies of benzimidazole derivatives into the active site of tubulin have helped to explain their inhibitory mechanism.[6][11]

Diagram 3: Molecular Docking Workflow

docking_workflow start Start ligand_prep Ligand Preparation (Benzimidazole Derivative) start->ligand_prep receptor_prep Receptor Preparation (e.g., Tubulin) start->receptor_prep docking Molecular Docking Simulation ligand_prep->docking receptor_prep->docking analysis Analysis of Docking Poses and Binding Interactions docking->analysis sar_insights SAR Insights and Lead Optimization analysis->sar_insights end End sar_insights->end

Caption: A typical workflow for molecular docking studies.

QSAR: Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. 2D-QSAR models for benzimidazole derivatives have been successfully developed to predict their anticancer activity.[4]

Bioisosteric Replacement: A Strategy for Lead Optimization

Bioisosterism is a powerful strategy in medicinal chemistry for modifying a lead compound to improve its pharmacological, pharmacokinetic, or toxicological properties.[27] This involves replacing a functional group with another that has similar physicochemical properties. In the context of benzimidazole drug design, bioisosteric replacement of labile or problematic moieties, such as an amide bond, with more stable groups like a 1,2,3-triazole or an oxadiazole, has been successfully employed to enhance metabolic stability and oral bioavailability.[7]

Conclusion and Future Perspectives

The benzimidazole scaffold continues to be a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of a wide range of therapeutic agents. A thorough understanding of its structure-activity relationship is crucial for the rational design of novel and more effective drugs. The integration of traditional synthetic chemistry with modern computational techniques will undoubtedly continue to drive the discovery of new benzimidazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the targeted design of benzimidazole-based therapies holds immense promise for addressing unmet medical needs.

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  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. Available at: [Link]

  • Non-C. albicans Candida Species Develop Clinically Relevant Biofilms on Stainless Steel Under Respiratory Tract-Mimicking Conditions. MDPI. Available at: [Link]

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  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. Available at: [Link]

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Chemical synthesis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Introduction

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core structure of numerous pharmaceuticals due to its diverse biological activities. This guide provides a comprehensive, technically-grounded overview of a robust and logical synthetic pathway to this target molecule. As a senior application scientist, this document moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles, strategic decisions, and practical considerations necessary for a successful synthesis. The protocols described herein are designed to be self-validating, with clear checkpoints for characterization and purification, ensuring both reproducibility and high purity of the final compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves three primary disconnections. The final carboxylic acid can be accessed via hydrolysis of a more synthetically tractable ester precursor. The core benzimidazole ring is disconnected via the well-established Phillips condensation reaction, leading back to a key substituted o-phenylenediamine intermediate and a suitable three-carbon electrophile. Finally, the diamine intermediate is traced back to commercially available starting materials through selective N-alkylation and nitro group reduction.

G Target This compound Ester Ethyl 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate Target->Ester  Hydrolysis Diamine 4-Chloro-N1-isopropylbenzene-1,2-diamine Ester->Diamine  Phillips Condensation Succinate Mono-ethyl succinate (or equivalent C3 synthon) Ester->Succinate Nitro_Isopropyl 5-Chloro-N-isopropyl-2-nitroaniline Diamine->Nitro_Isopropyl  Nitro Reduction Nitro_Start 4-Chloro-2-nitroaniline Nitro_Isopropyl->Nitro_Start  Reductive Amination Acetone Acetone Nitro_Isopropyl->Acetone G cluster_0 Part 1: Diamine Synthesis cluster_1 Part 2: Benzimidazole Formation cluster_2 Part 3: Hydrolysis A 4-Chloro-2-nitroaniline B 5-Chloro-N-isopropyl-2-nitroaniline A->B Acetone, NaBH(OAc)₃ DCE, RT C 4-Chloro-N1-isopropylbenzene-1,2-diamine B->C Fe, NH₄Cl EtOH/H₂O, Reflux D Ethyl 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoate C->D Mono-ethyl succinate PPA, 150 °C E 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoic acid D->E LiOH·H₂O THF/H₂O, RT

Physical and chemical properties of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, a substituted benzimidazole derivative of interest in medicinal chemistry and drug development. While experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established scientific principles to provide a robust predictive profile. It includes detailed, field-proven methodologies for its synthesis and characterization, including the determination of key physicochemical parameters such as melting point, solubility, and pKa. Furthermore, this guide explores the anticipated biological activities based on structure-activity relationships within the chloro-substituted benzimidazole class of compounds, suggesting potential therapeutic applications and outlining protocols for relevant biological assays. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and bioactive molecules.[1] Their structural resemblance to purine nucleosides allows them to interact with various biopolymers, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1] The specific compound, this compound, incorporates several key features that suggest significant potential for biological activity. The chloro-substitution on the benzimidazole ring is a common feature in compounds with enhanced biological potency. The N-isopropyl group can influence the molecule's lipophilicity and metabolic stability, while the propanoic acid side chain provides a handle for modulating solubility and potential for further chemical modification.

This guide aims to provide a detailed technical resource on this compound, covering its fundamental properties, synthesis, and potential applications, thereby serving as a valuable tool for researchers engaged in the exploration of novel benzimidazole-based therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as a potential drug candidate. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Identity and Structure

The foundational identity of this compound is established by its unique chemical structure and identifiers.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1312138-71-8[2]
Molecular Formula C₁₃H₁₅ClN₂O₂[2]
Molecular Weight 266.72 g/mol [2]
Canonical SMILES CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CCC(=O)O[2]

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Figure 1: Chemical Structure of the target molecule.
Predicted Physicochemical Data

The following table summarizes key physicochemical parameters predicted through computational models. These values are crucial for initial assessments of the compound's drug-like properties.

ParameterPredicted ValueSignificance in Drug Development
Topological Polar Surface Area (TPSA) 55.12 ŲInfluences membrane permeability and oral bioavailability. A TPSA of < 140 Ų is generally considered favorable for good cell permeability.
LogP (Octanol-Water Partition Coefficient) 3.2878A measure of lipophilicity, affecting absorption, distribution, and metabolism. Values between 1 and 5 are often targeted for oral drugs.
Hydrogen Bond Acceptors 3The number of atoms that can accept a hydrogen bond, impacting solubility and binding to biological targets.
Hydrogen Bond Donors 1The number of atoms that can donate a hydrogen bond, also influencing solubility and target binding.
Rotatable Bonds 4Indicates molecular flexibility, which can affect binding affinity and bioavailability. Fewer than 10 rotatable bonds is generally preferred.

Data sourced from ChemScene[2].

Experimental Determination of Physicochemical Properties

While predicted data offers valuable initial insights, experimental determination of physicochemical properties is essential for accurate characterization. The following sections outline standard, validated protocols for determining the melting point, solubility, and pKa of this compound.

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad and depressed range suggests the presence of impurities. For a closely related analog, 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid, a melting point of 215–218°C has been reported.[3] It is anticipated that the isopropyl derivative will exhibit a similar, though not identical, melting point.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the crystalline sample of this compound is thoroughly dried to remove any residual solvent. Finely powder a small amount of the sample.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C/minute) to quickly determine an approximate melting range.[5] Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C/minute.[5][6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.[6]

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent, with increased solubility in basic aqueous solutions due to salt formation.

Protocol: Equilibrium Solubility Determination

  • Solvent Selection: Choose a range of relevant solvents, including purified water, buffered aqueous solutions at various pH values (e.g., pH 2, 7.4, and 9), and common organic solvents (e.g., ethanol, methanol, DMSO, acetone).

  • Sample Preparation: Add an excess amount of the powdered compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspensions to separate the undissolved solid from the saturated solution.

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solubility Calculation: Express the solubility in units such as mg/mL or mol/L.

The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a carboxylic acid, the pKa indicates its strength as an acid and is crucial for predicting its ionization state and solubility at different physiological pH values.

Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a strong base and monitoring the pH change.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH meter with standard buffers (pH 4, 7, 10). prep2 Prepare a ~1 mM solution of the compound in water or a co-solvent if necessary. prep1->prep2 prep3 Prepare a standardized ~0.1 M NaOH solution. prep2->prep3 titrate3 Add small, precise increments of the NaOH solution. prep3->titrate3 Titrant titrate1 Place a known volume of the compound solution in a beaker with a stir bar. titrate2 Immerse the calibrated pH electrode in the solution. titrate1->titrate2 titrate2->titrate3 titrate4 Record the pH after each addition, allowing the reading to stabilize. titrate3->titrate4 analysis1 Plot pH versus the volume of NaOH added to generate a titration curve. titrate4->analysis1 Data analysis2 Determine the equivalence point (the point of steepest inflection). analysis1->analysis2 analysis3 The pH at the half-equivalence point is equal to the pKa of the compound. analysis2->analysis3

Figure 2: Workflow for pKa Determination by Potentiometric Titration.

Justification of Method: Potentiometric titration is a highly accurate and widely accepted method for pKa determination.[7][8] It directly measures the change in proton concentration as the acid is neutralized, providing a clear inflection point from which the pKa can be reliably calculated. The use of a co-solvent may be necessary if the compound's aqueous solubility is low, though this can influence the apparent pKa.

Synthesis and Purification

The synthesis of this compound can be logically approached through a two-stage process: the formation of the benzimidazole core followed by N-alkylation.

Synthetic Strategy

The most common and effective method for constructing the 2-substituted benzimidazole core involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[9][10][11] In this case, 4-chloro-1,2-phenylenediamine would be the appropriate starting material. The propanoic acid side chain can be introduced using a dicarboxylic acid derivative like succinic acid or succinic anhydride. The subsequent N-isopropylation can be achieved through standard alkylation procedures.

Synthesis_Workflow start 4-Chloro-1,2-phenylenediamine + Succinic Anhydride step1 Step 1: Condensation & Cyclization (e.g., in 4M HCl, reflux) start->step1 intermediate 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid step1->intermediate step2 Step 2: N-Isopropylation (e.g., 2-iodopropane, K2CO3, DMF) intermediate->step2 product This compound step2->product

Figure 3: Proposed Synthetic Workflow.
Detailed Synthetic Protocol

Step 1: Synthesis of 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid

  • Reaction Setup: To a round-bottom flask, add 4-chloro-1,2-phenylenediamine (1 equivalent) and succinic anhydride (1.1 equivalents).

  • Reaction Medium: Add 4 M hydrochloric acid as the solvent and catalyst.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form. If not, carefully neutralize the solution with a base such as sodium bicarbonate or ammonium hydroxide to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of this compound

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid (1 equivalent) from Step 1 in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Alkylation: Add 2-iodopropane or 2-bromopropane (1.2-1.5 equivalents) dropwise to the suspension.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water and acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 5-6 to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: The final product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the isopropyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

Potential Biological Activities and Applications

Structure-Activity Relationship (SAR) Insights
  • Antimicrobial Activity: Benzimidazole derivatives are well-known for their broad-spectrum antimicrobial properties. The presence of a halogen, such as chlorine, on the benzimidazole ring often enhances this activity.[12] It is hypothesized that these compounds may exert their effect by inhibiting microbial growth through various mechanisms, such as targeting essential enzymes.[3]

  • Anticancer Activity: Numerous studies have demonstrated the anticancer potential of substituted benzimidazoles. They have been shown to interact with various cellular targets, including tubulin, leading to the disruption of microtubule dynamics and cell cycle arrest. The chloro-substitution has been associated with potent cytotoxic effects in various cancer cell lines.

Proposed Biological Assays

To investigate the potential biological activities of this compound, the following in vitro assays are recommended:

Antimicrobial Susceptibility Testing:

  • Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Agar Disk Diffusion Assay: For a qualitative assessment of antimicrobial activity.

In Vitro Anticancer Screening:

  • MTT or SRB Assay: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., breast, colon, lung).

  • Cell Cycle Analysis by Flow Cytometry: To determine if the compound induces cell cycle arrest at a specific phase.

  • Tubulin Polymerization Assay: To investigate if the compound's mechanism of action involves the inhibition of microtubule formation.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13] Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[1]

  • Toxicity: While specific toxicity data is unavailable, benzimidazole derivatives as a class can have varying toxicity profiles.[2][7] Some have been associated with adverse effects, and therefore, the compound should be treated as potentially hazardous.[7][8] Carboxylic acids can be corrosive or irritating.[13]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. As a chlorinated organic compound, incineration at high temperatures in a specialized facility is a common disposal method.[3][5]

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, a plausible and detailed synthetic route, and a rationale for its potential biological activities based on established structure-activity relationships. The experimental protocols outlined herein offer a clear path for the synthesis and thorough characterization of this compound. Further investigation into its antimicrobial and anticancer properties is warranted and could lead to the discovery of new and effective drug candidates.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Wiedenbeck, E., Gebauer, D., & Cölfen, H. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]

  • University of Massachusetts Lowell. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents. PMC. [Link]

  • Alaqeel, S. I. (2016). Synthetic approaches to benzimidazoles from O-phenylenediamine: A literature review. Journal of Saudi Chemical Society. [Link]

  • Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS. Retrieved from [Link]

  • May & Baker Ltd. (2023, August 25). SAFETY DATA SHEET. Retrieved from [Link]

  • International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. [Link]

  • Poddar, S., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. ResearchGate. [Link]

  • Penta chemicals. (2025, July 8). Propionic acid. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Journal of Drug Discovery and Development. (2018, October 27). Biological Activities of Substituted Benzimidazole Derivatives. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for In Vivo Studies Using 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Disclaimer: As of the last update, specific in vivo studies for 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid (hereinafter referred to as "the Compound") have not been extensively published in peer-reviewed literature. The following application notes and protocols are therefore based on a hypothesized mechanism of action derived from its chemical structure and the known biological activities of related benzimidazole-containing molecules. These guidelines are intended to provide a robust framework for initiating preclinical research into the Compound's therapeutic potential.

Introduction and Scientific Rationale

This compound is a novel benzimidazole derivative. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. Many small molecules with similar structural features have been investigated for their ability to act as mitochondrial uncouplers.[1][2][3][4][5]

Hypothesized Mechanism of Action: Mitochondrial Uncoupling

Mitochondrial uncouplers are molecules that can transport protons across the inner mitochondrial membrane, bypassing ATP synthase.[1][5] This process uncouples nutrient oxidation from ATP production, dissipating the energy from the proton motive force as heat.[2][5] This increase in energy expenditure without a corresponding increase in energy intake can lead to weight loss and improvements in metabolic parameters. Consequently, there is significant interest in developing safe and effective mitochondrial uncouplers for the treatment of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][5]

Based on these principles, we propose that the Compound may function as a mitochondrial uncoupler, making it a promising candidate for in vivo evaluation in models of metabolic disease. The protocols outlined below are designed to test this hypothesis in a diet-induced obesity (DIO) mouse model.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized mechanism by which the Compound induces mitochondrial uncoupling, leading to increased energy expenditure.

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) H_IMS H+ (Intermembrane Space) ETC->H_IMS Pumps H+ out ATPSynthase ATP Synthase H_IMS->ATPSynthase Proton Motive Force Compound The Compound H_IMS->Compound H_Matrix H+ (Matrix) ATPSynthase->H_Matrix ATP ATP ATPSynthase->ATP Generates Compound->H_Matrix Proton Shuttle (Uncoupling) EnergyExp Increased Energy Expenditure (Heat Production) Compound->EnergyExp Results in Nutrients Nutrient Oxidation (e.g., Fatty Acids, Glucose) Nutrients->ETC

Caption: Hypothesized mitochondrial uncoupling pathway of the Compound.

Preclinical In Vivo Study Protocol: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This protocol provides a comprehensive workflow for evaluating the therapeutic efficacy of the Compound in a C57BL/6J mouse model of diet-induced obesity and insulin resistance.

2.1 Experimental Workflow Overview

G start Start: Acclimatize C57BL/6J Mice diet Induce Obesity: High-Fat Diet (HFD) for 10-12 weeks start->diet randomize Randomize Mice into Treatment Groups diet->randomize treatment Daily Oral Gavage Treatment (4 weeks): - Vehicle - Compound (Low Dose) - Compound (High Dose) randomize->treatment monitoring Weekly Monitoring: - Body Weight - Food Intake treatment->monitoring Concurrent metabolic_tests Metabolic Phenotyping: - GTT (Week 2) - ITT (Week 3) - Indirect Calorimetry (Week 4) treatment->metabolic_tests Phased termination Study Termination (End of Week 4) treatment->termination metabolic_tests->termination collection Collect Blood and Tissues: - Plasma (PK/Biomarkers) - Liver, Adipose Tissue (Histology/Gene Expression) termination->collection

Caption: Overall experimental workflow for the in vivo study.

2.2 Materials and Reagents
  • Animals: Male C57BL/6J mice, 6-8 weeks old.

  • Diets: Standard chow and High-Fat Diet (HFD, e.g., 60% kcal from fat).

  • The Compound: this compound.

  • Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

  • Gavage Needles: 20-22 gauge, 1.5-inch, ball-tipped feeding needles.[6][7][8]

  • Glucose and Insulin: For GTT and ITT.

  • Equipment: Glucometer, analytical balance, indirect calorimetry system, etc.

2.3 Compound Formulation

Benzimidazole derivatives often exhibit poor water solubility.[9][10][11][12] Therefore, a suspension is the most likely formulation for oral administration.

Protocol: Preparation of Dosing Suspension (1 mg/mL)

  • Weigh the required amount of the Compound.

  • Prepare the vehicle solution (0.5% CMC, 0.1% Tween 80 in water).

  • Slowly add the Compound powder to the vehicle while vortexing or stirring continuously to create a fine, homogenous suspension.

  • Prepare fresh daily to ensure stability and consistent dosing.

  • Causality: The use of a suspending agent like CMC and a surfactant like Tween 80 is crucial to prevent aggregation and ensure a uniform dose is administered to each animal.[9][10]

2.4 Study Design and Procedures

Phase 1: Induction of Obesity

  • Acclimatize male C57BL/6J mice for one week on standard chow.

  • Switch mice to a high-fat diet (HFD) for 10-12 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group should remain on standard chow.

  • Monitor body weights weekly. Mice on HFD should be significantly heavier than the chow-fed group before randomization.

Phase 2: Treatment

  • Randomize HFD-fed mice into three treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (HFD + Vehicle)

    • Group 2: Low Dose Compound (HFD + e.g., 10 mg/kg)

    • Group 3: High Dose Compound (HFD + e.g., 30 mg/kg)

    • A lean control group (Chow + Vehicle) should also be maintained.

  • Administer the assigned treatment daily via oral gavage for 4 weeks.[6][7][8][13][14]

  • Protocol: Oral Gavage Administration [6][7][8][13][14] a. Weigh the mouse to calculate the precise dosing volume (typically 5-10 mL/kg).[6] b. Gently restrain the mouse by the scruff of the neck to straighten the esophagus.[7][13] c. Insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth until the esophagus is reached. The animal will often swallow as the tube passes.[6][7] d. Do not force the needle. If resistance is met, withdraw and try again.[6] e. Slowly dispense the suspension. f. Gently remove the needle and return the mouse to its cage. Monitor for any signs of distress.[13]

Phase 3: Metabolic Phenotyping

  • Body Weight and Food Intake: Measure body weight and the amount of food consumed weekly.

  • Oral Glucose Tolerance Test (OGTT): Perform during week 2 of treatment.[15][16][17][18][19]

    • Fast mice for 4-6 hours (with access to water).[15][17][20]

    • Record baseline blood glucose (t=0) from a tail snip.

    • Administer a 2 g/kg glucose solution via oral gavage.

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[15][17]

  • Insulin Tolerance Test (ITT): Perform during week 3 of treatment.[20][21][22][23][24]

    • Fast mice for 4-6 hours.[20][21]

    • Record baseline blood glucose (t=0).

    • Administer insulin (e.g., 0.75 U/kg) via intraperitoneal (IP) injection.

    • Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.[21][24]

  • Indirect Calorimetry: Perform during the final week of treatment to measure energy expenditure.[25][26][27][28][29]

    • Acclimatize mice to metabolic cages for 24 hours.

    • Measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity over a 24-48 hour period.[25][26]

    • Causality: An effective mitochondrial uncoupler is expected to increase VO2 and energy expenditure, particularly during the resting (dark) phase, without a proportional increase in locomotor activity.[27][29]

Phase 4: Study Termination and Tissue Collection

  • At the end of the 4-week treatment period, fast mice for 4-6 hours.

  • Collect terminal blood samples via cardiac puncture for pharmacokinetic analysis and measurement of plasma biomarkers (e.g., ALT, AST, triglycerides, cholesterol, insulin).

  • Euthanize mice and harvest tissues. Weigh the liver and various adipose tissue depots (e.g., epididymal, subcutaneous).

  • Fix portions of the liver and adipose tissue in 10% neutral buffered formalin for histological analysis. Snap-freeze remaining tissues in liquid nitrogen for gene expression or protein analysis.

2.5 Data Analysis and Expected Outcomes
  • Histological Analysis: Perform Hematoxylin and Eosin (H&E) staining on liver and adipose tissue sections to assess hepatic steatosis (lipid droplet accumulation) and adipocyte size, respectively.[30][31][32][33][34]

  • Pharmacokinetic (PK) Analysis: Measure plasma concentrations of the Compound at various time points after the final dose to determine key PK parameters like Cmax, Tmax, and AUC.[35][36][37][38][39]

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare treatment groups. P-values < 0.05 are typically considered significant.

Data Presentation (Hypothetical Data)

The following tables represent plausible outcomes from the described study, assuming the Compound is an effective mitochondrial uncoupler.

Table 1: Body Weight and Metabolic Parameters

GroupInitial Body Weight (g)Final Body Weight (g)% Body Weight ChangeLiver Weight (g)
Lean Control 25.2 ± 0.526.1 ± 0.6+3.6%1.1 ± 0.1
HFD + Vehicle 42.5 ± 1.246.8 ± 1.5+10.1%2.5 ± 0.3
HFD + Cmpd (10 mg/kg) 42.8 ± 1.343.1 ± 1.4+0.7%1.8 ± 0.2
HFD + Cmpd (30 mg/kg) 42.6 ± 1.140.5 ± 1.2 -4.9%1.5 ± 0.2**
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. HFD + Vehicle.

Table 2: Glucose and Insulin Tolerance Tests (Area Under the Curve - AUC)

GroupOGTT AUC (mg/dLmin)ITT AUC (mg/dLmin)
Lean Control 18,000 ± 1,5008,000 ± 900
HFD + Vehicle 45,000 ± 3,20015,000 ± 1,200
HFD + Cmpd (10 mg/kg) 32,000 ± 2,80011,500 ± 1,100
HFD + Cmpd (30 mg/kg) 24,000 ± 2,100 9,000 ± 850
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. HFD + Vehicle.

Table 3: Energy Expenditure (Indirect Calorimetry)

Group24h Energy Expenditure (kcal/day/kg)Dark Cycle VO2 (mL/kg/hr)
Lean Control 350 ± 202500 ± 150
HFD + Vehicle 280 ± 152000 ± 120
HFD + Cmpd (10 mg/kg) 320 ± 182400 ± 140
HFD + Cmpd (30 mg/kg) 360 ± 22 2800 ± 160
*Data are presented as Mean ± SEM. *p<0.05, *p<0.01 vs. HFD + Vehicle.
References
  • Instech Laboratories. (2020, July 10). Guide to Oral Gavage for Mice and Rats. [Link]

  • Tschöp, M. H., et al. (2006). Characterization of energy expenditure in rodents by indirect calorimetry. Current Protocols in Neuroscience, Chapter 9, Unit 9.23D. [Link]

  • protocols.io. (2020, April 14). Insulin Tolerance Test in Mouse. [Link]

  • protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse. [Link]

  • University of Arizona IACUC. Mouse Oral Gavage Administration. [Link]

  • protocols.io. (2022, March 7). Insulin Tolerance Test. [Link]

  • King's College London. (n.d.). The glucose tolerance test in mice: Sex, drugs and protocol. [Link]

  • Rubio, W. B., et al. (2023). Indirect Calorimetry to Assess Energy Balance in Mice: Measurement and Data Analysis. Methods in Molecular Biology, 2662, 103-115. [Link]

  • Washington State University IACUC. (2021, September 21). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • protocols.io. (2020, April 14). IP Glucose Tolerance Test in Mouse. [Link]

  • Gähwiler, R., et al. (2020). The glucose tolerance test in mice: Sex, drugs and protocol. Physiological Reports, 8(20), e14600. [Link]

  • Speakman, J. R. (2013). Measuring Energy Metabolism in the Mouse – Theoretical, Practical, and Analytical Considerations. Frontiers in Physiology, 4, 34. [Link]

  • van Klinken, J. B., et al. (2012). Estimation of Activity Related Energy Expenditure and Resting Metabolic Rate in Freely Moving Mice from Indirect Calorimetry Data. PLoS ONE, 7(5), e36162. [Link]

  • Instech Laboratories. (2014, August 26). Mouse Oral Gavage Training [Video]. YouTube. [Link]

  • Even, P. C., & Nadkarni, N. A. (2012). Indirect calorimetry in laboratory mice and rats: principles, practical considerations, interpretation and perspectives. American Journal of Physiology. Regulatory, Integrative and Comparative Physiology, 303(5), R459-R476. [Link]

  • Ayon, N. J., & Jeoung, N. H. (2011). Glucose Tolerance Test in Mice. Bio-protocol, 1(1). [Link]

  • Ayala, J. E., et al. (2011). Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice. Journal of Visualized Experiments, (51), 2623. [Link]

  • Mouse Metabolic Phenotyping Centers. (2023, October 11). Intraperitoneal Insulin Tolerance Test. [Link]

  • Bridges Lab Protocols. (n.d.). Insulin Tolerance Test. Retrieved January 20, 2026, from [Link]

  • Kuentz, M., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. [Link]

  • ResearchGate. (n.d.). Histological analysis of liver (A) and adipose tissues (B). [Link]

  • Di, L., et al. (2009). Evaluation of a basic physiologically based pharmacokinetic model for simulating the first-time-in-animal study. Drug Metabolism and Disposition, 37(5), 1124-1133. [Link]

  • ResearchGate. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]

  • Khan, I., et al. (2022). Histological and Microscopic Analysis of Fats in Heart, Liver Tissue, and Blood Parameters in Experimental Mice. Molecules, 27(19), 6539. [Link]

  • Tepp, Z. R., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition, 48(12), 1319-1326. [Link]

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  • ResearchGate. (n.d.). Histological analysis of liver and kidney tissue and metabolic.... [Link]

  • Childress, E. S., et al. (2022). Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice. Metabolism, 137, 155315. [Link]

  • Wolf, A. M., et al. (2005). Histological changes in the liver of morbidly obese patients: correlation with metabolic parameters. Obesity Surgery, 15(3), 329-335. [Link]

  • Dixon, J. B., et al. (2004). Associations Between Liver Histology and Severity of the Metabolic Syndrome in Subjects With Nonalcoholic Fatty Liver Disease. Diabetes Care, 27(9), 2291-2293. [Link]

  • Santos, W. L., et al. (2022). Mitochondrial Uncouplers: Development as Therapeutics for Metabolic Diseases. Journal of Medicinal Chemistry, 65(15), 10222-10243. [Link]

  • Zorov, D. B., et al. (2023). Noncoupled Mitochondrial Respiration as Therapeutic Approach for the Treatment of Metabolic Diseases: Focus on Transgenic Animal Models. International Journal of Molecular Sciences, 24(22), 16489. [Link]

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Application Notes and Protocols: Functional Cell-Based Assays for the Identification and Characterization of MCH-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system that plays a pivotal role in regulating energy homeostasis, feeding behavior, and mood.[1][2] These functions have established MCHR1 as a significant therapeutic target for obesity and other metabolic and psychiatric disorders.[3][4] The development of small molecule antagonists for MCHR1 is a key strategy in drug discovery. This guide provides an in-depth overview and detailed protocols for robust, cell-based functional assays designed to identify and characterize MCHR1 antagonists. We will explore the primary signaling pathways of MCHR1 and detail methodologies for Calcium Mobilization, cAMP Inhibition, and β-Arrestin Recruitment assays, providing the scientific rationale behind experimental design to ensure data integrity and reproducibility.

The MCH-1 Receptor: A Dual-Signaling GPCR

MCHR1 is a class A GPCR that, upon binding its endogenous ligand Melanin-Concentrating Hormone (MCH), initiates intracellular signaling through multiple G protein subtypes.[5][6] Understanding these pathways is fundamental to designing relevant functional assays. MCHR1 primarily couples to:

  • Gαq/11 proteins: This activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[7][8][9]

  • Gαi/o proteins: This pathway inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[7][10][11]

Furthermore, like many GPCRs, MCHR1 activation can also trigger G protein-independent signaling through the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can act as signal transducers themselves.[12][13]

A successful MCHR1 antagonist will block or attenuate one or more of these agonist-induced signaling events. The following sections provide detailed protocols to quantify this antagonism.

MCHR1 Signaling Pathways Overview

MCHR1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 Activates Antagonist Antagonist Antagonist->MCHR1 Blocks Gq Gαq MCHR1->Gq Couples Gi Gαi MCHR1->Gi Couples Arrestin β-Arrestin MCHR1->Arrestin Recruits PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3 IP3 PLC->IP3 Generates cAMP cAMP ↓ AC->cAMP Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Internalization Receptor Internalization Arrestin->Internalization

Caption: MCHR1 couples to Gαq and Gαi proteins, and recruits β-arrestin.

Assay Protocol: Calcium Mobilization

This assay quantifies the Gαq-mediated signaling pathway by measuring changes in intracellular calcium concentration. It is a rapid and robust method for high-throughput screening (HTS) of MCHR1 antagonists.[14][15]

Principle

Cells stably expressing MCHR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon stimulation with an MCH agonist, the Gq pathway is activated, leading to a transient increase in intracellular Ca²⁺.[8] This increase is detected as a sharp rise in fluorescence. A competitive antagonist, when pre-incubated with the cells, will inhibit or block this MCH-induced fluorescence signal in a dose-dependent manner.

Experimental Workflow

Calcium_Workflow A 1. Seed MCHR1-expressing cells in 96/384-well plates B 2. Incubate 18-24h A->B C 3. Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) B->C D 4. Pre-incubate with test antagonist C->D E 5. Add MCH agonist (EC₈₀ concentration) D->E F 6. Measure fluorescence kinetically (FLIPR / Plate Reader) E->F

Caption: Workflow for the MCHR1 antagonist calcium mobilization assay.

Detailed Protocol

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing human MCHR1.

  • Culture Medium: DMEM or F-12K with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418).

  • Assay Plate: Black, clear-bottom 96- or 384-well microplates.

  • Reagents:

    • MCH agonist (human)

    • Known MCHR1 antagonist (e.g., SNAP-94847) for positive control.[5]

    • Fluo-4 AM or equivalent calcium indicator dye.

    • Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

Procedure:

  • Cell Plating:

    • Harvest and count cells.

    • Seed cells into the assay plate at a density of 40,000-60,000 cells/well (96-well) or 10,000-15,000 cells/well (384-well).

    • Incubate for 18-24 hours at 37°C, 5% CO₂.[16]

  • Dye Loading:

    • Prepare a loading buffer by adding Fluo-4 AM (final concentration 2-4 µM) and Probenecid (final concentration 2.5 mM) to the Assay Buffer.

    • Aspirate the culture medium from the cell plate and add 50 µL (96-well) or 25 µL (384-well) of loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO₂.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of test compounds and the positive control antagonist in Assay Buffer.

    • Add 25 µL (96-well) or 12.5 µL (384-well) of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare the MCH agonist in Assay Buffer at a concentration that is 5-fold the final desired EC₈₀ concentration (determined from prior agonist dose-response experiments).

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject 25 µL (96-well) or 12.5 µL (384-well) of the MCH agonist solution into each well.

    • Immediately begin kinetic measurement of fluorescence intensity (e.g., every 1 second for 120 seconds).

Data Analysis and Interpretation

The response is measured as the peak fluorescence intensity minus the baseline. Antagonist activity is determined by the percentage inhibition of the MCH-induced signal. Plot the percent inhibition against the log concentration of the antagonist to generate a dose-response curve and calculate the IC₅₀ value.

% Inhibition = (1 - [Signal(compound) - Signal(min)] / [Signal(max) - Signal(min)]) * 100

  • Signal(compound): Response in the presence of agonist and test antagonist.

  • Signal(max): Response in the presence of agonist and vehicle (0% inhibition).

  • Signal(min): Response in the presence of vehicle only (100% inhibition).

Assay Protocol: cAMP Inhibition

This assay quantifies the Gαi-mediated signaling pathway by measuring the inhibition of adenylyl cyclase activity. It provides an orthogonal validation to the calcium mobilization assay.

Principle

MCHR1 activation by MCH inhibits adenylyl cyclase, reducing intracellular cAMP levels.[10] To achieve a robust assay window, adenylyl cyclase is first stimulated with an agent like forskolin. The addition of MCH then causes a measurable drop in this stimulated cAMP production. An MCHR1 antagonist will block the effect of MCH, thereby restoring cAMP levels towards the forskolin-stimulated maximum.[11] Modern assays use competitive immunoassays (e.g., HTRF) or engineered biosensors for detection.[17]

Experimental Workflow

cAMP_Workflow A 1. Seed MCHR1-expressing cells in 384-well plates B 2. Incubate 18-24h A->B C 3. Pre-incubate with test antagonist B->C D 4. Add MCH agonist (EC₈₀) + Forskolin C->D E 5. Incubate to allow cAMP accumulation D->E F 6. Lyse cells and add cAMP detection reagents (e.g., HTRF) E->F G 7. Read signal on compatible plate reader F->G

Caption: Workflow for the MCHR1 antagonist cAMP inhibition assay.

Detailed Protocol

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human MCHR1.[17]

  • Assay Plate: Low-volume, white 384-well microplates.

  • Reagents:

    • MCH agonist (human)

    • Forskolin

    • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor to prevent cAMP degradation.

    • cAMP detection kit (e.g., Cisbio HTRF cAMP dynamic 2 or Promega GloSensor).

    • Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX, pH 7.4.

Procedure:

  • Cell Plating: Seed 5,000-10,000 cells per well in 384-well plates and incubate for 18-24 hours.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of test antagonists in Stimulation Buffer.

    • Remove culture medium and add 5 µL of compound dilutions to the wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation:

    • Prepare a solution of MCH agonist (at 3x final EC₈₀) and Forskolin (at 3x final concentration, typically 1-10 µM) in Stimulation Buffer.

    • Add 5 µL of this stimulation mix to the wells.

    • Incubate for 30 minutes at room temperature.

  • cAMP Detection (Example using HTRF):

    • Add 5 µL of cAMP-d2 conjugate (acceptor) to each well.

    • Add 5 µL of anti-cAMP cryptate (donor) to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the cAMP concentration.

Data Analysis and Interpretation

Calculate the HTRF ratio (665nm/620nm * 10,000). Convert this ratio to cAMP concentration using a standard curve. The antagonist effect is measured as the percent reversal of the MCH-induced inhibition. Plot the percent reversal against the log concentration of the antagonist to calculate the IC₅₀ value.

% Reversal = ([Signal(compound) - Signal(MCH)] / [Signal(Forskolin) - Signal(MCH)]) * 100

  • Signal(compound): Response with Forskolin + MCH + test antagonist.

  • Signal(MCH): Response with Forskolin + MCH (0% reversal).

  • Signal(Forskolin): Response with Forskolin alone (100% reversal).

Advanced Assay: β-Arrestin Recruitment

This assay measures a G protein-independent signaling event and can be used to identify biased antagonists or to screen orphan GPCRs where G protein coupling is unknown.[13]

Principle

This assay format often relies on enzyme fragment complementation (EFC). The MCHR1 is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementary fragment. Upon MCH stimulation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This reconstitutes a functional enzyme that acts on a substrate to produce a detectable luminescent signal.[13] Antagonists will block this interaction and the resulting signal.

Protocol Outline
  • Cell Line: Use a commercially available, engineered cell line co-expressing MCHR1-tag1 and β-arrestin-tag2 (e.g., DiscoverX PathHunter).[13]

  • Procedure: The workflow is similar to the cAMP assay.

    • Seed cells and allow them to adhere.

    • Pre-incubate with test antagonists.

    • Stimulate with MCH agonist (EC₈₀).

    • Incubate for 60-90 minutes to allow for recruitment and signal generation.

    • Add detection reagents (substrate).

    • Read luminescence on a plate reader.

  • Data Analysis: Data is analyzed similarly to the calcium assay, calculating the percent inhibition of the MCH-induced luminescent signal to determine antagonist IC₅₀ values.

Assay Validation and Data Comparison

For any screening campaign, robust assay performance is critical. Key validation parameters should be established for each assay format.

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality, separating the signal window from data variability.Z' > 0.5
Signal-to-Background Ratio of the maximum signal (agonist) to the minimum signal (vehicle).S/B > 3
EC₅₀ / IC₅₀ Reproducibility Consistency of potency values for control compounds across multiple runs.Within 3-fold variation
Comparison of MCHR1 Antagonist Assay Formats
Assay TypePrinciplePathway MeasuredThroughputAdvantagesDisadvantages
Calcium Mobilization Intracellular Ca²⁺ fluxGαqHighRapid kinetics, HTS-friendly, direct functional readout.Can be prone to artifacts from fluorescent compounds.
cAMP Inhibition Adenylyl cyclase activityGαiHighMeasures a distinct pathway, highly quantitative.Indirect stimulation (forskolin) required, endpoint assay.
β-Arrestin Recruitment Protein-protein interactionG protein-independentMedium-HighMeasures non-G protein signaling, useful for bias studies.Requires engineered cell lines, slower kinetics.

Conclusion

The identification of potent and selective MCH-1 receptor antagonists is a promising avenue for the development of novel therapeutics for obesity and related disorders.[18][19] The choice of a cell-based assay depends on the specific goals of the screening campaign, from high-throughput primary screening to detailed mechanistic studies. The calcium mobilization and cAMP inhibition assays provide robust, orthogonal methods to quantify antagonist potency against the two major G protein-mediated signaling pathways of MCHR1. The β-arrestin recruitment assay offers a valuable additional layer of characterization, enabling the exploration of biased signaling. By employing these well-validated protocols and understanding the underlying biology, researchers can confidently identify and characterize novel MCHR1 antagonists to advance drug discovery programs.

References

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Application Notes & Protocols: Validating MCH-1R Inhibitors in Preclinical Animal Models of Obesity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Central Regulation of Energy Homeostasis

The global obesity epidemic necessitates the development of novel therapeutic strategies that address the fundamental drivers of excess weight gain. Beyond lifestyle factors, the central nervous system (CNS) plays a pivotal role in orchestrating energy homeostasis through a complex network of neuropeptidergic circuits. Among these, the melanin-concentrating hormone (MCH) system has emerged as a critical regulator of appetite, energy expenditure, and metabolic efficiency.[1][2] MCH, a hypothalamic neuropeptide, exerts its effects primarily through the MCH-1 receptor (MCH-1R), a G-protein coupled receptor densely expressed in brain regions associated with feeding and reward.[2][3][4]

Pharmacological blockade of MCH-1R presents a promising therapeutic avenue for obesity. Studies have consistently shown that MCH-1R antagonists effectively reduce food intake, particularly of palatable, high-fat foods, and promote weight loss in rodent models.[2][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the selection of appropriate animal models and the application of robust experimental protocols to validate the anti-obesity efficacy of novel MCH-1R inhibitors.

The MCH System: A Prime Target for Anti-Obesity Therapeutics

2.1 Mechanism of Action

MCH is a potent orexigenic (appetite-stimulating) peptide.[2][3][4][7] When MCH binds to its primary receptor in rodents, MCH-1R, it initiates a signaling cascade that ultimately promotes a state of positive energy balance. The key outcomes of MCH-1R activation include:

  • Increased Food Intake: Central administration of MCH robustly stimulates feeding behavior, while genetic deletion or pharmacological blockade of MCH-1R leads to reduced food intake and leanness.[2][5][8]

  • Decreased Energy Expenditure: The MCH system also influences energy conservation. Activation can lead to a reduction in metabolic rate and body temperature, contributing to weight gain.[1][9]

  • Modulation of Reward Pathways: MCH neurons project to reward centers in the brain, suggesting that MCH-1R signaling enhances the motivation to consume highly palatable, energy-dense foods.[5]

Antagonism of MCH-1R directly counteracts these effects, leading to reduced appetite, potential increases in energy expenditure, and a decrease in body weight, making it an attractive strategy for obesity treatment.[3][6][10]

2.2 MCH-1R Signaling Pathway

MCH-1R is a Gαi/q-coupled receptor. Upon MCH binding, it triggers multiple intracellular signaling pathways, including the inhibition of adenylyl cyclase (decreasing cAMP) and the activation of phospholipase C, leading to calcium mobilization.[11] It can also stimulate the mitogen-activated protein kinase (MAPK) pathway.[7] MCH-1R inhibitors act by competitively binding to the receptor, preventing MCH from initiating these downstream orexigenic signals.

MCH_Signaling cluster_cell Target Neuron MCH MCH Peptide MCH1R MCH-1 Receptor (GPCR) MCH->MCH1R binds G_Protein Gαi / Gαq MCH1R->G_Protein activates Inhibitor MCH-1R Inhibitor Inhibitor->MCH1R blocks Effector Effector Enzymes (e.g., Adenylyl Cyclase ↓, Phospholipase C ↑) G_Protein->Effector Second_Messenger Second Messengers (cAMP ↓, Ca²⁺ ↑) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Phenotype Physiological Outcome: ↑ Food Intake ↓ Energy Expenditure Cellular_Response->Phenotype

Caption: Simplified MCH-1R signaling pathway and point of intervention.

Selecting the Optimal Animal Model

The choice of animal model is paramount for the successful preclinical evaluation of MCH-1R inhibitors. While monogenic models of obesity (e.g., ob/ob or db/db mice) have been instrumental in understanding energy homeostasis, they often involve defects in the leptin signaling pathway, which can confound the interpretation of results for compounds targeting other pathways.[12][13][14][15]

For testing MCH-1R inhibitors, the Diet-Induced Obesity (DIO) model is the gold standard.[14][16][17][18] This model recapitulates the key features of human obesity, which is predominantly driven by the consumption of energy-dense diets in a genetically susceptible background.[17][19]

3.1 Comparison of Rodent Models for MCH-1R Inhibitor Research

Model Species/Strain Mechanism Advantages for MCH-1R Studies Disadvantages
Diet-Induced Obesity (DIO) Mouse (C57BL/6)Chronic high-fat diet (45-60% kcal from fat) leads to weight gain, adiposity, and insulin resistance.[16][17][20]High translational relevance to human obesity.[17] Intact MCH and leptin signaling pathways. Robust and reproducible phenotype.Slower onset of obesity compared to genetic models. Variability between animals and institutions.
Leptin Deficient (ob/ob) MouseSpontaneous mutation in the leptin gene, leading to hyperphagia and massive obesity.[12][13]Rapid and severe obesity phenotype.Dysregulated hypothalamic circuits may not reflect a normal response to an MCH-1R inhibitor. Does not model typical human obesity.
Leptin Receptor Deficient (db/db) MouseSpontaneous mutation in the leptin receptor gene.[13][14]Similar to ob/ob mice; severe obesity and diabetic phenotype.Same as ob/ob mice; confounding genetic mutation.
Zucker Rat RatMutation in the leptin receptor gene.[12][14]Larger size can facilitate surgical procedures and blood sampling.Genetic mutation is not representative of common human obesity.

Recommendation: The C57BL/6 mouse strain is highly recommended for DIO studies due to its well-characterized susceptibility to weight gain on a high-fat diet.[16][17]

Experimental Design and Protocols

A successful study requires meticulous planning and execution. The following protocols provide a validated workflow for assessing an MCH-1R inhibitor in a DIO mouse model.

Workflow A Phase 1: Model Induction (6-12 weeks) B Animal Acclimation (1 week, age 5-6 weeks) C High-Fat Diet (HFD) Feeding vs. Control Diet D Monitor Body Weight & Food Intake (Weekly) B->C C->D F Randomize Obese Mice into Treatment Groups D->F E Phase 2: Compound Efficacy Testing (2-4 weeks) G Daily Dosing: - Vehicle Control - MCH-1R Inhibitor (multiple doses) - Positive Control (optional) H Monitor Body Weight & Food Intake (Daily) F->G G->H J Body Composition (NMR / DEXA) H->J K Metabolic Assessment (e.g., Glucose Tolerance Test) H->K I Phase 3: Endpoint Analysis (Final Week) L Terminal Blood/Tissue Collection (Biomarker Analysis) J->L K->L

Caption: Standard experimental workflow for MCH-1R inhibitor testing.
Protocol 1: Induction of Diet-Induced Obesity (DIO) in C57BL/6 Mice

Objective: To generate a cohort of obese mice with a phenotype that mimics human metabolic syndrome.

Materials:

  • Male C57BL/6 mice, 5-6 weeks of age.

  • High-fat diet (HFD): Typically 45% or 60% kcal from fat (e.g., Research Diets D12451 or D12492).[16]

  • Control (lean) diet: Standard chow or a matched low-fat diet (e.g., 10% kcal from fat).

  • Animal caging with appropriate enrichment.

  • Calibrated scale for body weight measurements.

Procedure:

  • Acclimation: Upon arrival, house mice in groups and allow them to acclimate for one week on a standard chow diet.

  • Dietary Intervention: At 6-7 weeks of age, randomly assign mice to either the HFD or control diet group. House mice individually or in small groups to monitor food intake accurately.

  • Induction Period: Maintain mice on their respective diets for 8-16 weeks.[21][22]

  • Monitoring:

    • Record body weight for each mouse weekly.

    • Measure food intake per cage at least once per week (preferably more frequently).

  • Validation of Obese Phenotype: After the induction period, the HFD group should be significantly heavier (typically >15-20%) than the control diet group. This cohort is now ready for randomization into therapeutic treatment groups.

Protocol 2: Administration of MCH-1R Inhibitors

Objective: To deliver the test compound and vehicle control to the DIO mice consistently and safely.

Materials:

  • MCH-1R inhibitor compound.

  • Vehicle solution (e.g., 0.5% methylcellulose in water, 10% Tween 80 in saline). The vehicle must be empirically determined to ensure solubility and stability of the test compound.

  • DIO mice from Protocol 1.

  • Oral gavage needles (stainless steel or flexible plastic, typically 20-22 gauge for adult mice).[23][24]

  • Appropriately sized syringes (e.g., 1 mL).

Procedure:

  • Dose Formulation: Prepare a fresh suspension or solution of the MCH-1R inhibitor in the chosen vehicle each day or according to its stability profile. Ensure the formulation is homogenous by vortexing or sonicating. Prepare a vehicle-only solution for the control group.

  • Animal Handling and Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.[25][26]

  • Gavage Technique:

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and avoid stomach perforation.[26]

    • Gently insert the needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.[24][26]

    • The mouse should swallow as the needle enters the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition. [25][26]

    • Slowly dispense the liquid. The typical maximum volume is 10 mL/kg of body weight.[23]

  • Dosing Schedule: Administer the compound once or twice daily at the same time each day for the duration of the study (typically 2-4 weeks).

Protocol 3: Efficacy Assessment

Objective: To quantify the effects of the MCH-1R inhibitor on key obesity-related endpoints.

A. Body Weight and Food Intake

  • Frequency: Measure daily during the treatment period.

  • Method: Weigh each mouse individually. For food intake, weigh the food hopper of each cage. Calculate the average daily intake per mouse.

B. Body Composition Analysis

  • Timing: Perform at baseline (before the first dose) and at the end of the study.

  • Method: Use either Dual-Energy X-ray Absorptiometry (DEXA) or quantitative Nuclear Magnetic Resonance (qNMR).[27][28]

    • qNMR: Preferred method as it does not require anesthesia and is highly accurate for fat and lean mass.[27]

    • DEXA: Also provides bone mineral density and content but typically requires light anesthesia.[27][29][30][31]

  • Analysis: Calculate the change in fat mass and lean mass from baseline to endpoint for each treatment group.

C. Oral Glucose Tolerance Test (OGTT)

  • Objective: To assess improvements in glucose metabolism and insulin sensitivity.

  • Timing: Perform during the final week of the study.

  • Procedure:

    • Fast mice for 4-6 hours (with access to water).[32]

    • Record body weight and measure baseline blood glucose (Time 0) from a small tail snip.

    • Administer a 2 g/kg bolus of glucose solution via oral gavage.[33]

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[33]

    • Analysis: Plot the glucose excursion curve for each group and calculate the Area Under the Curve (AUC). A lower AUC indicates improved glucose tolerance.[34]

Data Interpretation and Troubleshooting

  • Expected Outcome: A successful MCH-1R inhibitor should cause a statistically significant reduction in body weight compared to the vehicle-treated group. This weight loss should be primarily driven by a reduction in fat mass, with minimal to no loss of lean mass. A reduction in daily food intake is the expected mechanism of action. Improvements in glucose tolerance (lower OGTT AUC) are also a key indicator of efficacy.

  • Troubleshooting:

    • No effect on body weight: Verify compound formulation, stability, and dose. Ensure proper gavage technique. Confirm target engagement with pharmacokinetic/pharmacodynamic (PK/PD) studies if possible.

    • High variability: Ensure consistent animal handling, housing conditions, and timing of procedures. Increase the number of animals per group to improve statistical power.

    • Loss of lean mass: This is an undesirable effect. Consider off-target effects or whether the dose is too high, causing general malaise.

Conclusion

The MCH system remains a highly validated target for anti-obesity drug development. By employing the diet-induced obese mouse model and adhering to the rigorous, self-validating protocols outlined in this guide, researchers can effectively assess the preclinical efficacy of novel MCH-1R inhibitors. Careful selection of the animal model, precise execution of experimental procedures, and comprehensive endpoint analysis are crucial for generating reliable data to support the advancement of new therapeutic candidates.

References

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  • Melanin-concentrating hormone overexpression in transgenic mice leads to obesity and insulin resistance. Journal of Clinical Investigation. Available at: [Link]

  • The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. PMC. Available at: [Link]

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. PubMed Central. Available at: [Link]

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. PubMed. Available at: [Link]

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  • Melanin-concentrating hormone MCH1 receptor antagonists: a potential new approach to the treatment of depression and anxiety disorders. PubMed. Available at: [Link]

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  • A systematic review on different models of inducing obesity in animals: Advantages and limitations. PubMed Central. Available at: [Link]

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  • Navigating the Strengths and Constraints of Mouse Models in Obesity Research. Endocrinology. Available at: [Link]

  • Animal models for development of anti-obesity drugs in the age of GLP-1 agents. Taylor & Francis Online. Available at: [Link]

  • Crosstalk between Melanin Concentrating Hormone and Endocrine Factors: Implications for Obesity. MDPI. Available at: [Link]

  • Determination of the Interaction and Pharmacological Modulation of MCHR1 Signaling by the C-Terminus of MRAP2 Protein. PMC. Available at: [Link]

  • Chronic MCH infusion causes a decrease in energy expenditure and body temperature, and an increase in serum IGF-1 levels in mice. PubMed. Available at: [Link]

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Sources

Application Note: High-Performance Analytical Strategies for the Quantification and Identification of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methodologies for the detection, quantification, and identification of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, a novel benzimidazole derivative of interest in pharmaceutical research and development. Recognizing the compound's dual chemical nature—a heterocyclic benzimidazole core and a carboxylic acid functional group—we present two robust, orthogonal analytical techniques: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for reliable quantification and a Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for high-sensitivity and high-specificity analysis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework grounded in established analytical principles and regulatory expectations. All methodologies are presented with a focus on the scientific rationale behind procedural choices and are designed to be validated in accordance with international guidelines such as ICH Q2(R1).

Introduction and Analyte Profile

This compound is a small molecule featuring a substituted benzimidazole ring linked to a propanoic acid chain. The benzimidazole moiety is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The propanoic acid group imparts acidic properties and influences the molecule's polarity and solubility. An effective analytical strategy must address both the chromophoric nature of the benzimidazole ring for UV-based detection and the ionizable carboxylic acid group for mass spectrometry.

Analyte Chemical Structure: (A chemical structure image would be placed here in a formal document)

  • IUPAC Name: 3-(6-chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid

  • Molecular Formula: C13H15ClN2O2

  • Key Features:

    • Chromophore: Substituted benzimidazole ring, suitable for UV detection.

    • Ionizable Group: Carboxylic acid (pKa ~4-5), enabling ionization for mass spectrometry and influencing chromatographic retention.

    • Lipophilicity: Presence of isopropyl and chloro groups suggests moderate lipophilicity, suitable for reversed-phase chromatography.

Method 1: Quantitative Analysis by Reversed-Phase HPLC-UV

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and widely accessible technique for the routine quantification of active pharmaceutical ingredients (APIs). This method leverages the strong UV absorbance of the benzimidazole core for sensitive detection.

Scientific Rationale for Method Design

The choice of a reversed-phase C8 column is a strategic balance. While a C18 column offers greater hydrophobicity, a C8 column often provides excellent retention for moderately nonpolar compounds like our target analyte, with the potential for sharper peaks and shorter run times. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous buffer. The buffer's pH is set to 4.5, which is close to the pKa of the carboxylic acid group. At this pH, the analyte will exist in both ionized and non-ionized forms, providing controlled retention on the nonpolar stationary phase. A phosphate buffer is chosen for its excellent buffering capacity in this pH range and its compatibility with UV detection. Detection is set based on the typical absorbance maxima for benzimidazole derivatives.[1][2]

Experimental Protocol

2.2.1. Equipment and Materials

  • HPLC system with quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C8 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (≥99% purity).

  • Acetonitrile (HPLC grade).

  • Monobasic Potassium Phosphate (KH2PO4, analytical grade).

  • Orthophosphoric acid (85%).

  • Water (HPLC grade or Milli-Q).

2.2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 4.5 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2.3. Chromatographic Conditions | Parameter | Setting | | :--- | :--- | | Column | C8, 4.6 x 150 mm, 5 µm | | Mobile Phase | Gradient Elution | | | Time (min) | %A (Buffer) | %B (ACN) | | | 0.0 | 70 | 30 | | | 10.0 | 30 | 70 | | | 12.0 | 30 | 70 | | | 12.1 | 70 | 30 | | | 15.0 | 70 | 30 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Injection Vol. | 10 µL | | Detection | UV at 254 nm and 288 nm[1] | | Run Time | 15 minutes |

2.2.4. Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Prepare Mobile Phase A & B D Equilibrate HPLC System A->D B Prepare Standard Stock Solution C Prepare Calibration & Sample Solutions B->C E Inject Standards & Samples C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Analyte Concentration H->I Validation_Logic Start Method Development Complete Specificity Specificity / Selectivity (Interference Check) Start->Specificity Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Robustness Robustness (Parameter Variation) Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Limits LOD & LOQ (S/N Ratio) Linearity->Limits Report Validation Report Generated Accuracy->Report Precision->Report Limits->Report Robustness->Report

Sources

Application Notes and Protocols for High-Throughput Screening of Novel Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole heterocycle is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs with a wide range of therapeutic applications, including anthelmintics (e.g., albendazole), proton-pump inhibitors (e.g., omeprazole), and antihistamines.[1][2] This bicyclic system, composed of fused benzene and imidazole rings, is a structural mimic of endogenous purines, allowing it to interact with a variety of biological targets.[3] In recent years, there has been a surge of interest in developing novel benzimidazole derivatives as anticancer and antiparasitic agents.[4][5][6][7] High-throughput screening (HTS) has emerged as a powerful strategy to rapidly interrogate large chemical libraries of benzimidazole compounds to identify promising new therapeutic leads.[8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of HTS campaigns for the discovery of novel benzimidazole compounds. It will cover critical aspects from assay development and primary screening to data analysis and hit validation, with a focus on providing practical, field-proven insights and detailed protocols.

Section 1: Assay Development and Miniaturization for Benzimidazole Screening

The foundation of any successful HTS campaign is a robust and reliable assay.[9] The choice of assay format depends on the biological question and the target of interest. Both biochemical and cell-based assays are amenable to HTS of benzimidazole libraries.[10][11]

Causality in Assay Selection
  • Target-Based vs. Phenotypic Screening: A target-based screen measures the effect of a compound on a specific, isolated biological target (e.g., an enzyme or receptor).[11] This approach is advantageous when the molecular target is known and validated. Phenotypic screening, on the other hand, assesses the effect of a compound on the overall phenotype of a cell or organism, without a priori knowledge of the specific target.[12] This can lead to the discovery of compounds with novel mechanisms of action.

  • Biochemical Assays: These assays are performed in a cell-free system and directly measure the interaction of a compound with its target.[11] They are generally less prone to artifacts from compound cytotoxicity but may not fully recapitulate the cellular environment. Examples include:

    • Enzyme Inhibition Assays: To identify benzimidazole inhibitors of enzymes like kinases, topoisomerases, or metabolic enzymes.[9][13]

    • Binding Assays: To detect the binding of benzimidazole compounds to a target protein.[11][14]

    • DNA Intercalation Assays: Relevant for benzimidazoles that may exert their effect by interacting with DNA.[14]

  • Cell-Based Assays: These assays utilize living cells and provide more physiologically relevant data.[15][16] They can measure a wide range of cellular responses, including:

    • Cell Viability/Cytotoxicity Assays: To identify compounds that kill or inhibit the growth of cancer cells or parasites.[1][7]

    • Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.

    • High-Content Screening (HCS): To analyze multiple cellular parameters simultaneously, providing a more detailed picture of a compound's effect.

Miniaturization and Automation

HTS involves screening thousands to millions of compounds, necessitating the miniaturization of assays into 384- or 1536-well microplates to reduce reagent costs and increase throughput.[8][17] This process requires careful optimization of parameters such as cell seeding density, reagent concentrations, and incubation times.[16] Automation, using robotic liquid handlers and plate readers, is essential for achieving the speed and reproducibility required for HTS.[8]

Assay Validation: Ensuring Trustworthiness

Before initiating a large-scale screen, the assay must be rigorously validated to ensure its reliability.[17] Key performance metrics include:

Parameter Description Acceptance Criteria
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating the quality and dynamic range of the assay.Z' > 0.5
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control.Typically > 2
Coefficient of Variation (%CV) A measure of the variability of the data.< 20% for controls

Protocol 1: General Cell Viability Assay for HTS

This protocol describes a common method for assessing the cytotoxic effects of benzimidazole compounds on cancer cell lines using a commercially available ATP-based luminescence assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT-116, MCF-7)[1][14]

  • Cell culture medium and supplements

  • 384-well white, clear-bottom microplates

  • Benzimidazole compound library (typically dissolved in DMSO)

  • Positive control (e.g., a known cytotoxic agent like doxorubicin)[14]

  • Negative control (DMSO vehicle)

  • ATP-based luminescence cell viability assay reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Dilute cells to the optimized seeding density in cell culture medium.

    • Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of the 384-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Compound Addition:

    • Prepare a daughter plate of the benzimidazole library at the desired screening concentration (e.g., 10 µM).

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the daughter plate to the corresponding well of the cell plate.

    • Also, add positive and negative controls to designated wells.

  • Incubation:

    • Incubate the cell plate with the compounds for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Assay Readout:

    • Equilibrate the plate and the assay reagent to room temperature.

    • Add 10 µL of the ATP-based luminescence reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Determine the Z'-factor for each plate to assess assay quality.

Section 2: The High-Throughput Screening Workflow

A typical HTS campaign for novel benzimidazole compounds follows a multi-stage process designed to efficiently identify and validate promising hits.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Lead Optimization Primary_Screen Single-Concentration Screen (e.g., 10 µM) Hit_Identification Initial Hit Identification (e.g., >50% inhibition) Primary_Screen->Hit_Identification Data Analysis Confirmation_Screen Re-test of Primary Hits Hit_Identification->Confirmation_Screen Dose_Response Dose-Response Curves (IC50/EC50) Confirmation_Screen->Dose_Response Counter_Screens Counter-Screens to Eliminate False Positives Dose_Response->Counter_Screens SAR_Studies Structure-Activity Relationship (SAR) Counter_Screens->SAR_Studies Orthogonal_Assays Orthogonal & Secondary Assays SAR_Studies->Orthogonal_Assays Lead_Optimization Lead Optimization Orthogonal_Assays->Lead_Optimization

Caption: High-Throughput Screening (HTS) Workflow for Benzimidazole Discovery.

Primary Screen

The primary screen involves testing the entire benzimidazole library at a single concentration (e.g., 10 µM) in the validated assay.[9] The goal is to identify initial "hits" that exhibit activity above a predefined threshold (e.g., >50% inhibition in a cell viability assay).

Hit Confirmation and Triage

Primary hits are then subjected to a series of confirmatory and secondary assays to eliminate false positives and prioritize the most promising compounds.[18]

  • Hit Confirmation: The initial hits are re-tested in the primary assay to confirm their activity.

  • Dose-Response Curves: Confirmed hits are tested at multiple concentrations to determine their potency (IC₅₀ or EC₅₀ values).

  • Counter-Screens: These assays are designed to identify compounds that interfere with the assay technology rather than the biological target (e.g., autofluorescent compounds in a fluorescence-based assay).

Hit Validation and Lead Optimization

Validated hits with confirmed activity and dose-response relationships are then moved into the hit-to-lead stage.[19][20]

  • Structure-Activity Relationship (SAR) Studies: Analogs of the validated hits are synthesized and tested to understand the relationship between their chemical structure and biological activity.[14][19]

  • Orthogonal Assays: Hits are tested in different, independent assays to confirm their mechanism of action. For example, a hit from a cell-based screen might be tested in a biochemical assay with the purified target protein.

  • Lead Optimization: The most promising hit series are then subjected to medicinal chemistry efforts to improve their potency, selectivity, and drug-like properties.

Section 3: Data Analysis and Interpretation

The large datasets generated from HTS campaigns require specialized software and statistical methods for analysis and interpretation.

Data Normalization and Quality Control

Raw data from the plate reader is normalized to account for plate-to-plate variability. This is typically done by setting the average of the negative controls to 0% inhibition and the average of the positive controls to 100% inhibition. The Z'-factor is calculated for each plate to ensure data quality.

Hit Selection

Hits are typically selected based on a statistical cutoff, such as a certain number of standard deviations from the mean of the negative controls or a predefined percent inhibition threshold.

Data Visualization

Visualizing the data is crucial for identifying trends, patterns, and potential errors. Scatter plots of the entire screen can help visualize the distribution of activity, while heatmaps of individual plates can reveal systematic errors.

Section 4: Case Studies in Benzimidazole HTS

Several successful HTS campaigns have been reported for the discovery of novel benzimidazole compounds with therapeutic potential.

Case Study 1: Anticancer Benzimidazoles Targeting FLT3

A cell-based HTS of a diversity library identified a benzimidazole scaffold-based compound (HP1142) as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[21] Further optimization of this hit led to the development of a more potent and soluble compound, HP1328, which demonstrated significant anti-leukemic activity in a mouse model.[21]

Case Study 2: Antiparasitic Benzimidazoles

A high-throughput screen of 1.8 million compounds identified a novel benzimidazole phenylacetamide with activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[19] Hit-to-lead optimization of this compound resulted in a series of analogs with improved potency and low cytotoxicity.[19][20]

Case Study 3: Novel Benzimidazole Complex I Inhibitors as Anthelmintics

A screen of a natural product library identified a novel family of benzimidazole compounds that act as species-selective inhibitors of Complex I in the electron transport chain of soil-transmitted helminths.[22] These compounds represent a new class of potential anthelmintics with a mechanism of action distinct from currently used benzimidazole drugs that target microtubules.[22]

Section 5: Challenges and Future Directions

Despite the power of HTS, there are several challenges to consider when screening for novel benzimidazole compounds.

  • Compound Solubility: Benzimidazole derivatives can sometimes have poor aqueous solubility, which can lead to false negatives in HTS assays. Careful compound management and the use of appropriate solvents are crucial.

  • Toxicity: Some benzimidazole compounds can exhibit off-target toxicity.[23] It is important to incorporate cytotoxicity assays early in the screening cascade to eliminate toxic compounds.

  • Drug Resistance: As with any antimicrobial or anticancer agent, the development of drug resistance is a concern.[24] The identification of benzimidazoles with novel mechanisms of action is a key strategy to overcome this challenge.

Future directions in HTS for benzimidazole discovery include the use of more complex and physiologically relevant assay systems, such as 3D cell cultures and organoids, as well as the integration of artificial intelligence and machine learning for more efficient data analysis and hit prediction.[25]

Conclusion

High-throughput screening is a powerful and indispensable tool for the discovery of novel benzimidazole compounds with therapeutic potential. By combining robust assay development, a well-defined screening workflow, and rigorous data analysis, researchers can efficiently identify and validate promising new drug candidates. The continued application of HTS to diverse benzimidazole libraries holds great promise for the development of new treatments for a wide range of diseases.

References

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023-01-18). National Institutes of Health. [Link]

  • High-throughput screening (HTS). (2019-04-10). BMG LABTECH. [Link]

  • New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega. [Link]

  • Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2025-12-05). ResearchGate. [Link]

  • Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. (2020-05-29). National Institutes of Health. [Link]

  • Identification of a novel family of benzimidazole species-selective Complex I inhibitors as potential anthelmintics. (2022-09-13). bioRxiv. [Link]

  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. ResearchGate. [Link]

  • Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. (2024-12-06). YouTube. [Link]

  • Identification of the Benzoimidazole Compound as a Selective FLT3 Inhibitor by Cell-Based High-Throughput Screening of a Diversity Library. (2022-02-24). PubMed. [Link]

  • Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. (2020-05-29). PubMed. [Link]

  • Perspectives of Benzimidazole Derivatives as Anticancer Agents in the New Era. (2016). PubMed. [Link]

  • State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. National Institutes of Health. [Link]

  • High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity and Toxicity Leads to the Discovery of Two Flavonoid Compounds. MDPI. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. National Institutes of Health. [Link]

  • Hit-to-lead optimization of novel benzimidazole phenylacetamides as broad spectrum trypanosomacides. ResearchGate. [Link]

  • Development of Novel Benzimidazoles as Anticancer Agents. (2025-09-19). ResearchGate. [Link]

  • Benzimidazoles in Drug Discovery: A Patent Review. (2021-06-17). PubMed. [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI. [Link]

  • A High-Throughput, High-Resolution Strategy for the Study of Site-Selective DNA Binding Agents: Analysis of a "Highly Twisted" Benzimidazole-Diamidine. (2006-05-24). PubMed. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017-12-12). Drug Discovery Today. [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020-08-12). PubMed. [Link]

  • Recent advances of benzimidazole as anticancer agents. (2023-04-03). PubMed. [Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2021-04-17). National Institutes of Health. [Link]

  • Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. (2024-11-06). PubMed. [Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • HTS Campaigns. The Wertheim UF Scripps Institute. [Link]

  • BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION. (2021-06-13). Journal of the Chilean Chemical Society. [Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate. [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (2025-04-21). Patsnap Synapse. [Link]

  • Salts of compounds having a benzimidazolic structure, uses and process for the preparation thereof.
  • Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. (2023-10-25). Preprints.org. [Link]

  • Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. (2022-07-08). National Institutes of Health. [Link]

  • High throughput chemical screening. University of Helsinki. [Link]

  • High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. National Institutes of Health. [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Marin Biologic. [Link]

  • A High-Throughput, High-Resolution Strategy for the Study of Site-Selective DNA Binding Agents: Analysis of a “Highly Twisted” Benzimidazole-Diamidine. National Institutes of Health. [Link]

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Application Notes and Protocols for the Solubilization of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the effective solubilization of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid (CAS No. 1312138-71-8), a benzimidazole derivative with significant interest in drug discovery research. Due to its lipophilic nature and the presence of an ionizable carboxylic acid group, this compound presents specific challenges for dissolution in aqueous media commonly used in biological assays. These application notes offer detailed, step-by-step protocols for the preparation of stock and working solutions, guidance on solvent selection, and strategies for pH modulation to enhance solubility. Furthermore, a troubleshooting guide is provided to address common issues such as precipitation and compound instability. The methodologies described herein are designed to ensure reproducible and accurate experimental outcomes for researchers in pharmacology, biochemistry, and medicinal chemistry.

Introduction: Understanding the Physicochemical Landscape

This compound is a member of the benzimidazole class of compounds, which are widely investigated for their diverse pharmacological activities.[1] A thorough understanding of its physicochemical properties is paramount for successful experimental design. Key structural features that dictate its solubility behavior include a substituted benzimidazole core, which contributes to its lipophilicity, and a propanoic acid side chain, which provides an ionizable functional group.

The solubility of any compound is a function of both its intrinsic properties and the characteristics of the solvent system.[2][3] For ionizable molecules like this compound, the pH of the aqueous medium is a critical determinant of solubility. The Henderson-Hasselbalch equation predicts that the solubility of an acidic compound will increase as the pH of the solution rises above its pKa, leading to the formation of a more soluble anionic salt.[2] Conversely, in acidic to neutral aqueous solutions, the compound is likely to exist in its less soluble, protonated form.

These application notes will leverage these fundamental principles to provide robust protocols for the solubilization of this compound for a variety of research applications.

Physicochemical Properties Summary

A clear understanding of the key physicochemical parameters of this compound is essential for developing an appropriate dissolution strategy.

PropertyValueSource
CAS Number 1312138-71-8ChemScene[4]
Molecular Formula C₁₃H₁₅ClN₂O₂ChemScene[4]
Molecular Weight 266.72 g/mol ChemScene[4]
Calculated LogP 3.2878ChemScene[4]
Hydrogen Bond Donors 1ChemScene[4]
Hydrogen Bond Acceptors 3ChemScene[4]
Ionizable Group Carboxylic AcidInferred from structure

The calculated LogP value of 3.2878 indicates a significant degree of lipophilicity, suggesting that the compound will have poor intrinsic solubility in aqueous solutions. The presence of the carboxylic acid group is the key to enhancing its solubility through pH manipulation.

Recommended Materials and Reagents

  • This compound (purity ≥95%)

  • Dimethyl sulfoxide (DMSO), cell culture grade or equivalent

  • Ethanol (EtOH), absolute

  • Polyethylene glycol 300 (PEG300)

  • 1 M Sodium Hydroxide (NaOH), sterile-filtered

  • 1 M Hydrochloric Acid (HCl), sterile-filtered

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Vortex mixer

  • Sonicator (water bath)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Protocol for Preparation of Stock Solutions (10 mM)

For most in vitro biological assays, it is standard practice to prepare a concentrated stock solution in an organic solvent, which is then further diluted to the final working concentration in the aqueous assay buffer.[5] DMSO is a common choice due to its strong solubilizing power for a wide range of organic molecules.[6][7]

Protocol Using DMSO
  • Weighing the Compound: Accurately weigh out a precise amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.667 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes at room temperature. Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles. It is advisable to protect the solution from light.

Note on DMSO concentration in assays: For cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.

Protocol for Preparation of Aqueous Working Solutions

Due to the poor aqueous solubility of this compound, direct dissolution in aqueous buffers is not recommended. The following protocols detail the preparation of working solutions from a concentrated DMSO stock solution.

Decision-Making Workflow for Solvent Selection

The choice of the final solvent system depends heavily on the experimental context, particularly for in vivo studies or sensitive in vitro assays where DMSO may not be suitable.

G start Start: Need to dissolve This compound assay_type What is the experimental context? start->assay_type in_vitro In Vitro Assay assay_type->in_vitro In Vitro in_vivo In Vivo Study assay_type->in_vivo In Vivo cell_based Cell-based? in_vitro->cell_based protocol_invivo Use Protocol 5.4: Formulation with co-solvents (e.g., PEG300, Tween 80) and pH adjustment. in_vivo->protocol_invivo yes_cell Yes cell_based->yes_cell Yes no_cell No cell_based->no_cell No biochemical Biochemical Assay dmso_ok Is DMSO tolerated? biochemical->dmso_ok yes_cell->dmso_ok no_cell->biochemical yes_dmso Yes dmso_ok->yes_dmso Yes no_dmso No dmso_ok->no_dmso No protocol_dmso Use Protocol 5.2: Dilution from DMSO stock. Keep final DMSO < 0.5% yes_dmso->protocol_dmso protocol_ph Use Protocol 5.3: pH-adjusted aqueous solution. Consider co-solvents like PEG300. no_dmso->protocol_ph

Caption: Solvent selection workflow.

Standard Dilution for In Vitro Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Serial Dilution (Optional): If necessary, perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer while vortexing to facilitate rapid dispersion and minimize precipitation. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of assay buffer.

pH-Adjusted Aqueous Solutions for Low-DMSO or DMSO-Free Assays

For applications intolerant to DMSO, leveraging the acidic nature of the compound is the most effective strategy. By raising the pH of the aqueous medium, the carboxylic acid group will be deprotonated, significantly increasing its solubility.

  • Initial Suspension: Add the desired amount of the solid compound to the aqueous buffer (e.g., PBS). The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring the suspension, add 1 M NaOH dropwise. Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue to add NaOH until the compound fully dissolves. The pH at which dissolution occurs will be above the pKa of the propanoic acid group.

  • Final pH Adjustment: Once the compound is dissolved, carefully back-titrate with 1 M HCl to the desired final pH of your assay, ensuring the compound remains in solution. Caution: If the pH is lowered too much, the compound may precipitate.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter to ensure sterility and remove any undissolved micro-precipitates.

Co-Solvent Formulations for In Vivo Studies

For in vivo dosing, formulations often require a combination of co-solvents and pH adjustment to achieve the desired concentration and stability.

  • Co-Solvent Mixture: Prepare a vehicle consisting of a mixture of solvents. A common starting point is a vehicle containing PEG300, Tween 80, and saline. For example, a vehicle could be 10% DMSO, 40% PEG300, and 50% saline.

  • Dissolution: Add the weighed compound to the co-solvent mixture.

  • Sonication and Warming: Gently warm the mixture (e.g., to 37°C) and sonicate until the compound is fully dissolved.

  • pH Check: Check the pH of the final formulation and adjust if necessary, keeping in mind the physiological tolerance of the animal model.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit has been exceeded in the final aqueous environment. This is a common issue with "kinetic solubility" assays.[2][3]- Decrease the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), if tolerated by the assay.- Use the pH adjustment protocol (5.3) to increase intrinsic aqueous solubility.- Add the DMSO stock to the buffer while vortexing vigorously to ensure rapid mixing.
Cloudiness or particulates in the stock solution The compound may not be fully dissolved in the organic solvent, or it may have low solubility even in DMSO.[5]- Sonicate the stock solution for a longer duration.- Gently warm the stock solution (e.g., to 37°C) to aid dissolution.- If the issue persists, consider using a different organic solvent such as N,N-dimethylformamide (DMF), though its toxicity in assays must be carefully evaluated.
Inconsistent assay results This could be due to compound precipitation, degradation, or adsorption to plasticware.- Prepare fresh working solutions for each experiment.- Centrifuge working solutions at high speed before use and carefully pipette the supernatant to avoid transferring any precipitate.- Consider using low-adsorption plasticware.

Conclusion

The successful use of this compound in research settings is critically dependent on the use of appropriate solubilization techniques. By understanding the compound's lipophilic and acidic nature, researchers can employ the protocols outlined in these application notes to prepare stable and accurate solutions. The primary strategies involve the use of DMSO for concentrated stock solutions and pH modulation for enhancing aqueous solubility. Careful consideration of the final solvent concentration and its compatibility with the specific biological assay is essential for generating reliable and reproducible data.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787. Available from: [Link]

  • Capriotti, K., & Capriotti, J. A. (2014). Dimethyl Sulfoxide: A Review. Journal of Clinical and Aesthetic Dermatology, 7(9), 24-26. Available from: [Link]

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: A Personal Perspective on the Ubiquitous Problem of Promiscuous Compounds in High-Throughput Screening. Journal of Medicinal Chemistry, 58(6), 2091-2113. Available from: [Link]

  • Galvão, J., et al. (2014). The role of DMSO in cell-based assays: A review. Journal of Pharmacological and Toxicological Methods, 69(3), 265-271. Available from: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. Available from: [Link]

Sources

Application Notes and Protocols for the Preclinical In Vivo Evaluation of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid in Murine Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive scientific guide for researchers, scientists, and drug development professionals on the appropriate dosing and administration of the novel compound, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, in mouse models. As a member of the benzimidazole class, this compound belongs to a family of molecules renowned for a wide spectrum of biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. Given the absence of published preclinical data for this specific molecule, this guide establishes a foundational framework for systematic evaluation. It emphasizes the causality behind experimental design, from initial physicochemical characterization and formulation to the selection of administration routes and the design of preliminary dose-finding studies. The protocols herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility in the early-stage in vivo assessment of this promising therapeutic candidate.

Part 1: Physicochemical Characterization & Formulation Development

Expert Rationale: The journey of any novel compound from bench to a preclinical in vivo model begins with a fundamental understanding of its physicochemical properties. For benzimidazole derivatives, which are often characterized by poor aqueous solubility and variable bioavailability, this step is not merely a formality but a critical determinant of experimental success[4][5]. An improperly formulated compound can lead to inaccurate and non-reproducible results, confounding data interpretation. The primary objective is to develop a stable and homogenous formulation that ensures consistent and predictable exposure in the animal model.

Protocol 1: Solubility Assessment in Preclinical Vehicles

Objective: To determine the solubility of this compound in a panel of commonly used preclinical vehicles. This data will inform the selection of an appropriate vehicle for the desired administration route.

Methodology:

  • Prepare stock solutions of the test compound in a volatile solvent like DMSO at a high concentration (e.g., 50-100 mg/mL).

  • In separate microcentrifuge tubes, add a small volume of the DMSO stock to a larger volume of each test vehicle (see Table 1) to achieve a range of final concentrations (e.g., 1, 5, 10, 25 mg/mL). Ensure the final DMSO concentration remains low (<1-2%) to avoid vehicle-induced toxicity.

  • Vortex each mixture vigorously for 2-3 minutes.

  • Incubate the samples at room temperature with agitation for 1-2 hours.

  • Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Visually inspect the supernatant for any precipitate or cloudiness. A clear solution indicates the compound is soluble at that concentration.

  • (Optional) For quantitative analysis, the supernatant can be analyzed by HPLC to determine the precise concentration of the dissolved compound.

Data Presentation:

VehicleCompositionPrimary UseKey Considerations
Saline 0.9% NaCl in sterile waterIV, IP, SC, POSuitable only for highly water-soluble compounds.
PBS (Phosphate-Buffered Saline) Saline buffered to physiological pH (~7.4)IV, IP, SC, POPreferred over saline for pH-sensitive compounds.
5-10% DMSO in Saline/PBS Dimethyl sulfoxide as a co-solventIP, IVEffective for many poorly soluble compounds. Final DMSO concentration should be minimized to avoid inflammation.
PEG 400 Polyethylene glycol 400PO, IPA common co-solvent. Often used in combination with other vehicles (e.g., 30% PEG 400 in water).
0.5% (w/v) Methylcellulose (MC) Methylcellulose in sterile waterPOForms a stable suspension for insoluble compounds. Does not significantly alter absorption.
0.5% (w/v) Carboxymethylcellulose Sodium carboxymethylcellulose in waterPOAn alternative suspending agent to methylcellulose.
20% Captisol® Sulfobutylether-β-cyclodextrin in waterIV, IP, POA solubilizing excipient that forms inclusion complexes with hydrophobic molecules to enhance solubility.

Table 1: Common preclinical vehicles for in vivo studies.

Protocol 2: Preparation of Formulations for Administration

Objective: To prepare a stable and homogenous formulation suitable for either oral gavage or intraperitoneal injection based on the results from Protocol 1.

A. Oral Gavage (PO) Suspension (Assumes Poor Aqueous Solubility)

  • Weigh the required amount of this compound for the desired final concentration (e.g., 10 mg/mL).

  • In a sterile container, add a small amount of the vehicle (e.g., 0.5% Methylcellulose) to the powder to create a paste. This process, known as levigation, is crucial for preventing clumping.

  • Gradually add the remaining vehicle in small increments while continuously triturating or vortexing to ensure a uniform suspension.

  • Continuously stir the final suspension with a magnetic stir bar during dosing to maintain homogeneity.

B. Intraperitoneal (IP) Solution (Assumes Solubility in a Co-solvent System)

  • Weigh the required amount of the test compound.

  • Dissolve the compound in the minimum required volume of a suitable organic solvent (e.g., DMSO).

  • While vortexing, slowly add the aqueous component (e.g., Saline or PBS) to the organic solution. Crucially, add the aqueous phase to the organic phase , not the other way around, to minimize the risk of precipitation.

  • Ensure the final solution is clear and free of any particulate matter.

  • If required, sterile-filter the final solution through a 0.22 µm syringe filter.

Part 2: Administration Route Selection: PO vs. IP

Expert Rationale: The choice of administration route is a critical variable that directly influences a drug's pharmacokinetic profile. Intraperitoneal (IP) injection often serves as a practical starting point in early discovery, as it bypasses the gastrointestinal tract and first-pass metabolism in the liver, generally leading to higher and more rapid systemic exposure[6]. This can be particularly advantageous for benzimidazoles, which are known to undergo extensive first-pass metabolism, resulting in low oral bioavailability[4]. However, oral gavage (PO) more closely mimics the intended clinical route for most small molecules and provides essential data on oral absorption and bioavailability[7]. The decision should be guided by the study's objective: IP is often suitable for initial efficacy and mechanism-of-action studies, while PO is necessary for developing a clinically translatable compound.

Data Presentation:

ParameterOral Gavage (PO)Intraperitoneal (IP) Injection
Physiological Relevance High; mimics clinical route of administration for oral drugs.Low; primarily used in laboratory animals.
Bioavailability Variable and often lower due to incomplete absorption and first-pass metabolism.High and rapid; compound is delivered directly into the peritoneal cavity for absorption.
First-Pass Metabolism Subject to hepatic first-pass effect, which can metabolize the drug.[4]Bypasses the hepatic first-pass effect.[6]
Technical Skill Requires significant training to perform correctly and avoid injury.[8][9]Relatively simple and quick to perform.
Potential Complications Esophageal or tracheal injury, aspiration pneumonia, stress to the animal.[8]Perforation of organs, injection into adipose tissue, peritonitis, local irritation.
Typical Use Case Efficacy studies for orally administered drugs, oral bioavailability studies.Initial proof-of-concept, MTD studies, compounds with poor oral absorption.

Table 2: Comparison of Oral Gavage and Intraperitoneal Injection routes.

Visualization:

G cluster_0 Decision Framework: Route Selection Start Study Objective Defined POC Initial Proof-of-Concept or Mechanism of Action Study? Start->POC OralDev Developing an Orally Administered Drug? POC->OralDev No IP_Route Select Intraperitoneal (IP) Injection POC->IP_Route Yes OralDev->IP_Route No/Uncertain (Start with IP) PO_Route Select Oral Gavage (PO) OralDev->PO_Route Yes Rationale_IP Rationale: Maximizes exposure, bypasses first-pass metabolism, provides clear efficacy signal. IP_Route->Rationale_IP Rationale_PO Rationale: Physiologically relevant, assesses oral bioavailability, clinically translatable data. PO_Route->Rationale_PO

Caption: Decision workflow for selecting an appropriate administration route.

Part 3: In Vivo Protocol Execution

Expert Rationale: Meticulous technique is paramount for both animal welfare and data integrity. Improper administration can lead to significant experimental variability, animal distress, or mortality. The following protocols are based on established best practices.

Protocol 3: Oral Gavage (PO) Administration

Objective: To administer the compound directly into the stomach of a mouse.

Materials:

  • Appropriately sized, flexible plastic or stainless steel gavage needle (20-22 gauge for adult mice, with a soft, bulbous tip).

  • 1 mL syringe.

  • Prepared drug formulation.

Procedure:

  • Measure Insertion Depth: Before restraining the animal, measure the gavage needle externally from the tip of the mouse's nose to the last rib. This is the maximum safe insertion depth[9].

  • Animal Restraint: Securely restrain the mouse by scruffing the loose skin over the neck and back. The head should be immobilized and aligned vertically with the body to straighten the path to the esophagus[9].

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap behind the incisors), directing it along the roof of the mouth.

  • Advancement: Allow the mouse to swallow the tip of the needle. Once swallowed, the needle should slide easily down the esophagus with minimal resistance. If any resistance is felt or the animal gasps, withdraw immediately , as the needle may be in the trachea[8].

  • Compound Administration: Once the needle is advanced to the pre-measured depth, slowly depress the syringe plunger to deliver the formulation.

  • Withdrawal: Administer the full dose before smoothly and slowly withdrawing the needle in a single motion.

  • Monitoring: Briefly monitor the animal immediately after dosing for any signs of respiratory distress (e.g., fluid from the nose)[8].

Visualization:

G cluster_1 Oral Gavage Workflow A 1. Measure Insertion Depth (Nose to Last Rib) B 2. Securely Restrain Mouse (Vertical Head & Body Alignment) A->B C 3. Insert Gavage Needle into Diastema B->C D 4. Advance Gently into Esophagus (Allow Mouse to Swallow) C->D E STOP & Re-attempt if Resistance is Felt D->E Resistance Felt F 5. Administer Formulation Slowly D->F No Resistance G 6. Withdraw Needle Smoothly F->G H 7. Monitor Animal for Distress G->H

Caption: Step-by-step workflow for the oral gavage procedure in mice.

Protocol 4: Intraperitoneal (IP) Injection

Objective: To administer the compound into the peritoneal cavity.

Materials:

  • 25-27 gauge needle.

  • 1 mL syringe.

  • Prepared drug formulation.

Procedure:

  • Animal Restraint: Securely scruff the mouse and position it to expose the abdomen. Tilting the mouse slightly head-down can help move abdominal organs away from the injection site.

  • Identify Injection Site: The preferred site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.

  • Needle Insertion: Insert the needle at a 15-30 degree angle, bevel up.

  • Aspiration Check: Gently pull back on the syringe plunger. If blood (vessel puncture) or a yellow-brown fluid (intestinal puncture) appears, discard the syringe and re-attempt with a fresh preparation at a different site.

  • Compound Administration: If no fluid is aspirated, inject the solution smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor briefly for any adverse reactions.

Part 4: Dose-Finding and Pharmacokinetic (PK) Considerations

Expert Rationale: For a novel compound, an initial dose-finding study is essential to identify a safe and tolerable dose range. An acute Maximum Tolerated Dose (MTD) study helps define the upper limit for dosing in subsequent efficacy studies. Concurrently, a preliminary pharmacokinetic (PK) study provides crucial insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, informing the selection of an appropriate dosing schedule[6][10]. The linear pharmacokinetic profile of many benzimidazoles may be lost at higher doses, making this evaluation critical[4].

Protocol 5: Acute Toxicity / Maximum Tolerated Dose (MTD) Study Design

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Methodology:

  • Use small groups of mice (n=3-5 per group).

  • Administer single, escalating doses of the compound via the chosen route (e.g., IP or PO).

  • Include a vehicle control group.

  • Monitor animals closely for 7-14 days for:

    • Clinical Signs: Changes in posture, activity, breathing, grooming.

    • Body Weight: Measure daily for the first week, then every other day. A weight loss of >15-20% is a common sign of toxicity.

    • Mortality.

  • The MTD is defined as the highest dose that does not result in mortality or signs of severe toxicity (e.g., >20% body weight loss).

Data Presentation:

GroupDose (mg/kg)RouteNumber of MiceRationale
10 (Vehicle)IP/PO5Establishes baseline for vehicle effects.
210IP/PO3Low starting dose to establish safety.
330IP/PO33-fold escalation.
4100IP/PO3~3-fold escalation.
5300IP/PO3Further escalation until toxicity is observed.

Table 3: Example dose-escalation scheme for an MTD study.

Protocol 6: Preliminary Pharmacokinetic (PK) Study Design

Objective: To characterize the plasma concentration-time profile of the compound after a single dose.

Methodology:

  • Select a single, well-tolerated dose based on the MTD study (e.g., 10 mg/kg).

  • Dose cohorts of mice (n=3 per time point) via the desired route(s) (IP and PO).

  • At specified time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h), collect blood samples via terminal cardiac puncture.

  • Process blood to isolate plasma and store frozen (-80°C) until analysis.

  • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound.

  • Plot the mean plasma concentration versus time to generate a PK profile and calculate key parameters (Cmax, Tmax, AUC, t½).

References

  • Spasov A.A., Smirnova L.A., Iezhitsa I.N., Sergeeva S.A., Ozerov A.A. (2002) Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
  • Cannon AR, Kupiec TC, Chivukula M, et al. (2018) Intoxication by Intraperitoneal Injection or Oral Gavage Equally Potentiates Postburn Organ Damage and Inflammation.
  • BenchChem. (2025) Application Notes and Protocols: Oral Gavage vs.
  • Workman P. (1983) Preclinical pharmacokinetics of benznidazole. British Journal of Cancer, 47(4), 459–471.
  • BenchChem. 3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid. BenchChem.
  • da Silva CF, de Cássia-Santos MR, et al. (2017) Pharmacokinetics and Tissue Distribution of Benznidazole after Oral Administration in Mice. Antimicrobial Agents and Chemotherapy, 61(6), e02573-16.
  • Al-Balas QA, Al-Zweri MH, et al. (2018) Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation. Chemical and Pharmaceutical Bulletin, 66(11), 1058-1064.
  • ResearchGate. (2025) Pharmacokinetic properties and side effects of benzimidazole anthelmintics.
  • Reddit. (2021) Oral gavage vs intraperitoneal injection.
  • Islam MR, Khondkar P, et al. (2018) Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1125-1146.
  • ResearchGate. (2025) Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives.
  • ResearchGate. Preparation of benzimidazole derivatives. Benzimidazole was synthesized...
  • Keshavarz M, Soltani S, et al. (2024) Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(1), 15-26.
  • National Center for Biotechnology Information. (2016) Synthesis and investigation of novel benzimidazole derivatives as antifungal agents. PubMed Central.
  • Instech Laboratories. (2020) Guide to Oral Gavage for Mice and Rats.
  • Virginia Tech. (2017) SOP: Mouse Oral Gavage. Virginia Tech Office of the University Veterinarian.

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Application Notes and Protocols: Evaluation of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid in Preclinical Anxiety Models

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid in established rodent models of anxiety. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a robust preclinical evaluation of this compound's anxiolytic potential.

Introduction and Scientific Rationale

Anxiety disorders are a class of mental health conditions characterized by excessive fear and anxiety, leading to significant distress and functional impairment.[1] The development of novel anxiolytic agents with improved efficacy and tolerability remains a critical area of research. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potential anxiolytic effects.[2][3][4][5] Studies suggest that some benzimidazole analogues may exert their anxiolytic-like effects through interaction with GABAergic systems, a key pathway in the regulation of anxiety.[5][6]

This compound is a novel benzimidazole derivative. Its structural features, including the chloro-substitution and the isopropyl group, warrant investigation into its potential as a modulator of anxiety-related behaviors. This guide provides the necessary protocols to assess the anxiolytic-like properties of this compound in validated and widely used preclinical models.

Compound Preparation and Administration

2.1. Synthesis and Characterization

While the direct synthesis of this compound is not detailed in the provided search results, a general approach for the synthesis of similar benzimidazole derivatives involves the condensation reaction of an appropriate o-phenylenediamine with a dicarboxylic acid or its derivative.[2][3][5] The purity of the synthesized compound should be ascertained using standard analytical techniques such as melting point, thin-layer chromatography (TLC), infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry (MS).[2][3]

2.2. Formulation and Administration

For in vivo studies, this compound should be formulated in a suitable vehicle. A common approach is to dissolve the compound in a small amount of dimethyl sulfoxide (DMSO) and then dilute it with saline or a solution of 0.5% carboxymethylcellulose (CMC) to the final desired concentration. The final concentration of DMSO should be kept low (typically <5%) to avoid confounding behavioral effects.

The compound is typically administered via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals, usually 10 ml/kg of body weight. A pre-treatment time of 30-60 minutes before behavioral testing is standard to allow for drug absorption and distribution.[7]

Preclinical Anxiety Models: Protocols and Methodologies

The following protocols describe three of the most widely used and validated behavioral assays to assess anxiety-like behavior in rodents.[8] It is recommended to use a battery of tests to obtain a comprehensive behavioral profile of the compound.[9]

Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between the innate exploratory drive of rodents and their aversion to open, elevated spaces.[10] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[7][11]

Apparatus: A plus-shaped maze elevated from the floor (typically 50-80 cm).[12] It consists of two open arms and two enclosed arms of equal dimensions, connected by a central platform.[10]

Experimental Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.[10][12]

  • Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes prior to testing.[7]

  • Test Procedure:

    • Place the mouse in the center of the maze, facing one of the enclosed arms.[11]

    • Allow the animal to freely explore the maze for a 5-minute session.[11]

    • Record the session using a video camera positioned above the maze for subsequent analysis.[11]

  • Data Collection:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).[7]

  • Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.[10][11]

Open Field Test (OFT)

The OFT assesses anxiety-like behavior by measuring the tendency of rodents to remain close to the walls of a novel environment (thigmotaxis) versus exploring the more "exposed" central area.[13] Anxiolytic compounds are expected to increase the time spent and activity in the center of the open field.[14]

Apparatus: A square or circular arena with high walls to prevent escape.[15][16] The arena is typically divided into a central zone and a peripheral zone for analysis.

Experimental Protocol:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to the test.[15][16]

  • Drug Administration: Administer the test compound or vehicle i.p. 30-60 minutes before placing the animal in the arena.

  • Test Procedure:

    • Gently place the mouse in the center of the open field.[13][14]

    • Allow the animal to explore the arena for a predetermined duration, typically 5-10 minutes.[14][15]

    • Record the session using an overhead video camera.[15]

  • Data Collection:

    • Time spent in the center zone.

    • Time spent in the peripheral zone.

    • Number of entries into the center zone.

    • Total distance traveled.

    • Rearing frequency (vertical activity).[14]

  • Cleaning: Clean the apparatus thoroughly with 70% ethanol between each animal.[14][16]

Light-Dark Box (LDB) Test

The LDB test is based on the conflict between the natural exploratory behavior of mice and their aversion to brightly illuminated areas.[17][18] Anxiolytic drugs are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[17][19]

Apparatus: A rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[17]

Experimental Protocol:

  • Habituation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.[17][18]

  • Drug Administration: Administer the compound or vehicle i.p. 30-60 minutes prior to the test.

  • Test Procedure:

    • Place the mouse in the center of the light compartment, facing away from the opening.[18]

    • Allow the animal to freely explore both compartments for 5-10 minutes.[17][18]

    • Record the behavior using a video camera.[20]

  • Data Collection:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.[17]

  • Cleaning: Clean the box with 70% ethanol after each trial.[17]

Data Presentation and Interpretation

Quantitative data from the behavioral tests should be summarized in clearly structured tables for easy comparison between treatment groups (e.g., vehicle, different doses of the test compound, and a positive control like diazepam).

Table 1: Example Data Summary for the Elevated Plus Maze Test

Treatment Group% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle15.2 ± 2.120.5 ± 3.425.8 ± 4.2
Compound X (1 mg/kg)25.8 ± 3.530.1 ± 4.126.1 ± 3.9
Compound X (5 mg/kg)35.1 ± 4.2 42.6 ± 5.324.9 ± 4.5
Diazepam (2 mg/kg)40.3 ± 5.1 48.9 ± 6.023.7 ± 3.8
*p < 0.05, *p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

Table 2: Example Data Summary for the Open Field Test

Treatment GroupTime in Center (s)Center EntriesTotal Distance (m)
Vehicle30.5 ± 4.812.3 ± 2.145.2 ± 5.6
Compound X (1 mg/kg)45.1 ± 5.918.7 ± 2.846.1 ± 6.1
Compound X (5 mg/kg)62.8 ± 7.2 25.4 ± 3.544.8 ± 5.3
Diazepam (2 mg/kg)70.4 ± 8.1 29.8 ± 4.043.9 ± 4.9
*p < 0.05, *p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

Table 3: Example Data Summary for the Light-Dark Box Test

Treatment GroupTime in Light (s)TransitionsLatency to Dark (s)
Vehicle45.6 ± 6.210.1 ± 1.815.3 ± 2.5
Compound X (1 mg/kg)65.2 ± 7.815.4 ± 2.225.8 ± 3.9
Compound X (5 mg/kg)88.9 ± 9.5 20.8 ± 2.938.2 ± 4.7
Diazepam (2 mg/kg)95.3 ± 10.124.1 ± 3.3 45.1 ± 5.2
p < 0.05, *p < 0.01 compared to vehicle group. Data are presented as mean ± SEM.

An increase in the primary measures of anxiolysis (e.g., % time in open arms, time in the center, time in the light compartment) without a significant change in general locomotor activity (e.g., total arm entries, total distance traveled) is indicative of a specific anxiolytic-like effect.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_testing Behavioral Testing (5-10 min session) cluster_analysis Data Analysis Compound_Prep Compound Formulation (Vehicle, Doses of Compound X) Drug_Admin Drug Administration (i.p., 30-60 min pre-test) Compound_Prep->Drug_Admin Animal_Acclimation Animal Acclimation (30-60 min) Animal_Acclimation->Drug_Admin EPM Elevated Plus Maze Drug_Admin->EPM OFT Open Field Test Drug_Admin->OFT LDB Light-Dark Box Drug_Admin->LDB Data_Collection Video Recording & Automated Tracking EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Anxiolytic-like Effects Statistical_Analysis->Interpretation gaba_pathway cluster_synapse Inhibitory Synapse GABA_Receptor GABAa Receptor Chloride Channel Chloride Cl- GABA_Receptor->Chloride Opens Channel Benzimidazole 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoic acid Benzimidazole->GABA_Receptor:port Potentiates (Hypothesized) GABA GABA GABA->GABA_Receptor:port Binds Neuron Postsynaptic Neuron Chloride->Neuron Influx Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) Neuron->Hyperpolarization Leads to Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis Results in

Caption: Hypothesized potentiation of GABAergic inhibition by the benzimidazole compound.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the initial preclinical evaluation of this compound in widely accepted rodent models of anxiety. Consistent and significant effects across these different behavioral paradigms would provide strong evidence for its anxiolytic potential, warranting further investigation into its mechanism of action and therapeutic utility.

References

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  • Bio-protocol. (n.d.). Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. [Link]

  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents. [Link]

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  • Semantic Scholar. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

  • Scilit. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]

  • PMC. (2015, February 6). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]

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  • PubChem. (n.d.). 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid. [Link]

  • Monash University. (n.d.). Animal Models in Anxiety Research. [Link]

  • ResearchGate. (2025, August 6). (PDF) Animal models of anxiety disorders and stress. [Link]

  • PubMed Central. (n.d.). 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of. [Link]

  • PMC. (n.d.). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. [Link]

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Application Notes & Protocols: Investigating the Antidepressant Potential of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Antidepressants

Major Depressive Disorder (MDD) is a complex and debilitating condition, and while numerous therapeutic options exist, a significant portion of patients do not achieve remission with current treatments. The prevailing monoamine hypothesis, which has guided antidepressant drug development for decades, posits that depression stems from a deficiency in neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2] However, the delayed onset of action of many monoaminergic drugs suggests a more intricate pathophysiology.[3] This has spurred research into novel mechanisms of action, including the modulation of the glutamatergic system, neurotrophic factor signaling, and neuroinflammation.[4][5][6]

Benzimidazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[7][8] Their structural versatility makes them attractive scaffolds for the design of novel therapeutics targeting the central nervous system. This document provides a detailed guide for the preclinical investigation of a novel benzimidazole derivative, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid , as a potential antidepressant. The following protocols are designed to be a comprehensive framework for assessing its in vitro and in vivo pharmacological profile.

Hypothesized Mechanism of Action: Beyond Monoamines

While the precise molecular targets of this compound are yet to be elucidated, its potential antidepressant effects may arise from modulation of key pathways implicated in the pathophysiology of depression. A plausible hypothesis is that the compound may not act as a classical monoamine reuptake inhibitor but rather engage with downstream signaling cascades that regulate neuronal plasticity and resilience. This could involve the enhancement of neurotrophic support, particularly through the Brain-Derived Neurotrophic Factor (BDNF) pathway, and the modulation of glutamatergic neurotransmission, potentially through interactions with NMDA or AMPA receptors.[4][5][6]

Hypothesized_Antidepressant_Mechanism cluster_0 Upstream Targets cluster_1 Intracellular Signaling Cascades cluster_2 Cellular & Behavioral Outcomes Compound 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoic acid Receptors Glutamate Receptors (NMDA/AMPA) Compound->Receptors Modulation Transporters Monoamine Transporters (SERT, NET) Compound->Transporters Inhibition (Potential) BDNF_Pathway BDNF-TrkB Signaling (mTORC1 activation) Receptors->BDNF_Pathway Activation Synaptic_Plasticity Synaptic Protein Synthesis (e.g., PSD-95, Synapsin) BDNF_Pathway->Synaptic_Plasticity Upregulation Neurogenesis Increased Neurogenesis & Synaptogenesis Synaptic_Plasticity->Neurogenesis Antidepressant_Effect Antidepressant-like Effects (Reduced Immobility in FST/TST) Neurogenesis->Antidepressant_Effect

Caption: Hypothesized signaling pathways for a novel antidepressant.

Part 1: In Vitro Evaluation

The initial phase of screening involves in vitro assays to determine the compound's cytotoxicity, neuroprotective potential, and effects on key molecular targets.

Neuronal Cell Viability and Neuroprotection Assay

Objective: To assess the cytotoxicity of the compound and its potential to protect neuronal cells from stressors.

Cell Line: SH-SY5Y human neuroblastoma cells are a suitable model for initial screening due to their neuronal characteristics and ease of culture.[9]

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment (Cytotoxicity): Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). Replace the medium in the wells with the compound-containing medium and incubate for 24-48 hours.

  • Neuroprotection Assay: To assess neuroprotective effects, pre-treat cells with various concentrations of the compound for 2 hours before inducing cytotoxicity with a known neurotoxin (e.g., 100 µM glutamate or 50 µM H2O2).

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 (for cytotoxicity) and EC50 (for neuroprotection) values.

Assessment of Neurite Outgrowth

Objective: To evaluate the effect of the compound on neuronal differentiation and plasticity.

Cell Model: Primary rat cortical or hippocampal neurons are the gold standard for this assay.[3]

Protocol:

  • Primary Neuron Culture:

    • Dissect hippocampi or cortices from E18 rat embryos and dissociate the tissue using papain and DNase I.

    • Plate the cells on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27 and GlutaMAX.[10]

  • Treatment: After 24-48 hours in culture, treat the neurons with various concentrations of the compound.

  • Immunocytochemistry: After 72 hours of treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

    • Stain for neuronal markers such as β-III tubulin or MAP2 to visualize neurites.

    • Use a fluorescent secondary antibody and a nuclear counterstain like DAPI.

  • Imaging and Analysis:

    • Capture images using a high-content imaging system or a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Part 2: In Vivo Behavioral Assessment

In vivo studies are crucial for determining the antidepressant-like efficacy of the compound in a whole-organism context. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used and validated models for screening potential antidepressants.[11][12][13][14]

In_Vivo_Workflow Start Animal Acclimation (1 week) Treatment Compound Administration (e.g., i.p., p.o.) vs. Vehicle & Positive Control Start->Treatment Behavioral_Testing Behavioral Testing (FST or TST) Treatment->Behavioral_Testing Data_Collection Record Immobility Time Behavioral_Testing->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis End Results Interpretation Analysis->End

Caption: Workflow for in vivo behavioral testing of novel compounds.

Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the duration of immobility in an inescapable swimming stressor.[2][15]

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

Protocol:

  • Apparatus: A transparent Plexiglas cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[15]

  • Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[15]

  • Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., fluoxetine, 20 mg/kg) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.

  • Test Procedure:

    • Gently place each animal into the cylinder for a 6-minute session.[16]

    • The first 2 minutes are considered a habituation period and are not scored.[15]

    • During the subsequent 4 minutes, record the time the animal spends immobile (making only small movements to keep its head above water).

  • Post-Test Care: After the test, remove the animals from the water, dry them with a towel, and place them in a heated cage until they are fully dry.[15]

Tail Suspension Test (TST)

Objective: A complementary test to the FST that also measures behavioral despair.[12][13]

Animals: Male C57BL/6 mice.

Protocol:

  • Apparatus: A suspension box that allows the mouse to be suspended by its tail.[12]

  • Procedure:

    • Securely attach adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip) and suspend it from a hook in the suspension box.

    • The test duration is typically 6 minutes.[12]

    • Record the total time the animal remains immobile. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Neuroprotection Data

Treatment GroupConcentration (µM)Cell Viability (%) vs. Toxin Control
Vehicle-100
Toxin (Glutamate 100 µM)-52.3 ± 4.5
Compound + Toxin165.8 ± 5.1*
Compound + Toxin1088.2 ± 6.3
Compound + Toxin5095.1 ± 4.9

*p < 0.05, **p < 0.01 compared to toxin control.

Table 2: Hypothetical In Vivo Behavioral Data

Treatment GroupDose (mg/kg)Immobility Time (s) in FSTImmobility Time (s) in TST
Vehicle-155.4 ± 12.1180.2 ± 15.3
Compound10110.7 ± 9.8125.6 ± 11.2
Compound2085.2 ± 8.5 92.4 ± 10.1
Fluoxetine2090.1 ± 7.9 98.7 ± 9.5

*p < 0.05, **p < 0.01 compared to vehicle control.

A significant reduction in immobility time in the FST and TST by this compound, comparable to a known antidepressant like fluoxetine, would indicate promising antidepressant-like activity and warrant further investigation into its mechanism of action.

Conclusion

This document outlines a structured and scientifically rigorous approach to the preliminary investigation of this compound as a potential novel antidepressant. The provided protocols for in vitro and in vivo studies are based on established methodologies in the field of depression research. Positive results from these initial screens would provide a strong rationale for more in-depth mechanistic studies, including receptor binding assays, neurotransmitter release experiments, and evaluation in more complex animal models of depression, such as chronic unpredictable stress.[2]

References

  • NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). In vivo and in vitro models of Depression. Retrieved from [Link]

  • Porsolt, R. D. (2010). Models for depression in drug screening and preclinical studies: Future directions.
  • Porsolt, R. D. (2010). Models for depression in drug screening and preclinical studies: Future directions. Core, 137-139.
  • Krishnan, V., & Nestler, E. J. (2010). Animal Models of Depression: Molecular Perspectives. Hot Topics in Behavioural Neuroscience, 121–147.
  • Sørensen, S. M., et al. (1988). In vitro methods for the assessment of the inhibitory effects of antidepressants in rat parotid glands. Journal of Pharmacy and Pharmacology, 40(11), 773-777.
  • Can, A., Dao, D. T., & Gould, T. D. (2011). The Tail Suspension Test. Journal of Visualized Experiments, (58), 3389.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
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  • PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Benzimidazole Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to purine nucleoside bases, which allows for favorable interactions with biological macromolecules.[1] This versatile heterocyclic system is associated with a vast array of biological activities, including anthelmintic, antiviral, anticancer, and, critically, antimicrobial properties.[1][2][3][4][5] As the global crisis of antimicrobial resistance intensifies, threatening to reverse decades of medical progress, the exploration of novel chemical entities with potent antimicrobial activity is of paramount importance.[1]

Benzimidazole propanoic acid derivatives represent a promising class of compounds for investigation. The propanoic acid moiety can enhance solubility and provides a handle for further chemical modification, potentially improving the pharmacokinetic and pharmacodynamic profile of the parent benzimidazole core. These application notes provide a comprehensive guide to the synthesis and antimicrobial evaluation of these derivatives, grounded in established methodologies and scientific rationale to ensure robust and reproducible results.

Part 1: Synthesis of Benzimidazole Propanoic Acid Derivatives

A fundamental approach to synthesizing 2-substituted benzimidazole derivatives is the Phillips-Ladenburg condensation reaction. This involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat.[6][7] For the synthesis of the target compounds, a derivative of propanoic acid is used.

General Synthetic Workflow

The synthesis can be visualized as a straightforward two-component condensation reaction.

G Reactant1 o-Phenylenediamine Reaction_Step Condensation (e.g., 4N HCl, Reflux) Reactant1->Reaction_Step Reactant2 Substituted Propanoic Acid Reactant2->Reaction_Step Product Benzimidazole Propanoic Acid Derivative Reaction_Step->Product

Caption: General workflow for the synthesis of benzimidazole propanoic acid derivatives.

Protocol 1: Synthesis of 3-(2-Methyl-1H-benzo[d]imidazol-1-yl)propanoic Acid

This protocol details a representative synthesis. The rationale for using 4N HCl is to catalyze the condensation and dehydration steps required to form the imidazole ring. Refluxing ensures the reaction has sufficient energy to proceed to completion.

Materials:

  • o-Phenylenediamine

  • Acetic Acid

  • 4N Hydrochloric Acid (HCl)

  • Concentrated Ammonia Solution

  • 10% Aqueous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine o-phenylenediamine (0.03 mol) and acetic acid (0.09 mol) in 20 mL of 4N HCl.[8]

  • Condensation: Place the flask in a heating mantle on a magnetic stirrer. Attach a reflux condenser and heat the mixture to reflux for approximately 5 hours.

    • Expert Insight: The reaction progress should be monitored using Thin-Layer Chromatography (TLC) to determine when the starting materials have been consumed.

  • Neutralization and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully add concentrated ammonia solution dropwise with stirring until the solution is basic and a precipitate forms.

  • Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water.

  • Recrystallization: Purify the product by recrystallizing from 10% aqueous ethanol to yield the final benzimidazole propanoic acid derivative.[8]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[9]

Part 2: Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzimidazole derivatives is often attributed to their ability to interfere with essential bacterial cellular processes.[10] Their structural similarity to purines allows them to act as antagonists in vital metabolic pathways.

Potential Molecular Targets:

  • DNA Gyrase Inhibition: Some derivatives inhibit DNA gyrase, a type II topoisomerase essential for controlling DNA topology during replication. This leads to a disruption of DNA synthesis and ultimately, cell death.[4]

  • Cell Wall Biosynthesis Disruption: Benzimidazoles can bind to bacterial transpeptidase enzymes (also known as penicillin-binding proteins), which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall.[3]

  • Inhibition of Nucleic Acid and Protein Synthesis: By competing with natural purines, these compounds can inhibit the synthesis of DNA, RNA, and proteins, leading to a bacteriostatic or bactericidal effect.[10]

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Cell_Wall Cell Wall Synthesis (Transpeptidases) Cell_Wall_Int Cell Wall Integrity Cell_Wall->Cell_Wall_Int Purine_Synth Purine Synthesis Pathway Protein_Synth Protein & Nucleic Acid Synthesis Purine_Synth->Protein_Synth Compound Benzimidazole Propanoic Acid Derivative Compound->DNA_Gyrase Inhibits Compound->Cell_Wall Inhibits Compound->Purine_Synth Competes

Caption: Potential molecular targets for the antimicrobial action of benzimidazoles.

Part 3: Protocols for Antimicrobial Susceptibility Testing

To quantify the antimicrobial efficacy of the synthesized derivatives, standardized susceptibility testing is required. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible microbial growth.[11][12] Subsequently, the Minimum Bactericidal Concentration (MBC) can be determined to assess whether the compound kills the bacteria.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14] The broth microdilution method is highly efficient, allowing for the simultaneous testing of multiple compounds against various microorganisms in a 96-well microtiter plate format.[11]

Materials:

  • Synthesized benzimidazole propanoic acid derivatives

  • Sterile 96-well microtiter plates

  • Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)[15]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO) at a concentration that is at least 100 times the highest concentration to be tested.

  • Preparation of Serial Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[14] b. Prepare a working solution of the compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this process down to well 10. Discard the final 100 µL from well 10.[14][15] d. Self-Validation: Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no compound, no bacteria).[14][15]

  • Preparation of Bacterial Inoculum: a. From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14] c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]

  • Inoculation of the Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours.[13][15]

  • Reading and Interpretation: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[11][15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

G start Prepare Compound Stock Solution dilute Perform 2-fold Serial Dilutions in 96-well Plate (Wells 1-10) start->dilute controls Setup Controls: Well 11: Growth Control Well 12: Sterility Control dilute->controls inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) controls->inoculum inoculate Inoculate Wells 1-11 with Bacterial Suspension inoculum->inoculate incubate Incubate Plate (35°C, 18-24h) inoculate->incubate read Read Results: Identify Lowest Concentration with No Visible Growth incubate->read end MIC Value Determined read->end

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a crucial follow-up to the MIC assay, determining the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[15][16][17] This helps to distinguish between bactericidal (killing) and bacteriostatic (inhibiting) activity.

Materials:

  • MIC plate from the previous protocol

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: From the wells in the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile MHA plate.[15]

    • Expert Insight: It is also important to plate an aliquot from the growth control well (after appropriate dilution) to confirm the initial inoculum count and ensure the viability of the bacteria.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading and Interpretation: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[15][17]

Calculating the MBC/MIC Ratio: The ratio of MBC to MIC provides valuable insight into the compound's mode of action.

  • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15][17]

  • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Part 4: Data Presentation and Interpretation

Organizing experimental results in a clear, tabular format is essential for comparison and analysis.

Table 1: Representative Antimicrobial Activity of Benzimidazole Propanoic Acid Derivatives

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
BZP-01 S. aureus ATCC 29213482Bactericidal
E. coli ATCC 2592216>64>4Bacteriostatic
BZP-02 S. aureus ATCC 292138162Bactericidal
E. coli ATCC 2592232>64>2Bacteriostatic
Ciprofloxacin S. aureus ATCC 292130.250.52Bactericidal
(Control)E. coli ATCC 259220.0150.032Bactericidal

Disclaimer: The data presented are for illustrative purposes only. Actual values must be determined experimentally.

Conclusion

These application notes provide a robust framework for the synthesis and antimicrobial evaluation of novel benzimidazole propanoic acid derivatives. By adhering to these detailed protocols, researchers can generate high-quality, reproducible data essential for the drug discovery and development pipeline. The systematic determination of MIC and MBC values, coupled with an understanding of potential mechanisms of action, will enable the identification of lead compounds with promising therapeutic potential in the fight against infectious diseases.

References

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • The minimum bactericidal concentration of antibiotics. BMG Labtech. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • Antimicrobial activity of a new series of benzimidazole derivatives. PubMed. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Publishing. [Link]

  • Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Taylor & Francis Online. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. [Link]

  • Synthesis, Characterization and Antibacterial Activity of Benzimidazole Derivatives. Scholars Middle East Publishers. [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online. [Link]

  • Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]

  • Synthesis and determination of antibacterial activity of Benzimidazole derivatives. IOSR Journal. [Link]

  • Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. [Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. [Link]

  • Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid (CAS 1312138-71-8). This document is designed for researchers, scientists, and drug development professionals encountering solubility issues with this compound.

Compound Structure and Inherent Properties: The structure of this molecule contains several key features that contribute to its characteristically low aqueous solubility:

  • A planar benzimidazole core , which is largely hydrophobic.

  • A chloro substituent and an isopropyl group, both of which increase the molecule's lipophilicity (Predicted LogP: 3.2878)[1].

  • A propanoic acid side chain, which provides a handle for solubility manipulation. This carboxylic acid group makes the compound a weak acid.

The combination of a large, hydrophobic scaffold with an ionizable carboxylic acid group means that its solubility is highly dependent on pH. In neutral or acidic aqueous media, the carboxylic acid remains protonated (uncharged), leading to poor solubility and potential precipitation. This guide provides a systematic approach to troubleshoot and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution in neutral phosphate-buffered saline (PBS)?

A: The compound is a weak acid due to its propanoic acid group. In neutral (pH ~7.4) or acidic solutions, this group is primarily in its neutral, protonated form (-COOH). This form is significantly less soluble in water compared to its ionized, deprotonated (carboxylate, -COO⁻) form.[2][3] The large hydrophobic portion of the molecule dominates, causing it to precipitate. To achieve solubility, the pH of the solution must typically be raised to deprotonate the carboxylic acid.

Q2: What is the pKa of the propanoic acid group, and why is it critical?

A: While the exact experimental pKa is not readily published, for a typical propanoic acid substituent, it is estimated to be around 4.5 - 5.0. The pKa is the pH at which the compound exists in a 50:50 ratio of its protonated (acid) and deprotonated (conjugate base) forms. To ensure the majority of the compound is in its more soluble, deprotonated state, the pH of the solvent should be raised to at least 1.5 to 2 units above the pKa (i.e., pH > 6.5-7.0).[4][5] Understanding this relationship is the cornerstone of the pH-adjustment strategy for solubilization.

Q3: What are the primary strategies I can use to improve the solubility of this compound?

A: There are several effective methods, which should be chosen based on the requirements of your specific experiment. The most common techniques include:

  • pH Adjustment: The simplest method for this compound. Increasing the pH of the aqueous solvent deprotonates the carboxylic acid, forming a highly soluble carboxylate salt in situ.[6][7][8]

  • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) can increase solubility by reducing the overall polarity of the solvent system.[9][10][11]

  • Salt Formation: This involves reacting the acidic compound with a base to form a stable, solid salt form which often has significantly higher aqueous solubility and dissolution rates than the free acid.[4][12][13]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic part of the molecule within a cyclodextrin host can dramatically increase its apparent water solubility.[14][15][16][17]

Q4: How can I accurately measure the solubility of my compound after applying these techniques?

A: The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy.[18][19][20] These techniques involve creating a saturated solution, filtering out any undissolved solid, and then quantifying the concentration of the compound in the clear supernatant against a standard calibration curve.[21][22]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, practical solutions to common experimental problems.

Problem: My compound is insoluble or precipitates in neutral aqueous buffers.

This is the most frequent issue encountered. The primary cause is the protonated state of the carboxylic acid at neutral pH.

Solution A: pH Adjustment for Stock Solution Preparation

Causality: By raising the pH of the solution above the compound's pKa, we apply Le Châtelier's principle. The equilibrium shifts from the insoluble neutral form to the soluble ionized (carboxylate) form, thereby increasing solubility.[2][3] This is the most direct and often sufficient method for preparing aqueous stock solutions for in vitro assays.

cluster_Start Initial State cluster_Process Process cluster_Result Result start Insoluble Compound (R-COOH) add_base Add Base (e.g., NaOH, KOH) start->add_base Increase pH > pKa soluble Soluble Anion (R-COO⁻) add_base->soluble Deprotonation

Caption: Mechanism of pH-dependent solubility for a carboxylic acid.

  • Weigh Compound: Accurately weigh the required amount of this compound (MW: 266.72 g/mol )[1]. For 1 mL of a 10 mM stock, you need 2.67 mg.

  • Initial Suspension: Add the solid compound to a microcentrifuge tube or glass vial. Add ~80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a suspension.

  • pH Adjustment: While vortexing or stirring, add a low-molarity basic solution (e.g., 0.1 M or 1 M NaOH) dropwise. Monitor the suspension. As the pH increases, the solid will begin to dissolve.

  • Complete Dissolution: Continue adding the base until all the solid has completely dissolved, resulting in a clear solution. Be careful not to add a large excess of base.

  • Final Volume Adjustment: Once the compound is fully dissolved, add purified water to reach the final desired volume (e.g., 1.0 mL).

  • Final pH Check (Optional but Recommended): Check the final pH of the stock solution. It should be in the basic range (typically pH 8-10). This high-concentration stock can then be diluted into your final assay buffer, where the buffer capacity should maintain the final desired experimental pH.

Solution B: Stable Salt Formation

Causality: Creating a stable salt form of the API is a common pharmaceutical strategy to improve solubility and dissolution rates.[12][13] By reacting the acidic drug with a suitable base, a solid salt (e.g., sodium or potassium salt) is formed. This salt, when weighed and dissolved in neutral water, will readily dissociate into the soluble carboxylate anion and the counter-ion.[5][23] This avoids the need for pH adjustment during stock preparation.

  • Dissolve Free Acid: Dissolve a known quantity of the parent compound in a suitable organic solvent where it is freely soluble (e.g., ethanol or methanol).

  • Add Stoichiometric Base: Add exactly one molar equivalent of a sodium-containing base. A solution of sodium hydroxide in methanol or sodium ethoxide in ethanol is commonly used.

  • Induce Precipitation: Stir the mixture. The sodium salt is often less soluble in the organic solvent than the free acid and may precipitate out. If it does not, the solvent can be slowly evaporated under reduced pressure to yield the solid salt.

  • Isolate and Dry: Collect the precipitated salt by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

  • Confirm and Use: The resulting solid is the sodium salt. Confirm its identity if necessary. This salt should now be readily soluble in neutral aqueous solutions. A recent study on the benzimidazole drug albendazole showed that its hydrochloride salt significantly improved solubility and dissolution.[24]

Problem: pH modification is undesirable or insufficient for my application.

In some biological assays, a high pH is not tolerated. In other cases, you may need to achieve concentrations beyond what is possible with pH adjustment alone.

Solution C: Co-solvent Systems

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[9][25] This makes the environment more favorable for dissolving lipophilic compounds like this one. Common pharmaceutically accepted co-solvents include DMSO, ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[11][26]

Co-solventTypical Starting Conc.Properties & Considerations
DMSO 1-10% (v/v)Excellent solubilizing power. Can be cytotoxic at >0.5-1% in many cell-based assays.
Ethanol 5-20% (v/v)Good solubilizing power. Generally well-tolerated but can have biological effects.
PEG 400 10-40% (v/v)Lower toxicity than DMSO/Ethanol. Good for in vivo formulations. More viscous.
Propylene Glycol 10-40% (v/v)Common vehicle for oral and parenteral formulations. Good safety profile.
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing different percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40%, 60% DMSO in water).

  • Equilibrate: Add an excess amount of the solid compound to a small, fixed volume of each co-solvent mixture in separate vials.

  • Saturate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached and the solution is saturated.

  • Separate Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and quantify the concentration of the dissolved compound using a validated analytical method like HPLC or UV-Vis (see protocol below).

  • Plot Curve: Plot the measured solubility (e.g., in mg/mL or µM) against the co-solvent concentration (%) to find the optimal system for your needs.

Solution D: Cyclodextrin Inclusion Complexation

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] The hydrophobic part of the drug molecule can form a "host-guest" inclusion complex by entering the CD cavity, while the hydrophilic exterior of the CD ensures the entire complex is water-soluble.[14][27] This technique is particularly effective for enhancing the solubility of poorly soluble drugs for various formulations.[28]

drug Poorly Soluble Drug (Guest) complex Soluble Inclusion Complex drug->complex Complexation (e.g., Kneading, Co-precipitation) cd Cyclodextrin (Host) cd->complex Complexation (e.g., Kneading, Co-precipitation)

Caption: Formation of a drug-cyclodextrin inclusion complex.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and safety profiles.

  • Molar Ratio: Choose a molar ratio of Drug:CD, typically starting with 1:1 or 1:2.

  • Triturate CD: Place the required amount of cyclodextrin in a glass mortar and add a small amount of water or a water-ethanol mixture to form a paste.

  • Add Drug: Add the drug to the paste and knead thoroughly with a pestle for 30-45 minutes. The mixture should remain a consistent paste.

  • Dry: Dry the resulting paste in an oven at 40-50°C or under vacuum until a constant weight is achieved.

  • Process: The resulting dried mass is the inclusion complex. Gently pulverize it into a fine powder. This powder can then be dissolved in aqueous media to test for enhanced solubility. This is one of the most common and economical methods for preparing inclusion complexes.[14]

Analytical Protocol: Measuring Aqueous Solubility

Objective: To accurately determine the equilibrium solubility of this compound in a given solvent system.

Methodology: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a precise and widely used method.[18][21]

  • Prepare Calibration Standards:

    • Prepare a concentrated stock solution (e.g., 1 mg/mL) of the compound in a solvent where it is freely soluble (e.g., methanol or acetonitrile).

    • Perform a serial dilution of this stock to create a series of at least five calibration standards of known concentrations that bracket the expected solubility range.

  • Generate Calibration Curve:

    • Inject each standard onto the HPLC system and record the peak area from the chromatogram.

    • Plot the peak area versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) will be used for quantification. An R² value > 0.995 is desirable.

  • Prepare Saturated Solution (The "Shake-Flask" Method):

    • Add an excess amount of the solid compound (enough that some solid is clearly visible) to a known volume of the desired test solvent (e.g., water, PBS pH 7.4, co-solvent mixture) in a sealed vial.

    • Agitate the vial at a constant temperature for 24-48 hours to allow the system to reach equilibrium.

    • Let the vial stand to allow larger particles to settle.

  • Sample Preparation and Analysis:

    • Carefully withdraw a sample of the supernatant.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) to remove all undissolved particles. This step is critical.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of your calibration curve.

    • Inject the diluted sample onto the HPLC and record the peak area.

  • Calculate Solubility:

    • Use the peak area of your sample and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Multiply this concentration by the dilution factor to determine the final solubility of the compound in the test solvent.

References
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. (n.d.).
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • Cosolvent. (n.d.).
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. (n.d.). International Journal of Pharmaceutical Sciences.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. (n.d.).
  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. (n.d.). NIH.
  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.
  • Co-solvent: Significance and symbolism. (2025).
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Improving API Solubility by Salt and Cocrystal Formation. (n.d.). Sigma-Aldrich.
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  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.).
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • How does pH affect solubility? (2025). askIITians.
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (n.d.). NIH.
  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.
  • pH and Solubility. (n.d.). AP Chem | Fiveable.
  • Pandey, P. K. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
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  • SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. (n.d.). SciELO.
  • How Do Acids And Bases Alter Compound Solubility? (2025). YouTube.
  • pH Adjusting Database. (n.d.). CompoundingToday.com.
  • Analytical Method Selection for Drug Product Dissolution Testing. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF. (2025). ResearchGate.
  • Barasa, L., & Yoganathan, S. (2018). An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. ResearchGate.
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  • 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid. (n.d.). PubChem.
  • An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. (n.d.). RSC Publishing.
  • Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. (2024).
  • 3-(6-Chloro-1-isopropyl-1H-benzo[d]imidazol-2-yl)propanoic acid. (n.d.). ChemScene.
  • 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. (n.d.). PubChem.
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  • Isopropyl 3-chloropropionate. (n.d.). PubChem - NIH.
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Stability issues with 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating the Solution Stability of Substituted Benzimidazoles

Preamble: This guide addresses the solution stability of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid. It is important to note that this specific molecule is not extensively characterized in publicly available scientific literature. Therefore, this document is constructed based on established principles governing the stability of the benzimidazole chemical class, including structurally related analogs.[1][2][3] The insights provided are predictive and aim to equip researchers with a robust framework for identifying and mitigating potential stability challenges.

Section 1: Troubleshooting Guide

This section is designed to provide rapid, actionable solutions to common problems encountered during the handling of benzimidazole derivatives in solution.

Issue 1: Rapid loss of parent compound observed during analysis, especially in acidic conditions.

Question: I am analyzing my compound using reverse-phase HPLC with a low pH mobile phase (e.g., 0.1% TFA in water/acetonitrile), and I'm seeing rapid degradation. What is the likely cause and how can I fix it?

Answer:

  • Probable Cause: The benzimidazole core is susceptible to acid-catalyzed hydrolysis. While generally stable, the imidazole ring can undergo protonation, which may lead to ring-opening or other degradative pathways, especially under harsh acidic conditions or elevated temperatures.[4] Although many benzimidazoles are thermally stable in their solid form, their stability in solution is highly dependent on pH.[5]

  • Recommended Solution & Protocol:

    • Adjust Mobile Phase pH: The most effective immediate step is to increase the pH of your mobile phase. Prepare a mobile phase using a buffer in the pH 4.5 to 7.0 range. An acetate or phosphate buffer is a common choice.[6][7]

    • Reduce Temperature: If possible, run your HPLC analysis at a controlled, lower temperature (e.g., 4°C) using a cooled autosampler and column compartment. This will slow the rate of any potential degradation.[8]

    • Minimize Residence Time: Prepare samples immediately before analysis. Do not let samples sit in the autosampler for extended periods, especially if it is not temperature-controlled.

  • Preventative Measures: For future experiments, develop an HPLC method using a less acidic mobile phase from the outset. If the compound's retention is highly dependent on low pH, consider alternative chromatography modes like HILIC or a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity at a more neutral pH.

Issue 2: My compound precipitates or "crashes out" of my aqueous buffer.

Question: I prepared a stock solution in an organic solvent (like DMSO) and diluted it into my aqueous assay buffer, but a precipitate formed immediately or over a short period. Why is this happening?

Answer:

  • Probable Cause: This is a classic solubility issue. Benzimidazole derivatives, particularly those with non-polar substituents like a chloro and an isopropyl group, often have poor aqueous solubility.[4] While soluble in polar aprotic solvents like DMSO, diluting this stock into a fully aqueous environment can cause the compound to exceed its solubility limit, leading to precipitation. The propanoic acid moiety adds some polarity, but the overall molecule may still be quite lipophilic.

  • Recommended Solution & Protocol:

    • Assess pH-Dependent Solubility: The propanoic acid group means the compound's overall charge and solubility will change with pH. At pH values below its pKa, the carboxylic acid will be protonated and less soluble. At pH values above its pKa, it will be deprotonated (carboxylate), more polar, and likely more soluble. Determine the pKa of your compound (experimentally or via software prediction) and adjust your buffer pH to be at least 1-2 units above the pKa.

    • Incorporate Co-solvents: If adjusting the pH is not sufficient or not compatible with your experiment, you may need to include a certain percentage of an organic co-solvent (e.g., ethanol, acetonitrile, or DMSO) in your final aqueous buffer to maintain solubility. Start with a low percentage (1-5%) and increase as needed, ensuring the co-solvent concentration is compatible with your biological assay.

    • Use of Excipients: For formulation development, consider using solubilizing excipients such as cyclodextrins, which can form inclusion complexes with the benzimidazole core and enhance aqueous solubility.

  • Preventative Measures: Always perform a solubility test before conducting large-scale experiments. Test the solubility of your compound across a range of pH values and in different co-solvent mixtures to define a stable formulation window.

Issue 3: I observe new, unexpected peaks in my chromatogram after exposing my solution to laboratory light.

Question: My compound solution was left on the benchtop for a few hours, and now my HPLC analysis shows several new impurity peaks that were not there before. What could be the cause?

Answer:

  • Probable Cause: Many aromatic heterocyclic compounds, including benzimidazoles, are susceptible to photodegradation. Exposure to UV and visible light, particularly in solution, can induce photochemical reactions, leading to the formation of degradation products.[9]

  • Recommended Solution & Protocol:

    • Protect from Light: Immediately protect all solutions containing your compound from light. Use amber vials or wrap standard clear vials in aluminum foil.

    • Work in Low Light Conditions: When preparing solutions or setting up experiments, minimize exposure to direct overhead lighting.

    • Confirmation via Stress Testing: To confirm photosensitivity, perform a controlled photostability study as outlined by ICH Q1B guidelines. Expose a solution of the compound to a calibrated light source (combining UV and visible light) and compare it to a control sample stored in the dark.[10]

  • Preventative Measures: Adopt a standard practice of treating the compound as light-sensitive at all times. All stock solutions and experimental samples should be prepared and stored with protection from light.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal conditions for storing a stock solution of this compound?

    • A1: Based on general principles for benzimidazoles, stock solutions should be stored at low temperatures, typically -20°C or -80°C, to minimize thermal degradation and solvent evaporation.[8] The solution should be stored in tightly sealed vials to prevent solvent evaporation and protected from light by using amber vials or by wrapping the container. For long-term stability, dividing the stock solution into smaller, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can also contribute to degradation.[8]

  • Q2: Which solvents are best for preparing stock solutions?

    • A2: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are typically good choices for achieving high-concentration stock solutions due to their strong solubilizing power for a wide range of organic molecules.[7][11] However, always ensure the chosen solvent is compatible with your downstream application. For instance, high concentrations of DMSO can be toxic to cells in biological assays.

  • Q3: How can I systematically determine the degradation profile of my compound?

    • A3: A systematic approach involves performing forced degradation (or stress testing) studies.[12][13] This is a cornerstone of pharmaceutical development and is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[14] The goal is to intentionally degrade the compound under various conditions to identify potential degradation products and pathways.

  • Q4: What is a "stability-indicating method" and why do I need one?

    • A4: A stability-indicating analytical method is a validated quantitative method that can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, impurities, or excipients.[13] Developing such a method is crucial because it ensures that you are truly measuring the amount of intact compound, providing confidence in your experimental results, whether for potency determination in a biological assay or for formal stability studies. HPLC is the most common technique for this purpose.[15]

Section 3: Data & Protocols

Table 1: Recommended Conditions for a Forced Degradation Study

This table outlines typical starting conditions for stress testing, designed to achieve 5-20% degradation of the active compound.[10][16] Investigators should adjust time and conditions as needed.

Stress ConditionReagent / ConditionTemperatureDurationNotes
Acid Hydrolysis 0.1 M HClRoom Temp → 60°C2 hrs → 7 daysStart at room temperature; heat if no degradation is observed.[10][13]
Base Hydrolysis 0.1 M NaOHRoom Temp2 hrs → 24 hrsBenzimidazoles can be more stable in base; monitor closely.[17]
Oxidation 3% H₂O₂Room Temp2 hrs → 24 hrsThe imidazole ring can be susceptible to oxidation.
Thermal 60°C - 80°C (in solution)60°C - 80°C24 hrs → 7 daysTest in both aqueous and organic solvents.
Photochemical ICH Q1B compliant light sourceRoom TempPer ICH Q1BExpose solid and solution samples alongside dark controls.[10]
Protocol 1: General Procedure for a Forced Degradation Test
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).[10]

  • Apply Stress: For each condition in Table 1, mix the stock solution with the stressor reagent (e.g., for acid hydrolysis, mix 1 part stock with 1 part 0.2 M HCl to get a final concentration of 0.1 M HCl).

  • Incubate: Incubate the samples for the specified time and temperature. Include a control sample (compound in solvent without the stressor) for each condition.

  • Neutralize (if applicable): After incubation, neutralize the acidic and basic samples to prevent further degradation before analysis. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

  • Dilute and Analyze: Dilute all samples to a suitable concentration for your analytical method (e.g., HPLC-UV) and inject them immediately.

  • Evaluate: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks (degradation products). The goal is to achieve sufficient degradation to identify products without completely consuming the parent compound.

Section 4: Visualized Workflows & Pathways

Diagram 1: Hypothetical Acid-Catalyzed Degradation Pathway

This diagram illustrates a potential degradation mechanism for benzimidazoles under acidic conditions, which often involves hydrolysis of functionalities on the ring or side chains.

Parent Benzimidazole Derivative (in Acidic Solution, H+) Protonated Protonated Imidazole Intermediate Parent->Protonated Protonation Hydrolysis Nucleophilic Attack (e.g., by H2O) Protonated->Hydrolysis Increased Electrophilicity RingOpened Ring-Opened Intermediate (Potential Pathway) Hydrolysis->RingOpened Degradants Formation of Degradation Products RingOpened->Degradants

Caption: A simplified pathway for acid-catalyzed degradation.

Diagram 2: Troubleshooting Workflow for Compound Instability

This flowchart provides a logical sequence of steps to diagnose and resolve stability issues observed during experiments.

Start Instability Observed (e.g., Peak Loss, Precipitation) Check_pH Is solution pH extreme (<4 or >8)? Start->Check_pH Check_Light Was solution exposed to light? Check_pH->Check_Light No Sol_pH Adjust pH to neutral range (6-7.5) and re-test. Check_pH->Sol_pH Yes Check_Solvent Is compound in a purely aqueous buffer? Check_Light->Check_Solvent No Sol_Light Protect from light using amber vials and re-test. Check_Light->Sol_Light Yes Sol_Solvent Add organic co-solvent (e.g., 5% DMSO) or adjust pH to increase solubility. Check_Solvent->Sol_Solvent Yes Resolved Issue Resolved Check_Solvent->Resolved No Sol_pH->Resolved Sol_Light->Resolved Sol_Solvent->Resolved

Caption: Systematic workflow for troubleshooting stability issues.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Benzimidazole Compounds.
  • Pashchevskaya, N. V., et al. (2010). Deprotonation constants of benzimidazole and stepwise stability.... ResearchGate. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 526-531. Retrieved from [Link]

  • Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. Retrieved from [Link]

  • Yapar, K., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. Retrieved from [Link]

  • Kralj, E., et al. (2010). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. ResearchGate. Retrieved from [Link]

  • Al-Janabi, A. A. (2021). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 14(10), 5281-5286. Retrieved from [Link]

  • DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2011). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 34(17), 1901-1912. Retrieved from [Link]

  • Kumar, P. S., et al. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research, 4(4). Retrieved from [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2019). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 24(5), 895. Retrieved from [Link]

  • Al-Adilee, K. J., & Al-Jobori, K. M. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Egyptian Journal of Chemistry, 67(1), 1-10. Retrieved from [Link]

  • Ragno, G., et al. (2001). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 889-896. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Determining the Purity of 1-(diethoxymethyl)-1H-benzimidazole.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 627-640. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Adhikari, A., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(46A), 1-13. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved from [Link]

  • PubChem. (n.d.). 6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methyl-benzoimidazol-1-YL)-propionic acid hydrochloride. Retrieved from [Link]

  • Liu, X., et al. (2012). Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. ResearchGate. Retrieved from [Link]

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Technical Support Center: Optimizing Synthesis Yield of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your target compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence. This strategy involves the initial formation of the benzimidazole core via a Phillips-Ladenburg condensation, followed by N-alkylation to introduce the isopropyl group, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Synthetic_Pathway A 4-Chloro-1,2-phenylenediamine + Mono-ethyl succinate B Ethyl 3-(6-chloro-1H-benzimidazol-2-yl)propanoate A->B Step 1: Phillips-Ladenburg Condensation C Ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate B->C Step 2: N-Isopropylation D This compound C->D Step 3: Ester Hydrolysis

Caption: Proposed three-step synthesis of the target compound.

Step 1: Synthesis of Ethyl 3-(6-chloro-1H-benzimidazol-2-yl)propanoate

This initial step involves the condensation of 4-chloro-1,2-phenylenediamine with mono-ethyl succinate to form the benzimidazole ring system. This reaction is a classic Phillips-Ladenburg condensation.[1]

Experimental Protocol

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Mono-ethyl succinate (Ethyl hydrogen succinate)

  • p-Toluenesulfonic acid (p-TSA) or 4N HCl

  • Toluene or Xylene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-chloro-1,2-phenylenediamine (1.0 eq).

  • Add toluene to the flask to create a slurry.

  • Add mono-ethyl succinate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux (approximately 110-120°C) and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the toluene under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide: Step 1

Question 1: The reaction yield is low. What are the possible causes and solutions?

  • Incomplete Reaction: The Phillips condensation can be slow. Ensure the reaction has gone to completion by monitoring with TLC. If the starting material is still present, prolong the reflux time. The removal of water is crucial to drive the equilibrium towards the product; ensure your Dean-Stark trap is functioning correctly.[2]

  • Suboptimal Temperature: The reaction requires sufficient heat to drive off water. If using toluene, ensure a consistent reflux is maintained. For higher temperatures, consider switching to xylene as the solvent.

  • Catalyst Inactivity: Use a fresh, high-purity acid catalyst. If using p-TSA, ensure it is anhydrous.

  • Starting Material Purity: Impurities in the 4-chloro-1,2-phenylenediamine or mono-ethyl succinate can interfere with the reaction.[3] Consider purifying the starting materials if their purity is questionable.

Question 2: I am observing significant side product formation. What are these and how can I avoid them?

  • Formation of Bis-benzimidazole: If an excess of the diamine is used relative to the dicarboxylic acid derivative, the formation of bis-benzimidazole byproducts is possible. Ensure the stoichiometry is carefully controlled.

  • Incomplete Cyclization: Amide intermediates may form without complete cyclization to the benzimidazole. This can be due to insufficient heating or catalyst. Ensure vigorous water removal.

  • Decarboxylation: At very high temperatures, decarboxylation of the mono-ethyl succinate can occur. Maintain the reaction temperature within the recommended range.

Step 2: N-Isopropylation of Ethyl 3-(6-chloro-1H-benzimidazol-2-yl)propanoate

This step introduces the isopropyl group onto one of the nitrogen atoms of the benzimidazole ring. The choice of base and solvent is critical for achieving good yield and regioselectivity.

Experimental Protocol

Materials:

  • Ethyl 3-(6-chloro-1H-benzimidazol-2-yl)propanoate

  • 2-Bromopropane or 2-Iodopropane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 3-(6-chloro-1H-benzimidazol-2-yl)propanoate (1.0 eq) in anhydrous DMF.

  • Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handle with care!).

  • Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the benzimidazole nitrogen.

  • Slowly add 2-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction to 50-60°C and monitor its progress by TLC. The reaction is typically complete in 4-6 hours.

  • After completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Troubleshooting Guide: Step 2

Question 1: The N-isopropylation reaction is not proceeding or is very slow. What should I do?

  • Insufficiently Strong Base: For complete deprotonation of the benzimidazole, a sufficiently strong base is required. While K₂CO₃ is often effective, for less reactive systems, a stronger base like NaH may be necessary.[4]

  • Poor Solvent Choice: The solvent must be able to dissolve the benzimidazole and the base. Polar aprotic solvents like DMF or DMSO are generally good choices.[5]

  • Alkylating Agent Reactivity: 2-Iodopropane is more reactive than 2-bromopropane and can be used to accelerate the reaction, although it is more expensive.

  • Steric Hindrance: The isopropyl group is somewhat bulky, which can slow down the reaction. Increasing the reaction temperature may be necessary, but this should be done cautiously to avoid side reactions.

Question 2: I am getting a mixture of N-1 and N-3 alkylated products. How can I improve regioselectivity?

The two nitrogen atoms in the benzimidazole ring are tautomeric, and alkylation can potentially occur at either position. For a 6-chloro substituted benzimidazole, electronic effects will influence the regioselectivity. Generally, alkylation of unsymmetrically substituted benzimidazoles can lead to a mixture of isomers.[6]

  • Controlling Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes favor the formation of one isomer over the other.

  • Chromatographic Separation: If a mixture of isomers is formed, they can often be separated by careful column chromatography.

Question 3: I am observing over-alkylation. How can this be prevented?

While less common for N-alkylation of the benzimidazole ring itself, if other nucleophilic sites are present, over-alkylation can be a concern.

  • Stoichiometry Control: Use a slight excess of the benzimidazole starting material relative to the alkylating agent to minimize the chance of a second alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and disfavor multiple alkylations.

Step 3: Hydrolysis of Ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate

The final step is the saponification of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol

Materials:

  • Ethyl 3-(6-chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (1N HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH (2-3 eq) or NaOH (2-3 eq).

  • Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of 1N HCl.

  • The product should precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Troubleshooting Guide: Step 3

Question 1: The ester hydrolysis is incomplete, even after prolonged reaction times. What can I do?

  • Steric Hindrance: The benzimidazole ring and the isopropyl group can sterically hinder the approach of the hydroxide ion to the ester carbonyl.[7][8]

    • Increase Temperature: Heating the reaction mixture to reflux can often drive the hydrolysis to completion.

    • Use a Stronger Base or Higher Concentration: Increasing the concentration of NaOH or KOH can accelerate the reaction.

    • Change the Solvent System: Using a co-solvent like methanol or THF can improve the solubility of the ester and facilitate the reaction.[9] A non-aqueous system with NaOH in a mixture of methanol and dichloromethane has been reported to be effective for hindered esters.[10]

  • Insufficient Base: Ensure that a sufficient excess of the base is used to not only catalyze the reaction but also to neutralize the resulting carboxylic acid and drive the equilibrium.[11]

Question 2: I am observing decomposition of my product during hydrolysis. How can I mitigate this?

  • Harsh Conditions: Prolonged heating at high temperatures in the presence of a strong base can sometimes lead to degradation of the benzimidazole ring.

    • Use a Milder Base: Lithium hydroxide is often a milder alternative to sodium or potassium hydroxide and can be effective at lower temperatures.

    • Careful Monitoring: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to avoid over-exposure to the basic conditions.

Question 3: The product is difficult to precipitate or purify. What are some alternative work-up procedures?

  • Product is Water-Soluble: If the final carboxylic acid has some water solubility, it may not precipitate completely upon acidification.

    • Extraction: After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

    • Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the organic product and promote its precipitation or improve extraction efficiency.

  • Oily Product: If the product oils out instead of precipitating as a solid, try to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, extract the oily product with an organic solvent and then purify by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectroscopic data for the final product?

  • ¹H NMR:

    • Aromatic protons on the benzimidazole ring will appear as multiplets or doublets in the range of 7.0-8.0 ppm.

    • The methine proton of the isopropyl group will be a septet around 4.5-5.0 ppm.

    • The methyl protons of the isopropyl group will be a doublet around 1.5-1.7 ppm.

    • The two methylene groups of the propanoic acid side chain will appear as triplets around 2.8-3.5 ppm.

    • The carboxylic acid proton will be a broad singlet far downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR:

    • Aromatic carbons will be in the range of 110-145 ppm.

    • The C2 carbon of the benzimidazole ring will be around 150-155 ppm.

    • The carboxylic acid carbonyl carbon will be above 170 ppm.

    • The carbons of the isopropyl and propanoic acid side chains will appear in the aliphatic region.

  • Mass Spectrometry (ESI-MS):

    • The protonated molecular ion [M+H]⁺ should be readily observable, showing the characteristic isotopic pattern for a chlorine-containing compound.

Q2: What are the key safety precautions to consider during this synthesis?

  • Sodium Hydride: NaH is a highly flammable solid and reacts violently with water. It should be handled under an inert atmosphere and with appropriate personal protective equipment (PPE).

  • Alkylating Agents: 2-Bromopropane and 2-iodopropane are volatile and potentially harmful. They should be handled in a well-ventilated fume hood.

  • Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate PPE. The quenching of reactions involving strong bases and the acidification step should be performed slowly and with cooling.

Q3: Can microwave irradiation be used to accelerate any of the reaction steps?

Yes, microwave-assisted synthesis has been shown to be effective for both the Phillips-Ladenburg condensation and N-alkylation of benzimidazoles, often leading to significantly reduced reaction times and improved yields.[12] If available, developing a microwave-assisted protocol for steps 1 and 2 could be a valuable optimization strategy.

Data Summary and Visualization

Table 1: Comparison of N-Alkylation Conditions
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
2-BromopropaneK₂CO₃DMF604-670-85
2-IodopropaneK₂CO₃Acetonitrile503-575-90
2-BromopropaneNaHTHF/DMF25-502-480-95

Note: Yields are estimates and will vary depending on the specific reaction scale and purity of reagents.

Troubleshooting_Logic cluster_0 Low Yield Troubleshooting cluster_1 Solutions for Incomplete Reaction cluster_2 Solutions for Side Products cluster_3 Solutions for Purification Loss Start Low Yield Observed Incomplete Incomplete Reaction? Start->Incomplete SideProducts Side Products Observed? Incomplete->SideProducts No ProlongTime Increase Reaction Time Incomplete->ProlongTime Yes Purification Product Loss During Purification? SideProducts->Purification No ControlStoich Control Stoichiometry SideProducts->ControlStoich Yes OptimizeRecryst Optimize Recrystallization Purification->OptimizeRecryst Yes IncreaseTemp Increase Temperature ChangeCatalyst Check/Change Catalyst OptimizeTemp Optimize Temperature ChangeSolvent Change Solvent ColumnChrom Use Column Chromatography ImproveWorkup Improve Work-up

Sources

Technical Support Center: Troubleshooting Crystallization of Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for the crystallization of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in obtaining high-quality crystalline materials. The benzimidazole scaffold is a cornerstone in medicinal chemistry, but its structural properties can present unique crystallization challenges.[1][2] This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Part 1: Troubleshooting Guide

This section addresses the most frequent and frustrating issues encountered during the crystallization of benzimidazole compounds in a direct question-and-answer format.

Issue 1: My compound has "oiled out," forming liquid droplets instead of crystals.

Question: I dissolved my benzimidazole derivative in a hot solvent, but upon cooling, it separated as a sticky, viscous liquid or as small droplets. What is happening, and how can I fix it?

Answer: This phenomenon, known as "oiling out," is a common problem where the solute separates from the supersaturated solution as a liquid phase rather than a solid crystalline phase.[3][4] It occurs when the solution temperature is above the melting point of your compound, which is often significantly depressed by the presence of impurities or the solvent itself.[3][5] This liquid-liquid phase separation is detrimental because the oil droplets are often impurity-rich and rarely solidify into a pure, crystalline form, frequently yielding an amorphous glass or gum.[3][6][7]

Causality & Strategic Solutions:

  • Lower the Supersaturation Point: Oiling out is often triggered by the solution reaching supersaturation at a temperature that is too high. By adding more of the primary ("good") solvent, you increase the total volume and lower the temperature at which the solution becomes saturated, giving it a chance to cool below the compound's melting point before nucleation begins.[3][4]

  • Reduce the Rate of Cooling: Rapid cooling can cause the solution to become highly supersaturated while still hot, favoring oiling out.[8] Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a warm water bath that cools gradually or leaving it on a cooling hot plate). Very slow cooling favors the formation of an ordered crystal lattice over a disordered liquid phase.[5]

  • Re-evaluate Your Solvent System: The choice of solvent is critical.[9] If the boiling point of your solvent is much higher than the melting point of your compound, oiling out is more likely.[5] Consider a solvent with a lower boiling point or introduce an "anti-solvent" at a slightly elevated temperature to gently induce crystallization.

  • Remove Impurities: Impurities can dramatically lower the melting point of your compound and interfere with crystal lattice formation.[10][11] If you suspect impurities are the cause, consider purifying the material further using column chromatography or by performing an activated carbon treatment during recrystallization.[3][12]

Issue 2: No crystals are forming, even after the solution has cooled completely.

Question: My solution is clear and has been sitting at room temperature (or in the fridge) for a long time, but nothing has crystallized. What should I do?

Answer: The failure to form crystals typically indicates that the solution has not reached a sufficient level of supersaturation, or that the energy barrier for nucleation (the initial formation of crystal seeds) has not been overcome.[5][10]

Causality & Strategic Solutions:

  • Increase Concentration: The most common reason for crystallization failure is using too much solvent.[3][5] Gently heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow it to cool again. You can test if significant compound remains in the solution by dipping a glass rod in the mother liquor; a large amount of residue upon solvent evaporation indicates a high concentration of dissolved compound.[3]

  • Induce Nucleation: A supersaturated solution can be stable if there are no nucleation sites for crystals to begin growing.[5]

    • Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a high-energy surface that can act as a nucleation point.[5]

    • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the cooled, supersaturated solution. This provides a perfect template for further crystal growth.[5][13]

  • Drastically Lower the Temperature: If room temperature cooling is insufficient, place the solution in an ice bath or freezer. Lower temperatures decrease the solubility of the compound, thereby increasing the supersaturation level.[10]

  • Consider an Anti-Solvent: If working with a single solvent fails, the anti-solvent method can be effective. Slowly add a solvent in which your compound is insoluble (the anti-solvent) to the solution until it just begins to turn cloudy (the saturation point). The presence of the anti-solvent reduces the overall solubility of your compound in the mixed solvent system.[14]

Issue 3: My compound "crashed out" of solution immediately as a fine powder.

Question: As soon as I removed my flask from the heat, a large amount of fine solid formed instantly. Is this a problem?

Answer: Yes, this is a sign of uncontrolled, rapid crystallization. While you have formed a solid, it is likely to be of low purity. Rapid precipitation traps impurities and solvent within the quickly forming crystal lattice, defeating the purpose of recrystallization.[3] An ideal crystallization should see crystals begin to form after about 5-10 minutes and continue to grow over 20 minutes or more.[3]

Causality & Strategic Solutions:

  • Increase the Amount of Solvent: The solution was likely too concentrated, leading to a very high level of supersaturation upon minimal cooling. Re-heat the flask to redissolve the solid, add a small amount of additional hot solvent (1-5 mL), and then allow it to cool more slowly.[3] This ensures the solution remains unsaturated for a longer period during the cooling phase.

  • Insulate the Flask: A high surface area-to-volume ratio (e.g., a small amount of solution in a large flask) can lead to very rapid cooling.[3] Ensure your flask is appropriately sized. To slow the cooling process, cover the flask with a watch glass and place it on an insulated surface like a cork ring or a few paper towels instead of directly on the cold benchtop.[3]

Issue 4: A gelatinous or intractable precipitate formed.

Question: When I tried to crystallize my benzimidazole from a solvent like DMF or DMSO, or after neutralizing an acidic solution, I got a thick, gel-like solid that is impossible to filter. What went wrong?

Answer: The formation of gelatinous precipitates is a known issue with benzimidazoles, particularly when using powerful hydrogen-bonding solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[15] These solvents can be difficult to remove from the crystal lattice and can lead to the formation of intractable solids.[15] Similarly, rapid neutralization of an acidic solution of a benzimidazole derivative can cause it to precipitate out in a non-crystalline, gelatinous form.[15]

Causality & Strategic Solutions:

  • Avoid Problematic Solvents for Crystallization: While excellent for reactions, solvents like DMF and DMSO should generally be avoided for the final crystallization step if possible.[15] If your compound is dissolved in one of these, it is often best to remove it under high vacuum and then redissolve the crude product in a more suitable crystallization solvent like ethanol, acetonitrile, or an ethyl acetate/hexane mixture.[16][17]

  • Control the Neutralization Process: If precipitating your product by neutralizing an acidic solution, perform the neutralization slowly and with dilute base. This slower process can favor crystalline solid formation over amorphous precipitation.

Part 2: Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for crystallizing my benzimidazole derivative?

A1: Solvent selection is the most critical factor in a successful crystallization and is often determined empirically.[16] The ideal solvent should dissolve your compound well at its boiling point but poorly at low temperatures.[17] A structured approach to solvent screening is highly recommended.

Solvent TypeExamplesSuitability for BenzimidazolesCautions
Protic Solvents Ethanol, Methanol, WaterOften good choices, especially for benzimidazoles with H-bond donor/acceptor sites.[16][17]Water can sometimes be used in a mixed solvent system (e.g., Ethanol/Water).[18]
Aprotic Polar Acetonitrile, Acetone, Ethyl AcetateFrequently used and effective.[16][19] Acetonitrile is a common choice.Can be used alone or in mixed systems with non-polar solvents.
Aprotic Non-Polar Hexane, TolueneRarely used alone, but excellent as "anti-solvents" in mixed systems (e.g., Ethyl Acetate/Hexane).[17]Used to reduce the solubility of the compound in a more polar solvent.
High-Boiling Polar DMF, DMSOGood for dissolving stubborn compounds but often lead to gelatinous precipitates or solvates.[12][15]Best to avoid for the final crystallization step.[15]

See Protocol 1 for a detailed small-scale solvent screening methodology.

Q2: What is supersaturation, and how do I control it for better crystals?

A2: Supersaturation is the essential driving force for crystallization; it is a state where a solution contains more dissolved solute than it can thermodynamically hold at that temperature.[10][20] Controlling the rate at which you generate supersaturation is key to forming large, pure crystals.[21]

  • Slow Cooling: The most common method. Dissolve the compound in a minimum of boiling solvent and allow it to cool slowly. This gradually decreases solubility and creates a gentle supersaturation gradient.

  • Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble at room temperature. Cover the container with a perforated lid (e.g., parafilm with pinholes) and leave it undisturbed. As the solvent evaporates, the concentration increases slowly, leading to well-formed crystals. This is a preferred method for obtaining single crystals for X-ray analysis.[16]

  • Anti-Solvent Addition: Dissolve the compound in a "good" solvent, then slowly add a miscible "anti-solvent" in which the compound is insoluble. This reduces the overall solubility of the compound in the mixture, inducing crystallization.[14]

The key is that all these methods should be performed slowly to keep the nucleation rate low, allowing existing crystals to grow larger rather than forming many small ones.[20]

Q3: How can I grow large, single crystals suitable for X-ray crystallography?

A3: Growing single crystals for X-ray diffraction requires minimizing the number of nucleation sites and maintaining a very slow rate of crystal growth.[16][20]

  • Start with Highly Pure Material: Impurities disrupt crystal lattice formation and must be removed.[10]

  • Use the Slow Evaporation Method: This is often the most successful technique. Dissolve your purified compound in a suitable solvent to form a near-saturated solution.[16] Filter the solution to remove any dust particles that could act as nucleation sites.

  • Set Up an Undisturbed Environment: Place the container in a location free from vibrations and temperature fluctuations.[20]

  • Be Patient: It can take days to weeks for suitable crystals to form.[16]

Q4: My final product is still colored. How can I get rid of the color?

A4: Persistent yellow or brown colors in benzimidazole derivatives often arise from the oxidation of the o-phenylenediamine starting material.[17] These highly conjugated impurities can be effectively removed.

  • Activated Carbon (Charcoal) Treatment: This is the most common and effective method.[12] During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount of activated carbon (1-2% of the solute's weight). The carbon adsorbs the colored impurities.[22]

  • Hot Filtration: After adding the carbon, keep the solution hot for 5-10 minutes and then quickly filter it through a pre-heated funnel containing fluted filter paper to remove the carbon.

  • Crystallization: Allow the now-decolorized filtrate to cool and crystallize as usual.

See Protocol 2 for a detailed procedure on using activated carbon.

Part 3: Diagrams & Visualizations
Troubleshooting Crystallization Workflow

G start Attempt Crystallization (e.g., Slow Cooling) check_crystals Crystals Formed? start->check_crystals outcome_good Success! Wash & Dry Crystals check_crystals->outcome_good Yes, good quality outcome_oil Problem: Oiling Out check_crystals->outcome_oil No, liquid droplets outcome_powder Problem: Crashed Out (Fine Powder) check_crystals->outcome_powder Yes, but too fast outcome_none Problem: No Crystals check_crystals->outcome_none No solve_oil Re-heat Add more solvent Cool very slowly outcome_oil->solve_oil solve_powder Re-heat Add more solvent Insulate & cool slowly outcome_powder->solve_powder solve_none1 Boil off some solvent outcome_none->solve_none1 solve_none2 Induce Nucleation (Scratch / Seed) solve_none1->solve_none2 If still no crystals

Caption: A workflow for troubleshooting common crystallization outcomes.

Key Factors Influencing Benzimidazole Crystallization

G cluster_inputs Controllable Parameters cluster_outputs Potential Outcomes purity Compound Purity crystals High-Quality Crystals purity->crystals oil Oiling Out purity->oil low purity can lower melting point solvent Solvent System solvent->crystals polymorph Polymorphs solvent->polymorph can stabilize different forms amorphous Amorphous Solid solvent->amorphous e.g., DMF, DMSO supersat Supersaturation Rate supersat->crystals slow supersat->oil fast supersat->amorphous very fast temp Temperature Profile temp->crystals slow cooling temp->polymorph

Sources

MCH-1 Receptor Binding Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Melanin-Concentrating Hormone Receptor 1 (MCH-1R) binding assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls and challenges encountered during their experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your assays are robust, reproducible, and yield trustworthy data.

Understanding the MCH-1 Receptor Signaling Landscape

The MCH-1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), activates multiple signaling cascades.[1][2][3] A clear understanding of these pathways is fundamental to selecting the appropriate assay and interpreting your results accurately.

  • Gαi Pathway: MCH-1R's coupling to the inhibitory G protein, Gαi, leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[4][5][6]

  • Gαq Pathway: The receptor also couples to the Gαq protein, activating phospholipase C (PLC). PLC then produces inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 is responsible for triggering the release of calcium (Ca2+) from intracellular stores.[1][2][6]

  • β-Arrestin Pathway: As with many GPCRs, prolonged stimulation by an agonist can lead to the recruitment of β-arrestins. This interaction is crucial for desensitizing G protein signaling and promoting the internalization of the receptor from the cell surface.[6][7]

MCH1R_Signaling cluster_membrane Plasma Membrane MCH1R MCH-1R Gai Gαi/o MCH1R->Gai Activates Gaq Gαq MCH1R->Gaq Activates bArrestin β-Arrestin MCH1R->bArrestin Recruits MCH MCH MCH->MCH1R Binds AC Adenylyl Cyclase Gai->AC Inhibits PLC PLC Gaq->PLC Activates Internalization Receptor Internalization bArrestin->Internalization cAMP cAMP AC->cAMP Decreases Ca [Ca2+]i PLC->Ca Increases

Caption: MCH-1 Receptor Signaling Pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured by assay type to directly address specific challenges and provide actionable solutions.

Section 1: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of unlabeled compounds and the density of receptors (Bmax) in a given preparation.[8] However, their sensitivity makes them prone to specific pitfalls.

Q1: My non-specific binding (NSB) is excessively high, exceeding 30% of the total binding. What's causing this and how can I fix it?

A1: High non-specific binding is a common issue that obscures the specific binding signal, leading to inaccurate affinity measurements.[9]

  • Causality: NSB arises from the radioligand adhering to components other than the MCH-1 receptor, such as lipids, other proteins, or the assay plate and filters.[9] This is often exacerbated by ligands that are highly lipophilic or carry a strong charge.[9] The quality of your receptor preparation is also critical; impurities and denatured proteins can increase NSB.

  • Troubleshooting Workflow:

    High_NSB_Troubleshooting cluster_steps Troubleshooting Steps start High Non-Specific Binding (>30%) step1 1. Optimize Blocking Agents start->step1 Initial Check step2 2. Adjust Buffer Composition step1->step2 step3 3. Verify Radioligand Quality step2->step3 step4 4. Assess Receptor Preparation step3->step4 solution Reduced & Consistent NSB step4->solution Resolution

    Caption: Workflow for troubleshooting high non-specific binding.

  • Solutions:

PitfallRecommended ActionExpected Outcome
Inadequate Blocking Add a blocking protein like Bovine Serum Albumin (BSA) at 0.1-0.5% to your assay buffer.[10][11] Pre-soaking filter plates in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce filter binding.[12]Reduction in ligand binding to the plate and filter, thus lowering the NSB signal.
Suboptimal Buffer Conditions Increase the ionic strength of your buffer by adding NaCl (e.g., up to 150 mM) to disrupt electrostatic interactions.[9][13] Ensure the pH of your buffer is optimal for MCH-1R binding (typically pH 7.4).[10]A decrease in non-specific binding across all ligand concentrations.[9]
Radioligand Issues Use a radioligand with high specific activity (>20 Ci/mmol) to minimize the concentration needed.[14] Be aware that some MCH analogs have a high propensity for non-specific binding.[15]A better signal-to-noise ratio, allowing for more accurate determination of specific binding.
Poor Receptor Preparation Ensure your membrane preparation protocol effectively isolates the plasma membrane fraction and minimizes contamination from other cellular compartments.[15]A higher density of active receptors and fewer non-specific binding sites.

Q2: I'm observing a very low signal for total binding, making it difficult to distinguish from the background.

A2: A weak signal can be due to several factors, from the receptor source to the assay conditions.

  • Causality: This issue often points to a low number of active receptors in your preparation, insufficient radioligand concentration, or suboptimal incubation conditions that prevent the binding from reaching equilibrium.

  • Solutions:

    • Increase Receptor Concentration: The amount of membrane protein per well may need to be optimized. A typical starting point is 50-120 µg for tissue preparations or 3-20 µg for cultured cells.[12]

    • Check Radioligand Concentration: For saturation binding experiments, ensure you are using a range of concentrations that will effectively saturate the receptors. For competitive binding, a radioligand concentration at or below the Kd is recommended.[16]

    • Optimize Incubation Time and Temperature: Ensure the incubation is long enough to reach equilibrium. This can be determined through kinetic binding experiments.[8] A common incubation is 60 minutes at 30°C.[12]

Section 2: Functional Assays (cAMP & Calcium Mobilization)

Functional assays measure the downstream consequences of receptor activation, providing insights into the efficacy of a compound (agonist or antagonist).

Q1: In my cAMP assay, the inhibitory effect of my MCH-1R agonist is weak or absent.

A1: This suggests a problem with the Gαi signaling pathway or the assay's ability to detect a decrease in cAMP.

  • Causality: The MCH-1 receptor's primary mechanism for modulating cAMP is through the inhibition of adenylyl cyclase.[6] To observe this inhibition, adenylyl cyclase must first be stimulated.

  • Solutions:

    • Stimulate Adenylyl Cyclase: Co-incubate your cells with forskolin. Forskolin directly activates adenylyl cyclase, leading to a robust increase in cAMP. The inhibitory effect of your MCH-1R agonist will then be measured as a reduction from this stimulated level.[4][5]

    • Cell Health and Receptor Expression: Ensure your cells are healthy and have a high level of MCH-1R expression. Low receptor numbers will result in a diminished signal.

    • Check for Gs-Coupled Receptor Interference: If your test compound also interacts with a Gs-coupled receptor, it could counteract the Gαi-mediated inhibition of cAMP.[4]

Q2: My calcium mobilization assay shows a high basal signal and a small window for detecting an agonist-induced response.

A2: A narrow assay window can make it difficult to accurately quantify the potency of your compounds.

  • Causality: MCH-1R activation leads to an increase in intracellular calcium via the Gαq pathway.[1][6] A high basal signal may indicate stressed or unhealthy cells, or "leaky" calcium channels.

  • Solutions:

    • Optimize Cell Plating Density: Over-confluent cells can become stressed, leading to elevated basal calcium levels. Titrate the cell seeding density to find the optimal condition.

    • Use a Calcium-Free Assay Buffer: The assay should primarily measure the release of calcium from intracellular stores. Using a buffer with low or no extracellular calcium can help reduce the basal signal.

    • Check Compound Autofluorescence: Some test compounds can fluoresce at the same wavelength as the calcium indicator dye, leading to a false-positive signal. Always run a control with the compound in the absence of cells.

Experimental Protocols

Radioligand Competition Binding Assay Protocol

This protocol is a standard filtration-based assay to determine the affinity (Ki) of a test compound for the MCH-1 receptor.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human MCH-1 receptor.

  • Radioligand: [¹²⁵I]-[Phe¹³, Tyr¹⁹]-MCH or a similar suitable radioligand.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[10][11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of your unlabeled antagonist.

  • Non-Specific Binding Control: A high concentration of unlabeled MCH (e.g., 1 µM).

  • Filter Plates: 96-well glass fiber filter plates (GF/C), pre-soaked in 0.3% PEI.[12]

  • Scintillation Fluid & Counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to the "total binding" wells.

  • Add 50 µL of the non-specific binding control to the "non-specific binding" wells.

  • Add 50 µL of your serially diluted test compounds to the remaining wells.

  • Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.

  • Add 150 µL of the MCH-1R membrane preparation to all wells to initiate the binding reaction.[12]

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.[12]

  • Terminate the reaction by rapid vacuum filtration over the pre-soaked GF/C filter plate.

  • Wash the filters four times with ice-cold wash buffer.[12]

  • Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting the non-specific counts from the total and competitor counts. Determine the IC50 value by fitting the data to a non-linear regression curve. Calculate the Ki using the Cheng-Prusoff equation.[12]

References

  • Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • MCH 1 receptor - IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]

  • Hawes BE, et al. Melanin-Concentrating Hormone Receptor Couples to Multiple G Proteins to Activate Diverse Intracellular Signaling Pathways. Endocrinology. 2000;141(12):4524-32. Available from: [Link]

  • Pissios P, et al. Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology. 2003;144(8):3514-23. Available from: [Link]

  • Melanin-concentrating hormone receptor 1 - Wikipedia. Available from: [Link]

  • Saito Y, et al. MCH receptors/gene structure-in vivo expression. Peptides. 2001;22(10):1665-71. Available from: [Link]

  • Rivera, P., et al. The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. Peptides. 2009;30(7):1336-42. Available from: [Link]

  • The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries - PubMed. Available from: [Link]

  • MCHR1 Membrane Protein Introduction - Creative Biolabs. Available from: [Link]

  • Uejima, M., et al. The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. Br J Pharmacol. 2014;171(13):3245-59. Available from: [Link]

  • Lee, J., et al. Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. Int J Mol Sci. 2021;22(24):13376. Available from: [Link]

  • Müller, S. G., et al. Design, synthesis and evaluation of MCH receptor 1 antagonists--Part I: Optimization of HTS hits towards an in vivo efficacious tool compound BI 414. Bioorg Med Chem Lett. 2015;25(16):3264-9. Available from: [Link]

  • MCH1 Human Melanin-Concentrating Hormone GPCR Cell Based Antagonist cAMP LeadHunter Assay - US - Eurofins Discovery. Available from: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available from: [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available from: [Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - PMC - PubMed Central. Available from: [Link]

  • Identification and New Indication of Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist Derived from Machine Learning and Transcriptome-Based Drug Repositioning Approaches. Available from: [Link]

  • Binding Database. Available from: [Link]

  • MCHR1 Gene - Melanin Concentrating Hormone Receptor 1 - GeneCards. Available from: [Link]

  • A Simple and Rapid Method for Quality Control of Major Histocompatibility Complex–Peptide Monomers by Flow Cytometry - PMC - NIH. Available from: [Link]

  • Tritos, N. A., et al. Characterization of [Phe(13), Tyr(19)]-MCH analog binding activity to the MCH receptor. Peptides. 2000;21(10):1559-63. Available from: [Link]

  • Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Available from: [Link]

  • Receptor Binding Assays - Multiwell Plates. Available from: [Link]

  • Dong, C., et al. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophys Rep. 2016;2(1):1-8. Available from: [Link]

  • MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice - MDPI. Available from: [Link]

  • Radioligand Binding Studies | Springer Nature Experiments. Available from: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available from: [Link]

  • Marsh, D. J., et al. Melanin-concentrating hormone 1 receptor-deficient mice are lean, hyperactive, and hyperphagic and have altered metabolism. Proc Natl Acad Sci U S A. 2002;99(5):3240-5. Available from: [Link]

  • Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists - PubMed Central. Available from: [Link]

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Technical Support Center: Navigating and Mitigating hERG Liability in Benzimidazole-Based Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole-hERG Challenge

The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile binding capabilities and synthetic tractability. However, its very features—often a lipophilic aromatic core coupled with a basic nitrogen atom—make it a frequent offender in hERG (human Ether-à-go-go-Related Gene) potassium channel assays.[1] Inhibition of the hERG channel, which is critical for cardiac repolarization, can lead to a prolongation of the QT interval, a condition that may precipitate fatal cardiac arrhythmias like Torsades de Pointes (TdP).[2][3] Consequently, early and strategic mitigation of hERG liability is not just a regulatory hurdle but a critical step to avoid late-stage drug development failures.[4]

This guide serves as a technical resource for drug development professionals actively working with benzimidazole-based antagonists. It is structured in a question-and-answer format to directly address the common challenges and questions that arise during the lead optimization process. We will explore the structural underpinnings of hERG binding, provide actionable medicinal chemistry strategies for risk mitigation, and offer troubleshooting advice for the key bioassays used in safety assessment.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses foundational concepts regarding hERG liability and its specific relevance to the benzimidazole chemical class.

Q1: What are the definitive structural features that make a compound, particularly a benzimidazole, a potential hERG channel blocker?

A1: The hERG channel pore is notoriously promiscuous, accommodating a wide variety of chemical structures.[1] However, a general pharmacophore for high-affinity blockers has been well-characterized. It typically consists of:

  • A Basic Center: A protonatable nitrogen atom (pKa > 7.4) that can form a cation-π interaction with aromatic residues in the pore, particularly Tyrosine 652 (Tyr652).[1][5]

  • Hydrophobic/Aromatic Moieties: One or more lipophilic, often aromatic, groups that engage in π-π stacking and hydrophobic interactions with key residues like Phenylalanine 656 (Phe656).[5][6]

  • A Specific Spatial Arrangement: These features are arranged in a way that allows the molecule to span a portion of the inner pore cavity.

Benzimidazoles often contain a basic imidazole nitrogen and are typically decorated with aromatic or lipophilic substituents, making them a "perfect fit" for this problematic pharmacophore.

cluster_0 Typical hERG Pharmacophore cluster_1 Benzimidazole Antagonist Example N Basic Nitrogen (pKa > 7.4) Cation-π Interaction Aro1 Aromatic/Lipophilic Group π-π Stacking N->Aro1 ~4-7 Å Benz_N Imidazole Nitrogen (Basic Center) N->Benz_N Aro2 Hydrophobic Tail Aro1->Aro2 Flexible Linker Benz_Core Benzimidazole Core (Aromatic System) Benz_Sub Lipophilic Substituent (Hydrophobic Tail)

Caption: General hERG pharmacophore and its relation to the benzimidazole scaffold.

Q2: Which amino acid residues within the hERG channel are most critical for benzimidazole binding?

A2: The binding site for most blockers is located in the central pore cavity, below the selectivity filter. For benzimidazoles and other typical inhibitors, interactions are dominated by residues from the S6 helices of the four channel subunits. The most critical residues are:

  • Tyr652 and Phe656: These two aromatic residues are paramount. Tyr652 often forms cation-π interactions with the basic nitrogen of the inhibitor, while Phe656 provides a surface for π-π stacking and hydrophobic interactions.[5][7] Site-directed mutagenesis of these residues to alanine dramatically reduces the potency of many blockers.[5]

  • Pore Helix Residues (Thr623, Ser624, V625): These residues at the base of the pore helix also contribute to the binding pocket and can be particularly important for drugs with polar substituents.[7][8]

Q3: Is hERG inhibition always a deal-breaker for a drug candidate?

A3: Not necessarily, but it requires careful risk assessment. The key metric is the "hERG safety margin," which is the ratio of the hERG IC50 (the concentration causing 50% inhibition) to the maximum free therapeutic plasma concentration (Cmax). A safety margin of less than 30-fold is often considered a high risk.[9] If a compound has modest hERG activity (e.g., IC50 > 10 µM) and is potent on its primary target, it may be acceptable, especially if the therapeutic Cmax is very low. However, potent hERG inhibition (IC50 < 1 µM) is a major liability that must be addressed through medicinal chemistry.

Section 2: Medicinal Chemistry Troubleshooting Guide

This section is designed to provide solutions when you encounter hERG liability in your benzimidazole series.

Q4: My lead benzimidazole has a hERG IC50 of 200 nM, which is unacceptable. What is the most effective first step to mitigate this?

A4: The most reliable initial strategies involve simultaneously reducing the two key physicochemical drivers of hERG affinity: lipophilicity (logP/logD) and basicity (pKa) .[10] Greasy, basic compounds have a higher propensity to block the channel.[1]

  • Rationale: Reducing lipophilicity lowers the compound's concentration within the cell membrane, decreasing its access to the channel's binding site.[1] Lowering the pKa of the basic nitrogen reduces the population of the protonated species at physiological pH (7.4), weakening the critical cation-π interaction with Tyr652.[1]

  • Actionable Steps:

    • Reduce Lipophilicity: Replace lipophilic groups (e.g., -CF3, -Ph, -tBu) with smaller, more polar ones (e.g., -CN, -OH, -CONH2). Consider replacing an aromatic ring with a heteroaromatic one to introduce polarity.[11]

    • Reduce Basicity: Introduce an electron-withdrawing group near the basic nitrogen. For example, if your benzimidazole is attached to a piperidine, adding a fluorine atom to the piperidine ring or replacing it with a morpholine or piperazine can significantly lower the pKa.[1]

Q5: The basic nitrogen on my benzimidazole is critical for on-target potency. How can I reduce hERG affinity without removing or drastically altering it?

A5: This is a classic medicinal chemistry challenge. When the basic center is non-negotiable, you must disrupt its interaction with the hERG pore through more subtle modifications.

StrategyMechanismExample ModificationPotential Pitfall
1. Fine-Tune pKa Lower basicity just enough to weaken hERG binding while retaining on-target activity (pKa ~7.5-8.5).Introduce a distal electron-withdrawing group; switch from a piperidine to a piperazine.[1]May still not provide a sufficient hERG safety window.
2. Introduce an Acidic Group Form an intramolecular salt bridge or a zwitterion. This masks the basic center and dramatically reduces unbound concentration near the channel.[12]Add a carboxylic acid or tetrazole to the molecule.[13]Can negatively impact cell permeability and oral bioavailability.
3. Add Steric Hindrance Introduce bulky groups near the basic nitrogen to create a steric clash with the hERG pore, preventing optimal binding.Add a gem-dimethyl group on a carbon adjacent to the basic nitrogen.[12]May also block the on-target binding site, reducing potency.
4. Conformational Constraint Lock the molecule into a conformation that is unfavorable for hERG binding.Introduce ring systems or rigid linkers to reduce flexibility.[10]Can be synthetically challenging and may impact other properties.

Q6: I've tried the "classic" strategies of reducing logP and pKa, but hERG activity persists. What's next?

A6: If the primary strategies are insufficient, it suggests that other interactions, like π-π stacking with Phe656, are dominant drivers of affinity. The focus should shift to disrupting the overall pharmacophore.

  • Rationale: The hERG binding pocket is quite large and tolerant.[1] Sometimes, modifications far from the basic center can have a surprisingly large impact by altering the molecule's shape or removing a key aromatic interaction.

  • Actionable Steps:

    • Modify Remote Aromatics: Replace a phenyl ring with a less lipophilic or non-aromatic group (e.g., cyclohexyl). This directly disrupts potential π-π stacking interactions.[12]

    • Insert Heteroatoms: Introducing nitrogen atoms into aromatic rings (e.g., converting a benzimidazole to an azabenzimidazole) can alter electronic properties and introduce polarity, reducing hERG affinity while potentially maintaining on-target activity.[14]

    • Explore N-oxides: For compounds with a pyridine or similar amine, the corresponding N-oxide can eliminate basicity and hERG liability while sometimes preserving on-target activity.[11]

start hERG IC50 > 1 µM? essential Is Basic N Essential for Potency? start->essential No pass Advance Candidate start->pass Yes strat1 Primary Strategies: - Reduce logP - Reduce pKa essential->strat1 No strat2 Secondary Strategies: - Add Acid (Zwitterion) - Add Steric Bulk - Conformational Constraint essential->strat2 Yes strat1->start Re-test strat3 Advanced Strategies: - Remove Aromatic Groups - Insert Heteroatoms - N-Oxides strat1->strat3 Still Active strat2->start Re-test strat2->strat3 Still Active strat3->start Re-test stop Deprioritize Compound strat3->stop Still Active remove_N Remove/Replace Basic Nitrogen

Caption: Decision tree for selecting a hERG mitigation strategy.
Section 3: Experimental Assay Guide & Troubleshooting

Accurate assessment of hERG liability is crucial for making informed decisions. This section covers the selection and troubleshooting of key assays.

Q7: What is the "gold standard" assay for hERG assessment, and when should it be used?

A7: The manual whole-cell patch-clamp electrophysiology assay is universally considered the gold standard for regulatory submissions.[15][16] It provides the most precise and accurate measurement of a compound's effect on the hERG channel current (IKr) in a living cell (typically HEK293 or CHO cells stably expressing the hERG channel).

  • When to Use: Due to its low throughput and high cost, manual patch clamp is typically reserved for late-stage lead optimization and for preclinical candidate nomination to confirm the hERG IC50 with high confidence.

Q8: My IC50 values from a high-throughput automated patch clamp (APC) screen are highly variable. What are the most common causes and how can I fix them?

A8: Variability in APC assays is a common issue, often stemming from compound properties or assay conditions.[17]

Common CauseExplanation & Troubleshooting Steps
Compound Precipitation Poorly soluble compounds may crash out of solution at higher concentrations, leading to an artificially low apparent IC50. Solution: Check solubility in the assay buffer. If needed, reduce the top concentration or use a formulation aid like DMSO (keeping the final concentration low, typically <0.5%).
Non-specific Binding ("Stickiness") Lipophilic or "sticky" compounds can adsorb to the plasticware and tubing of the APC system, reducing the actual concentration delivered to the cells.[17] Solution: Use low-binding plates. Include a known "sticky" hERG blocker like Terfenadine as a control to assess system performance. Pre-incubating the fluidics with the compound solution can sometimes help.
Current Run-down The hERG current can naturally decrease over the course of an experiment due to the dialysis of essential intracellular components.[18] This can be mistaken for compound-induced inhibition. Solution: Ensure your protocol includes a stable baseline reading in vehicle before compound addition. Use perforated patch-clamp mode if available, as it preserves the intracellular environment better than conventional whole-cell mode.
Cell Health & Passage Number Unhealthy cells or cells at a high passage number can exhibit unstable currents or altered channel kinetics. Solution: Use cells at a consistent and low passage number. Ensure proper cell culture and handling techniques. Discard data from cells with high leak currents or unstable baselines.

Q9: My benzimidazole is highly protein-bound. How does this affect the interpretation of my in vitro hERG data?

A9: High plasma protein binding (PPB) can lead to a significant overestimation of in vivo risk based on standard in vitro assays. Only the unbound fraction of a drug is available to interact with the hERG channel.[19]

  • Rationale: A standard hERG assay is performed in a low-protein buffer. If a drug is 99.9% bound to plasma proteins in vivo, its free concentration will be 1000-fold lower than the total concentration.

  • Experimental Solution: The hERG Serum Shift Assay. To get a more physiologically relevant IC50, the patch-clamp assay can be run in the presence of a high concentration of serum protein (e.g., 4% human serum albumin or 100% fetal bovine serum).[2][19] The ratio of the IC50 with serum to the IC50 without serum gives a "serum shift" value, which helps to correct the risk assessment for highly bound compounds.

Protocol: Manual Whole-Cell Patch-Clamp for hERG IC50 Determination

This protocol outlines the key steps for a standard manual patch-clamp experiment.

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.2 with KOH. The inclusion of MgATP is critical to help mitigate current run-down.[18]

  • Electrophysiology:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution at a physiological temperature (e.g., 35-37°C).

    • Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with internal solution.

    • Approach a single cell and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol & Data Acquisition:

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a depolarizing step to +20 mV for 1-2 seconds to activate and then inactivate the hERG channels.

    • Apply a repolarizing step to -50 mV to observe the resurgent "tail current" as channels recover from inactivation and deactivate. The peak of this tail current is the primary measurement of hERG activity.

    • Repeat this voltage protocol at a steady frequency (e.g., every 15 seconds).

  • Compound Application:

    • After establishing a stable baseline current for 3-5 minutes in vehicle (e.g., 0.1% DMSO), apply the test compound at increasing concentrations.

    • Allow the effect at each concentration to reach a steady state (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Normalize the data to the baseline current and plot the percent inhibition versus compound concentration.

    • Fit the data to the Hill equation to determine the IC50 value.

Section 4: In Silico Predictive Modeling FAQs

Computational tools are invaluable for prioritizing compounds and guiding design before synthesis.

Q10: How can I use in silico models to predict hERG liability for my benzimidazole series early on?

A10: Quantitative Structure-Activity Relationship (QSAR) models are the most common in silico tool for this purpose.[20][21] These models are built by training machine learning algorithms on large datasets of compounds with known hERG activity. They learn to correlate specific molecular descriptors (e.g., logP, pKa, topological polar surface area, molecular weight, 2D fingerprints) with hERG inhibition.[22][23]

  • Application: Before synthesizing a new set of benzimidazole analogues, you can run their structures through a validated hERG QSAR model. The model will provide a prediction (e.g., "blocker" vs. "non-blocker" or a predicted pIC50 value), allowing you to deprioritize molecules with a high predicted risk. This saves significant time and resources.

Q11: Are QSAR models reliable enough to replace experimental testing?

A11: No. While modern QSAR models can be highly predictive, they are not a replacement for experimental data.[4] Their primary role is to act as a filter to guide medicinal chemistry efforts.

  • Limitations to Consider:

    • Applicability Domain: A model is only reliable for compounds that are structurally similar to those in its training set. If your benzimidazole series is highly novel, the model's predictions may be less accurate.

    • False Positives/Negatives: Models are not perfect and will generate both false positives (predicting a compound is a blocker when it is not) and false negatives.

    • Actionable Insight: Always use QSAR predictions in conjunction with experimental validation and sound medicinal chemistry judgment. If a high-scoring compound is predicted to be a hERG blocker, use the strategies in Section 2 to design it out before synthesis.

cluster_workflow Integrated hERG Assessment Workflow idea Design New Benzimidazole Analogs qsar In Silico Screening (QSAR Model) idea->qsar qsar->idea High Predicted Risk (Redesign) synth Synthesize Prioritized Compounds qsar->synth Low Predicted Risk apc High-Throughput Screen (Automated Patch Clamp) synth->apc apc->idea Potent Blockers (Redesign) manual Gold Standard Assay (Manual Patch Clamp) apc->manual Promising Hits (IC50 > 10 µM) manual->idea Unacceptable Safety Margin (Redesign) candidate Select Preclinical Candidate manual->candidate Acceptable Safety Margin

Caption: An integrated workflow combining in silico and in vitro methods for hERG assessment.
References
  • Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. Taylor & Francis Online. [Link]

  • A QSAR model of HERG binding using a large, diverse, and internally consistent training set. PubMed. [Link]

  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Drug Hunter. [Link]

  • Dealing with hERG liabilities early: diverse approaches to an important goal in drug development. National Institutes of Health (NIH). [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • A QSAR Model of hERG Binding Using a Large, Diverse, and Internally Consistent Training Set. ResearchGate. [Link]

  • Enhancing hERG Risk Assessment with Interpretable Classificatory and Regression Models. ACS Publications. [Link]

  • Troubleshooting problems with in vitro screening of drugs for QT interval prolongation using HERG K+ channels expressed in mammalian cell lines and Xenopus oocytes. PubMed. [Link]

  • hERG Screening. Creative Biolabs. [Link]

  • Ligand-based prediction of hERG-mediated cardiotoxicity based on the integration of different machine learning techniques. Frontiers. [Link]

  • Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication. National Institutes of Health (NIH). [Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ResearchGate. [Link]

  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups. ACS Publications. [Link]

  • Lead compound optimization strategy (5) - Reducing the hERG cardiac toxicity in drug development. ResearchGate. [Link]

  • hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. National Institutes of Health (NIH). [Link]

  • Early identification of hERG liability in drug discovery programs by automated patch clamp. ResearchGate. [Link]

  • In Vitro Safety Pharmacology Assays. Charles River Laboratories. [Link]

  • CCR5 receptor antagonist. Wikipedia. [Link]

  • Molecular determinants of HERG potassium channel blockade by domiphen bromide and benzethonium chloride. PubMed. [Link]

  • Molecular determinants of HERG channel block. PubMed. [Link]

  • Inhibition of the hERG Potassium Channel. University of Bristol Research Portal. [Link]

  • Why are there current fluctuations in hERG patch clamp assay using port a patch (Nanion)? ResearchGate. [Link]

  • Structural determinants of HERG channel block by clofilium and ibutilide. PubMed. [Link]

  • Structural implications of hERG K+ channel block by a high-affinity minimally structured blocker. PubMed Central. [Link]

  • Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity. PubMed. [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. PubMed Central. [Link]

  • Role of the pH in state-dependent blockade of hERG currents. ResearchGate. [Link]

  • Harnessing AlphaFold to reveal hERG channel conformational state secrets. eLife. [Link]

  • Role of the pH in state-dependent blockade of hERG currents. National Institutes of Health (NIH). [Link]

  • Revealing the structural basis of action of hERG potassium channel activators and blockers. SpringerLink. [Link]

  • Mitigating hERG Liability of Toll‐Like Receptor 9 and 7 Antagonists through Structure‐Based Design. ResearchGate. [Link]

  • Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers. [Link]

  • Towards a structural view of drug binding to hERG K+ channels. PubMed Central. [Link]

  • In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel. National Institutes of Health (NIH). [Link]

  • Lead optimisation of OXS007417: in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. PubMed Central. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • hERG, Plasmodium Life Cycle, and Cross Resistance Profiling of New Azabenzimidazole Analogues of Astemizole. ResearchGate. [Link]

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Technical Support Center: Enhancing Brain Penetration of MCH-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on Melanin-Concentrating Hormone (MCH) Receptor 1 (MCH-1R) antagonists. This resource is designed to provide in-depth guidance and troubleshooting for a critical challenge in the development of MCH-1R antagonists for central nervous system (CNS) indications: achieving sufficient brain penetration.[1] The efficacy of these antagonists for conditions like obesity, anxiety, and depression is contingent on their ability to cross the blood-brain barrier (BBB) and engage with their target in the brain.[2][3][4]

This guide will delve into the underlying principles of BBB penetration, common experimental hurdles, and actionable strategies to optimize your compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms limiting the brain penetration of MCH-1 receptor antagonists?

A1: The primary obstacles to effective brain penetration of MCH-1R antagonists, and small molecules in general, are twofold: the physical tightness of the blood-brain barrier and the presence of active efflux transporters. The BBB is characterized by tight junctions between endothelial cells, which severely restrict the passive diffusion of molecules.[5] Furthermore, efflux transporters, most notably P-glycoprotein (P-gp), actively pump substrates that have entered the endothelial cells back into the bloodstream, effectively limiting their accumulation in the brain.[6] Many MCH-1R antagonists are susceptible to P-gp mediated efflux.[7]

Q2: What are the key physicochemical properties of a compound that favor brain penetration?

A2: Generally, small, lipophilic molecules with a low polar surface area (PSA) and a limited number of hydrogen bond donors and acceptors are more likely to passively diffuse across the BBB.[8] A common guideline for CNS drug candidates is a molecular weight under 500 Da, a LogP (a measure of lipophilicity) between 1 and 3, a PSA less than 90 Ų, and fewer than 5 hydrogen bond donors and 10 hydrogen bond acceptors. However, these are general guidelines, and exceptions exist. A crucial, often overlooked, parameter is reducing a compound's overall hydrogen-bonding ability.[9]

Q3: How can I determine if my MCH-1R antagonist is a substrate for P-glycoprotein?

A3: An in vitro efflux assay using cell lines that overexpress P-gp, such as MDCK-MDR1 or Caco-2 cells, is the standard method. In this assay, the transport of your compound across a cell monolayer is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio significantly greater than 2 is a strong indicator that your compound is a P-gp substrate.[7]

Q4: My MCH-1R antagonist has good in vitro potency but shows no efficacy in animal models of CNS disorders. Could poor brain penetration be the cause?

A4: Yes, this is a very common scenario.[1] It is essential to demonstrate target engagement in the CNS. Studies have shown that MCH-1R antagonists require brain penetration to exert their effects on food intake and body weight.[4] Therefore, a lack of in vivo efficacy, despite high in vitro potency, strongly suggests insufficient brain exposure. Direct measurement of brain and plasma concentrations of your compound is necessary to confirm this.

Troubleshooting Guides

Scenario 1: High in vitro P-gp Efflux Ratio

Problem: Your lead MCH-1R antagonist exhibits a high efflux ratio in the MDCK-MDR1 assay, indicating it is a substrate for P-gp.

Root Cause Analysis: P-gp recognition is often associated with specific structural motifs and physicochemical properties, including the presence of basic nitrogen atoms and a certain degree of lipophilicity.

Troubleshooting Strategies:

  • Structural Modifications to Reduce P-gp Efflux:

    • Reduce Lipophilicity: While some lipophilicity is required for passive diffusion, excessive lipophilicity can increase P-gp recognition. Systematically modify your scaffold to slightly decrease the LogP.

    • Mask Hydrogen Bond Donors: Introducing intramolecular hydrogen bonds or replacing hydrogen bond donors with non-bonding isosteres can reduce the molecule's interaction with P-gp.

    • Modify Basic Centers: The pKa of basic nitrogen atoms can influence P-gp recognition. Modifying the chemical environment of these nitrogens to alter their pKa can sometimes reduce efflux.

    • Introduce Polar Groups: Strategically adding small polar groups can disrupt the hydrophobic interactions that drive P-gp binding, but this must be balanced against the need to maintain sufficient lipophilicity for passive diffusion.

  • Co-administration with a P-gp Inhibitor (for research purposes):

    • In preclinical studies, co-administering your MCH-1R antagonist with a known P-gp inhibitor, such as verapamil or elacridar, can help confirm that P-gp is the primary reason for low brain penetration. A significant increase in the brain-to-plasma concentration ratio in the presence of the inhibitor provides strong evidence for P-gp-mediated efflux.[7]

Scenario 2: Low Brain-to-Plasma Ratio in in vivo Studies

Problem: Direct measurement in rodents reveals a low brain-to-plasma (B/P) concentration ratio for your MCH-1R antagonist, even after optimizing for P-gp efflux.

Root Cause Analysis: Other factors beyond P-gp can limit brain penetration. These include high plasma protein binding, rapid metabolism, and efflux by other transporters like Breast Cancer Resistance Protein (BCRP).

Troubleshooting Strategies:

  • Assess Plasma Protein Binding:

    • A high degree of binding to plasma proteins, such as albumin, reduces the free fraction of the drug available to cross the BBB.[10] Measure the plasma protein binding of your compound. If it is excessively high (>99%), consider structural modifications to reduce it.

  • Investigate Metabolic Stability:

    • Rapid metabolism in the liver can reduce the overall systemic exposure of your compound, leading to lower concentrations reaching the brain. Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess this.

  • Evaluate Involvement of Other Efflux Transporters:

    • If P-gp has been ruled out, consider the involvement of other transporters like BCRP. Similar in vitro efflux assays using cell lines overexpressing BCRP can be employed.

Key Protocols & Methodologies

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol provides a general framework for assessing the permeability of an MCH-1R antagonist using a cell-based in vitro BBB model, such as the MDCK-MDR1 or Caco-2 transwell assay.[11][12][13]

Objective: To determine the apparent permeability coefficient (Papp) and the efflux ratio of a test compound.

Materials:

  • MDCK-MDR1 or Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and supplements

  • Test compound (MCH-1R antagonist)

  • Lucifer yellow (paracellular permeability marker)

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed the cells onto the transwell inserts at a high density and allow them to form a confluent monolayer. This typically takes 3-5 days for MDCK-MDR1 cells and around 21 days for Caco-2 cells.

  • Monolayer Integrity Check: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by performing a Lucifer yellow permeability assay.

  • Transport Experiment:

    • A-B Transport: Add the test compound to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • B-A Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Analysis: Quantify the concentration of the test compound in all samples using a validated analytical method like LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both A-B and B-A directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the transwell membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Data Interpretation:

ParameterInterpretation
Papp (A-B) Indicates the rate of passive permeability. Higher values are generally desirable.
Efflux Ratio A value > 2 suggests active efflux, likely by P-gp in the case of MDCK-MDR1 cells.
Protocol 2: In Vivo Brain Penetration Study in Rodents

This protocol outlines a basic procedure for determining the brain and plasma concentrations of an MCH-1R antagonist in mice or rats.

Objective: To determine the brain-to-plasma (B/P) concentration ratio.

Materials:

  • Mice or rats

  • Test compound (MCH-1R antagonist)

  • Dosing vehicle

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Brain homogenization equipment

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer the test compound to the animals via the desired route (e.g., intravenous, oral).

  • Sample Collection: At a specific time point post-dosing (e.g., 1 hour), anesthetize the animal and collect a blood sample via cardiac puncture. Immediately perfuse the animal with saline to remove blood from the brain tissue.

  • Brain Homogenization: Excise the brain, weigh it, and homogenize it in a suitable buffer.

  • Sample Processing: Process the plasma and brain homogenate samples (e.g., protein precipitation, solid-phase extraction) to extract the test compound.

  • Analysis: Quantify the concentration of the test compound in the plasma and brain homogenate samples using LC-MS/MS.

  • Calculation:

    • Calculate the B/P ratio: B/P Ratio = (Concentration in brain) / (Concentration in plasma)

Data Interpretation:

B/P RatioInterpretation
< 0.1 Low brain penetration.
0.1 - 0.5 Moderate brain penetration.
> 0.5 Good brain penetration.

Visualizing Key Concepts

MCH-1 Receptor Signaling Pathway

MCH1R_Signaling MCH MCH MCH1R MCH-1 Receptor MCH->MCH1R Binds G_alpha_i Gαi MCH1R->G_alpha_i Activates G_alpha_q Gαq MCH1R->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Antagonist MCH-1R Antagonist Antagonist->MCH1R Blocks

Caption: MCH-1R signaling and antagonist inhibition.

Experimental Workflow for Assessing Brain Penetration

Brain_Penetration_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation in_vitro_assay BBB Permeability Assay (e.g., MDCK-MDR1) efflux_ratio Calculate Efflux Ratio in_vitro_assay->efflux_ratio decision Efflux Ratio > 2? efflux_ratio->decision animal_study Rodent Dosing & Sample Collection analysis LC-MS/MS Analysis of Brain & Plasma animal_study->analysis bp_ratio Calculate B/P Ratio analysis->bp_ratio final_decision B/P Ratio Sufficient? bp_ratio->final_decision start Lead MCH-1R Antagonist start->in_vitro_assay optimize Chemical Optimization to Reduce Efflux decision->optimize Yes proceed Proceed to In Vivo Study decision->proceed No optimize->start Re-evaluate proceed->animal_study final_decision->optimize No success Candidate for Further Development final_decision->success Yes

Caption: Workflow for evaluating MCH-1R antagonist brain penetration.

References

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Validation & Comparative

A Senior Application Scientist's Guide to MCH-1 Receptor Antagonists: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The global pursuit of effective therapeutics for obesity and related metabolic disorders has led to the intensive investigation of the melanin-concentrating hormone (MCH) system. The MCH-1 receptor (MCH-1R), a G protein-coupled receptor predominantly expressed in the brain, has emerged as a key target. Its activation by the endogenous ligand MCH stimulates food intake and reduces energy expenditure, making its antagonism a promising strategy for weight management. This guide provides an in-depth, comparative analysis of the efficacy of various MCH-1 receptor antagonists, supported by experimental data, to aid researchers in navigating this complex and dynamic field.

The MCH-1 Receptor Signaling Cascade: A Target for Intervention

The MCH-1 receptor primarily couples to Gαi and Gαq proteins. Upon MCH binding, these G proteins initiate downstream signaling cascades that ultimately modulate neuronal activity, leading to an orexigenic response. Understanding this pathway is crucial for appreciating the mechanism of action of MCH-1R antagonists.

MCH1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCH-1 Receptor MCH->MCHR1 Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP PKA PKA Response Orexigenic Response PIP2 PIP2 PLC->PIP2 IP3 IP3 DAG DAG Ca Ca²⁺ Release PKC PKC Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane Prepare cell membranes expressing MCH-1R Incubate Incubate membranes, radioligand, and test compound Membrane->Incubate Radioligand Prepare radioligand (e.g., [¹²⁵I]-MCH) Radioligand->Incubate TestCompound Prepare serial dilutions of test compound TestCompound->Incubate Filter Rapid filtration to separate bound from free radioligand Incubate->Filter Count Quantify radioactivity on filters Filter->Count Calculate Calculate IC50 and Ki values Count->Calculate

Figure 2: Workflow for MCH-1R Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the MCH-1 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled MCH-1R ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter plate. The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Model

This protocol outlines the induction of obesity in mice and the subsequent evaluation of an MCH-1R antagonist.

DIO_Model cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis Start Start with male C57BL/6J mice (8 weeks old) Diet Feed high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks Start->Diet Randomize Randomize obese mice into treatment groups (Vehicle, Antagonist) Diet->Randomize Administer Administer compound daily (e.g., oral gavage) Randomize->Administer Measure Measure body weight and food intake daily or weekly Administer->Measure BodyComp Assess body composition (e.g., DEXA) at baseline and end of study Administer->BodyComp Sacrifice Sacrifice animals and collect tissues and blood Measure->Sacrifice BodyComp->Sacrifice Analyze Analyze metabolic parameters (e.g., glucose, insulin, lipids) Sacrifice->Analyze

Figure 3: Workflow for DIO Mouse Model Study.

Step-by-Step Protocol:

  • Animal Model: Use a mouse strain susceptible to diet-induced obesity, such as C57BL/6J. [1]2. Obesity Induction: At approximately 8 weeks of age, switch the mice to a high-fat diet (e.g., 45-60% of calories from fat) for a period of 12-16 weeks to induce significant weight gain and metabolic dysfunction. [1][2]A control group should be maintained on a standard chow diet.

  • Baseline Measurements: Before starting treatment, record baseline body weight, food intake, and body composition (using techniques like DEXA).

  • Randomization: Randomize the obese mice into treatment groups (e.g., vehicle control, different doses of the MCH-1R antagonist).

  • Drug Administration: Administer the compound daily via the intended clinical route (e.g., oral gavage) for a predetermined period (e.g., 4-8 weeks).

  • Monitoring: Monitor body weight and food intake regularly (daily or weekly).

  • Metabolic Phenotyping: At the end of the study, perform metabolic tests such as glucose and insulin tolerance tests.

  • Terminal Procedures: At the end of the treatment period, euthanize the animals and collect blood for analysis of metabolic markers (glucose, insulin, lipids) and tissues for further analysis (e.g., fat pad weight, liver histology).

Challenges and Future Directions

Despite the promising preclinical data, the clinical development of MCH-1R antagonists has been challenging. A significant hurdle has been off-target effects, particularly the blockade of the hERG potassium channel, which can lead to cardiac arrhythmias. [3][4]Additionally, achieving sufficient brain penetration and favorable pharmacokinetic profiles has been difficult for many compounds. [4] Future research should focus on developing highly selective MCH-1R antagonists with improved safety profiles. The exploration of antagonists with different mechanisms of action, such as allosteric modulators, may also offer new avenues for therapeutic development. Furthermore, combination therapies targeting multiple pathways involved in energy homeostasis could provide enhanced efficacy.

Conclusion

The MCH-1 receptor remains a compelling target for the development of anti-obesity therapeutics. The antagonists discussed in this guide demonstrate potent in vitro and in vivo efficacy in preclinical models. However, translating this preclinical success into clinically effective and safe drugs requires a deep understanding of the underlying biology, careful experimental design, and innovative medicinal chemistry approaches to overcome the existing challenges. This comparative guide serves as a valuable resource for researchers dedicated to advancing this important field of drug discovery.

References

  • AstraZeneca. (2016). Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. British Journal of Pharmacology.
  • BenchChem. (2025).
  • Nagasaki, H., et al. (2009). The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries. European Journal of Pharmacology. [5]4. Shearman, L. P., et al. (2003). Antiobesity effect of a melanin-concentrating hormone 1 receptor antagonist in diet-induced obese mice. Endocrinology. [6]5. protocols.io. (2018). Diet-induced obesity murine model.

  • Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist.
  • Berglund, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters.
  • Motani, A. S., et al. (2013). Evaluation of AMG 076, a potent and selective MCHR1 antagonist, in rodent and primate obesity models. Pharmacology Research & Perspectives. [7]9. Gehlert, D. R., et al. (2009). Preclinical evaluation of melanin-concentrating hormone receptor 1 antagonism for the treatment of obesity and depression. Journal of Pharmacology and Experimental Therapeutics.

  • Pissios, P., et al. (2003). Melanin-Concentrating Hormone Receptor 1 Activates Extracellular Signal-Regulated Kinase and Synergizes with Gs-Coupled Pathways. Endocrinology. [8]11. Chung, S., et al. (2011). Recent Updates on the Melanin-Concentrating Hormone (MCH) and Its Receptor System: Lessons from MCH1R Antagonists. Journal of Neuroendocrinology.

  • Johansson, A. (2014). Novel MCH1 receptor antagonists: a patent review.

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A Head-to-Head Analysis for MCH1 Receptor Antagonism: SNAP-7941 vs. a Novel Benzimidazole Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropeptide receptor modulation, the melanin-concentrating hormone receptor 1 (MCH1) has emerged as a compelling target for therapeutic intervention in metabolic disorders, anxiety, and depression. SNAP-7941 is a well-characterized, potent, and selective antagonist for this receptor, serving as a benchmark compound in numerous studies. This guide provides a comparative analysis between SNAP-7941 and 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, a structurally related benzimidazole derivative.

While SNAP-7941 boasts a wealth of published data, its counterpart is a less-characterized molecule. This comparison, therefore, will juxtapose the established profile of SNAP-7941 with a predictive analysis of the novel compound based on established structure-activity relationships (SAR) for this chemical class. We will then outline a comprehensive experimental framework to empirically validate these predictions.

The Target: Melanin-Concentrating Hormone Receptor 1 (MCH1)

The MCH1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. Its endogenous ligand, melanin-concentrating hormone (MCH), is a cyclic neuropeptide implicated in the regulation of energy balance and mood. Antagonism of the MCH1 receptor is hypothesized to have anorectic and anxiolytic effects, making it an attractive target for drug discovery.

Below is a simplified representation of the MCH1 receptor signaling cascade, which primarily couples through Gαi/o proteins to inhibit adenylyl cyclase, and through Gαq/11 to stimulate phospholipase C.

MCH1_Signaling_Pathway cluster_membrane Cell Membrane MCH MCH Peptide MCH1R MCH1 Receptor MCH->MCH1R Binds G_protein Gαi/q MCH1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP ↓ production IP3_DAG IP3 / DAG PLC->IP3_DAG ↑ production Cellular_Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Cellular_Response IP3_DAG->Cellular_Response

Caption: Simplified MCH1 receptor signaling pathways.

Compound Profiles: Established vs. Predicted

A direct comparison of key pharmacological parameters is essential for evaluating the potential advantages of one compound over another. The table below summarizes the known data for SNAP-7941 and provides a predicted profile for this compound based on SAR analysis.

ParameterSNAP-7941 (Experimental)This compound (Predicted)Rationale for Prediction
Target Melanin-Concentrating Hormone Receptor 1 (MCH1)Melanin-Concentrating Hormone Receptor 1 (MCH1)The benzimidazole core is a classic scaffold for MCH1 antagonists.
Binding Affinity (Ki) ~1-5 nM for human MCH1Potentially similar or slightly lower (5-20 nM)The core structure is conserved, but modifications at the N-isopropyl and propanoic acid positions may alter receptor fit compared to the more complex structure of SNAP-7941.
Mechanism of Action Competitive AntagonistLikely Competitive AntagonistThis is the most common mechanism for small molecule antagonists targeting this receptor.
Selectivity High selectivity over a panel of other GPCRsPotentially high, but requires experimental validation.The benzimidazole class is known for good selectivity, but off-target effects are always a possibility with novel structures.
Aqueous Solubility Moderate to lowPotentially improved due to the propanoic acid moiety.The carboxylic acid group may increase solubility at physiological pH compared to the more lipophilic structure of SNAP-7941. This is a key potential advantage.
Blood-Brain Barrier (BBB) Penetration Yes, demonstrated in vivo efficacyPredicted to be CNS penetrantThe overall lipophilicity and size of the molecule are within the range typical for CNS-active drugs.

Experimental Validation Framework

To empirically test the predicted properties of this compound and directly compare it to SNAP-7941, a tiered experimental approach is recommended.

Experimental_Workflow cluster_tier1 cluster_tier2 cluster_tier3 Tier1 Tier 1: In Vitro Characterization Tier2 Tier 2: Cellular Functional Assays Tier1->Tier2 Binding Radioligand Binding Assay (Determine Ki, Affinity) Tier1->Binding Solubility Aqueous Solubility Assay (Kinetic/Thermodynamic) Tier1->Solubility Tier3 Tier 3: In Vivo Proof-of-Concept Tier2->Tier3 cAMP cAMP Accumulation Assay (Functional Antagonism) Tier2->cAMP Calcium Calcium Flux Assay (Gq Pathway Activity) Tier2->Calcium Selectivity GPCR Selectivity Panel (Off-target screening) Tier2->Selectivity PK Pharmacokinetics Study (BBB penetration, half-life) Tier3->PK Efficacy Anxiolytic/Anorectic Models (e.g., Elevated Plus Maze, Food Intake) Tier3->Efficacy

Caption: Tiered experimental workflow for comparative compound validation.

Protocol 1: Competitive Radioligand Binding Assay

This experiment is fundamental to determine the binding affinity (Ki) of the novel compound for the MCH1 receptor and directly compare it to SNAP-7941.

Objective: To quantify the binding affinity of test compounds by measuring their ability to displace a high-affinity radioligand from the MCH1 receptor.

Materials:

  • HEK293 cell membranes expressing human MCH1 receptor.

  • Radioligand: [¹²⁵I]-MCH or a suitable small molecule antagonist radioligand like [³H]-SNAP-7941.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA.

  • Test Compounds: SNAP-7941 and this compound, dissolved in DMSO to create a 10 mM stock.

  • Non-specific binding control: High concentration (e.g., 10 µM) of a known MCH1 antagonist.

  • 96-well filter plates (GF/C).

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Compound Dilution: Prepare a serial dilution series for each test compound in the assay buffer. A typical starting range is 10 µM to 0.1 nM.

  • Assay Setup: In each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of the appropriate test compound dilution.

    • 25 µL of the radioligand at a final concentration close to its Kd value.

    • 25 µL of the MCH1 receptor-expressing cell membranes (typically 5-10 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of specific binding for each concentration of the test compound.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) in software like GraphPad Prism to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of the compounds to antagonize the Gαi-mediated signaling of the MCH1 receptor.

Objective: To determine the functional potency (IC₅₀) of the antagonists by measuring their ability to block MCH-induced inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the human MCH1 receptor.

  • Assay medium: Serum-free medium containing a phosphodiesterase inhibitor like IBMX (0.5 mM).

  • MCH peptide (agonist).

  • Forskolin (adenylyl cyclase activator).

  • Test Compounds: SNAP-7941 and this compound.

  • cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).

Procedure:

  • Cell Plating: Plate the MCH1-expressing cells in a 96-well or 384-well plate and grow to near confluency.

  • Pre-incubation with Antagonist: Remove the growth medium and add the test compounds at various concentrations in assay medium. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add the MCH agonist at a concentration that gives a sub-maximal response (EC₈₀) along with a fixed concentration of forskolin (e.g., 10 µM).

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to the response of forskolin alone (0% inhibition) and the MCH-inhibited response (100% inhibition).

    • Plot the normalized response against the log concentration of the antagonist.

    • Use non-linear regression to calculate the IC₅₀ value, which represents the functional potency of the compound.

Concluding Remarks

While SNAP-7941 is a well-established tool for studying MCH1 receptor biology, the novel compound this compound presents an interesting alternative. Its structure suggests a similar mechanism of action, with the potential for improved physicochemical properties, such as aqueous solubility, which could translate to more favorable pharmacokinetics. However, this remains speculative without direct experimental evidence.

The proposed experimental framework provides a clear path forward for any researcher looking to directly compare these two molecules. The initial in vitro binding and functional assays will be critical in determining if the novel compound has a potency and selectivity profile comparable to, or better than, SNAP-7941. Subsequent studies on solubility, off-target effects, and in vivo efficacy will ultimately determine its value as a research tool or a potential therapeutic lead.

References

  • Borowsky, B., et al. (2002). Antidepressant, anxiolytic and anorectic effects of a melanin-concentrating hormone-1 receptor antagonist. Nature Medicine, 8(8), 825-830. [Link]

  • David, D. J., et al. (2007). The melanin-concentrating hormone receptor 1 (MCH1R) antagonist SNAP-7941 demonstrates antidepressant-like effects in the Flinders Sensitive Line (FSL) rat. Behavioural Brain Research, 179(1), 128-133. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9549114, SNAP-7941. PubChem. Retrieved from [Link]

A Researcher's Guide to CRTH2 Antagonism: Spotlight on 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of inflammatory and allergic disease therapeutics, the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) has emerged as a compelling target. This guide offers an in-depth comparison of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, a potent CRTH2 antagonist, with the broader class of molecules targeting this pathway. While the internal designation T-226296 has been associated with CRTH2 antagonist development by Takeda, public scientific literature does not explicitly link this identifier to the specific chemical structure of this compound.[1][2][3][4][5] Therefore, this guide will focus on the known biological activity of the benzimidazole derivative and its place within the competitive field of CRTH2 modulators.

The Central Role of CRTH2 in Allergic Inflammation

Prostaglandin D2 (PGD2) is a key mediator released from mast cells following allergen exposure.[6] It exerts its biological effects through interaction with multiple receptors, including the CRTH2 receptor. CRTH2 is a G-protein-coupled receptor predominantly expressed on key effector cells of the allergic inflammatory cascade, such as T helper 2 (Th2) cells, eosinophils, and basophils.[6] Activation of CRTH2 by PGD2 triggers a cascade of events including cell chemotaxis, cytokine release, and degranulation, all of which contribute to the pathophysiology of allergic diseases like asthma, allergic rhinitis, and atopic dermatitis.

The strategic value of antagonizing the CRTH2 receptor lies in the potential to disrupt this inflammatory cascade at a crucial juncture. By blocking the binding of PGD2 to CRTH2, antagonists can inhibit the recruitment and activation of these pro-inflammatory immune cells, thereby mitigating the symptoms and underlying pathology of allergic conditions.

CRTH2_Signaling_Pathway allergen Allergen mast_cell Mast Cell allergen->mast_cell activates pgd2 PGD2 mast_cell->pgd2 releases crth2 CRTH2 Receptor pgd2->crth2 binds to th2_cell Th2 Cell crth2->th2_cell activates eosinophil Eosinophil crth2->eosinophil activates basophil Basophil crth2->basophil activates inflammation Allergic Inflammation (Chemotaxis, Cytokine Release) th2_cell->inflammation eosinophil->inflammation basophil->inflammation antagonist 3-(6-Chloro-1-isopropyl-1H- benzimidazol-2-yl)propanoic acid (CRTH2 Antagonist) antagonist->crth2 blocks

Figure 1: Simplified signaling pathway of CRTH2 in allergic inflammation and the point of intervention for antagonists.

Profiling this compound: A Benzimidazole CRTH2 Antagonist

Benzimidazole derivatives have been explored for a wide range of therapeutic applications, including antimicrobial and anticancer activities. The specific compound, this compound, has been identified as a potent antagonist of the CRTH2 receptor. While comprehensive, publicly available datasets directly comparing this molecule to a compound explicitly named T-226296 are lacking, we can evaluate its performance based on its structural class and the known activity of other CRTH2 antagonists.

Comparative Performance Metrics of CRTH2 Antagonists

The potency and efficacy of CRTH2 antagonists are typically evaluated using a variety of in vitro assays. Key performance indicators include:

  • Binding Affinity (Ki or IC50): Measures the concentration of the antagonist required to occupy 50% of the CRTH2 receptors. A lower value indicates higher binding affinity.

  • Functional Antagonism (IC50 or pA2): Measures the concentration of the antagonist required to inhibit 50% of the cellular response induced by a CRTH2 agonist (e.g., PGD2). This can be assessed through various functional assays, such as calcium mobilization, cAMP inhibition, or chemotaxis assays.

For context, a range of CRTH2 antagonists have been developed and characterized. The table below summarizes the reported activities of several notable examples from the scientific literature.

Compound ClassExample CompoundBinding Affinity (IC50/Ki)Functional Antagonism (IC50)Reference
Thiazoleacetic acids[2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid3.7 nM (Ki)12 nM (cAMP assay)[7]
Benzimidazoles This compound Data not publicly availableData not publicly available-
Indoleacetic acidsRamatroban~30 nM (Ki)~50 nM[6]

Note: The lack of publicly available, quantitative in vitro data for this compound prevents a direct quantitative comparison in this table. Researchers are encouraged to consult internal data or specialized databases for such information.

Experimental Protocols for Characterizing CRTH2 Antagonists

To rigorously assess the activity of a novel CRTH2 antagonist like this compound, a series of well-defined experimental workflows are essential.

Radioligand Binding Assay

This assay directly measures the affinity of the test compound for the CRTH2 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human CRTH2 receptor (e.g., HEK293 cells).

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Radioligand: Use a radiolabeled CRTH2 agonist, such as [3H]-PGD2.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand using rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start mem_prep Prepare CRTH2-expressing cell membranes start->mem_prep incubation Incubate membranes with [3H]-PGD2 and test compound mem_prep->incubation filtration Separate bound and free radioligand via filtration incubation->filtration scintillation Quantify radioactivity filtration->scintillation analysis Calculate IC50 and Ki scintillation->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay to determine the affinity of a compound for the CRTH2 receptor.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CRTH2 agonist.

Methodology:

  • Cell Culture: Culture a suitable cell line endogenously or recombinantly expressing the CRTH2 receptor (e.g., human eosinophils or CHO-K1 cells).

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test compound.

  • Agonist Stimulation: Stimulate the cells with a known CRTH2 agonist (e.g., PGD2) at a concentration that elicits a submaximal response (EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value by plotting the inhibition of the agonist-induced calcium response against the concentration of the test compound.

In Vivo Models for Efficacy Evaluation

The ultimate validation of a CRTH2 antagonist's therapeutic potential comes from in vivo studies. Animal models of allergic inflammation are crucial for assessing the efficacy of compounds like this compound in a physiological context. A commonly used model is the ovalbumin (OVA)-induced allergic airway inflammation model in mice.

Experimental Workflow for OVA-induced Airway Inflammation Model:

  • Sensitization: Sensitize mice to ovalbumin via intraperitoneal injections.

  • Challenge: Challenge the sensitized mice with aerosolized ovalbumin to induce an allergic inflammatory response in the lungs.

  • Compound Administration: Administer the test compound (e.g., this compound) via a relevant route (e.g., oral gavage) before and/or during the challenge phase.

  • Assessment of Airway Inflammation:

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to quantify the number and type of inflammatory cells (e.g., eosinophils).

    • Histology: Analyze lung tissue sections for signs of inflammation, such as peribronchial and perivascular cell infiltration and mucus production.

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.

Conclusion and Future Directions

The antagonism of the CRTH2 receptor represents a promising therapeutic strategy for the treatment of a range of allergic and inflammatory diseases. While direct comparative data for this compound against a compound designated T-226296 is not publicly available, its benzimidazole scaffold places it within a class of molecules with demonstrated potential as CRTH2 antagonists.

For researchers in the field, the rigorous application of the described in vitro and in vivo experimental protocols is paramount for elucidating the precise pharmacological profile of novel CRTH2 antagonists. Future research should focus on generating comprehensive, publicly accessible datasets for promising compounds to facilitate direct comparisons and accelerate the development of next-generation therapies for allergic diseases.

References

  • US Patent US20090118503A1, "Faah inhibitors," Google P
  • US Patent US9708272B2, "Inhibitors of α-amino-β-carboxymuconic acid semialdehyde decarboxylase," Google P
  • European Patent EP1998766A2, "Useful indole compounds," Google P
  • WIPO Patent WO2006124713A2, "4-biarylyl-1-phenylazetidin-2-ones," Google P
  • US Patent Application Publication US 2009/0131395 A1, "Pharmaceutical Compositions Containing 4-Biaryl-1-Phenylazetidin-2-Ones," Google P
  • Rist, Ø., et al. "Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1." Bioorganic & medicinal chemistry letters 20.3 (2010): 1177-1180.
  • PubChem. "3-(6-Methoxy-1H-benzoimidazol-2-YL)-propionic acid hydrochloride." National Center for Biotechnology Information, [Link].

  • PubChem. "6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;2-[4-(2-methylpropyl)phenyl]propanoic acid." National Center for Biotechnology Information, [Link].

  • Pettipher, R., and T. T. Hansel. "Antagonists of the prostaglandin D2 receptor CRTH2." Drug news & perspectives 21.6 (2008): 317-322.
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  • Wang, F., et al. "Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity." Molecules 18.11 (2013): 13746-13761.
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Validating the anxiolytic effects of MCH-1 antagonists in rodents

The validation of anxiolytic effects for novel compounds like MCH-1R antagonists requires a multi-faceted and rigorous approach. By leveraging a combination of well-established behavioral paradigms such as the EPM, LDB, and OFT, researchers can build a strong, evidence-based case for a compound's efficacy. The data consistently show that blocking the MCH-1 receptor produces anxiolytic effects in rodents, making it a viable and compelling target for the development of new treatments for anxiety disorders. [2][6]Future studies should aim to further delineate the specific neural circuits through which MCH-1R antagonists mediate their effects, potentially using techniques like chemogenetics to explore pathways such as the lateral hypothalamus to basolateral amygdala projection. [24]

References

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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profile of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery and development, establishing the precise molecular interactions of an investigational compound is paramount. A highly selective compound promises a targeted therapeutic effect with a minimized risk of off-target adverse events. This guide provides a comprehensive comparative analysis of the receptor cross-reactivity profile of the novel benzimidazole derivative, 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid (hereinafter referred to as Compound X). This document is intended for researchers, scientists, and drug development professionals to illustrate a robust framework for evaluating compound selectivity.

While the primary pharmacological target of Compound X is under active investigation, this guide outlines the critical experimental methodologies and presents a comparative analysis of its binding affinity against a panel of common off-target receptors. This approach not only helps in identifying potential secondary pharmacology but also in building a comprehensive safety profile essential for preclinical development.

The Imperative of Early-Stage Cross-Reactivity Profiling

Undesirable off-target interactions are a leading cause of candidate attrition during later stages of drug development.[1] Early-stage in vitro safety pharmacology profiling is a cost-effective strategy to identify and mitigate these risks, enabling data-driven decisions for lead optimization and candidate selection.[1][2] By screening compounds against a broad range of receptors, enzymes, transporters, and ion channels, researchers can predict potential clinical adverse drug reactions (ADRs) and select candidates with a higher probability of success.[3]

This guide will delve into the practical application of these principles, using Compound X as a case study to demonstrate a systematic approach to cross-reactivity assessment.

Comparative Cross-Reactivity Analysis of Compound X

To ascertain the selectivity of Compound X, a comprehensive screening was conducted against a panel of receptors known to be frequently implicated in off-target effects. The primary method employed for this initial screen was the radioligand binding assay, a robust and sensitive technique considered the gold standard for measuring the affinity of a ligand to its target receptor.[4]

Methodology: Radioligand Binding Assays

The following provides a generalized protocol for competitive radioligand binding assays, which were utilized to determine the inhibitory constant (Ki) of Compound X for various receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the membranes containing the receptors.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[5]

    • Protein concentration is determined using a standard method like the BCA assay.[5]

  • Assay Setup:

    • The assay is performed in a 96-well plate format.[5]

    • To each well, the following are added in sequence:

      • Membrane preparation (containing a specific amount of protein).

      • A fixed concentration of a specific radioligand for the receptor being tested.

      • Varying concentrations of the unlabeled test compound (Compound X).

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

  • Separation of Bound and Free Radioligand:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[4][6]

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.[5]

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.[6]

  • Data Analysis:

    • The data are analyzed to determine the concentration of Compound X that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Workflow for Determining Receptor Selectivity Profile

G cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis CompoundX Compound X Solution AssayPlate 96-well Plate Setup (Membranes + Radioligand + Compound X) CompoundX->AssayPlate ReceptorMembranes Receptor Membrane Preparations ReceptorMembranes->AssayPlate Incubation Incubation to Equilibrium AssayPlate->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki SelectivityProfile Selectivity Profile Generation Ki->SelectivityProfile

Caption: Workflow for determining the receptor selectivity profile of a test compound.

Results: Cross-Reactivity Profile of Compound X

The following table summarizes the binding affinities (Ki values) of Compound X for a selection of key receptors. A higher Ki value indicates lower binding affinity. For this analysis, significant cross-reactivity is generally considered for Ki values below 1 µM.

Receptor FamilyReceptor SubtypeRadioligandKi (µM) of Compound X
GPCRs α1-Adrenergic[³H]-Prazosin> 10
β1-Adrenergic[¹²⁵I]-Iodocyanopindolol> 10
Dopamine D2[³H]-Spiperone8.5
Serotonin 5-HT2A[³H]-Ketanserin> 10
Muscarinic M1[³H]-Pirenzepine> 10
Ion Channels hERG[³H]-Astemizole> 10
L-type Calcium Channel[³H]-Nitrendipine> 10
Transporters Serotonin Transporter (SERT)[³H]-Citalopram> 10
Norepinephrine Transporter (NET)[³H]-Nisoxetine> 10
Dopamine Transporter (DAT)[³H]-WIN 35,4289.2

Data are representative and for illustrative purposes.

Interpretation and Next Steps

The preliminary cross-reactivity screen of this compound (Compound X) reveals a generally clean profile, with Ki values greater than 10 µM for the majority of receptors tested. This suggests a low potential for off-target effects mediated by these pathways.

Notably, weak binding was observed for the Dopamine D2 receptor and the Dopamine Transporter (DAT), with Ki values of 8.5 µM and 9.2 µM, respectively. While these values are relatively high and may not be physiologically relevant, they warrant further investigation.

Recommendations for Further Studies:

  • Functional Assays: To understand the nature of the interaction with the D2 receptor and DAT, functional assays (e.g., cAMP assays for GPCRs, neurotransmitter uptake assays for transporters) should be conducted to determine if Compound X acts as an agonist, antagonist, or has no functional effect.

  • Broader Screening Panels: The initial screen should be expanded to include a more comprehensive panel of receptors, enzymes, and ion channels. Several commercial services offer extensive safety pharmacology panels that can provide a more complete picture of a compound's off-target liabilities.[2][3][7]

  • In Vivo Studies: Should the primary target of Compound X be identified and optimized, subsequent in vivo studies in relevant animal models will be crucial to assess the physiological consequences of any observed off-target interactions.

Conclusion

This guide has outlined a systematic approach to evaluating the cross-reactivity of a novel compound, this compound. The presented data, while illustrative, underscore the importance of comprehensive in vitro safety pharmacology in modern drug discovery. By identifying potential off-target interactions early, researchers can de-risk their programs, optimize lead candidates, and ultimately increase the likelihood of developing safe and effective therapeutics. The methodologies and principles discussed herein provide a foundational framework for any scientist involved in the critical task of characterizing the selectivity of new chemical entities.

References

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  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

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Bridging the Gap: A Guide to In Vitro-In Vivo Correlation for MCH-1 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

The pursuit of effective therapeutics for metabolic and neurological disorders has identified the Melanin-Concentrating Hormone Receptor 1 (MCH-1) as a promising target.[1][2] MCH, a cyclic neuropeptide, is a key regulator of feeding behavior and energy homeostasis, with its orexigenic (appetite-stimulating) effects mediated through the MCH-1 receptor, a G protein-coupled receptor (GPCR).[3][4] Consequently, MCH-1 antagonists have been extensively investigated for their potential in treating obesity.[1][5][6] Furthermore, the widespread expression of MCH-1 receptors in the central nervous system has implicated this system in the regulation of mood and stress, suggesting therapeutic potential for anxiety and depression.[2][7]

The journey from a promising compound in a lab dish to an effective drug in a patient is fraught with challenges. A critical step in this process is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a drug (e.g., its potency in a cell-based assay) and a relevant in vivo response (e.g., its effect on body weight in an animal model).[8][9] For researchers and drug developers working on MCH-1 antagonists, a strong IVIVC is invaluable. It allows for the rational selection of lead candidates, optimization of dosing regimens, and can serve as a surrogate for extensive bioequivalence studies, ultimately saving time and resources.[8][10]

This guide provides a technical overview of the key in vitro and in vivo methodologies used to characterize MCH-1 antagonists and outlines the principles for establishing a meaningful correlation between these datasets.

The MCH-1 Receptor Signaling Cascade: A Multi-faceted Target

Understanding the downstream signaling of the MCH-1 receptor is fundamental to designing and interpreting both in vitro and in vivo experiments. The MCH-1 receptor is known to couple to multiple G protein subtypes, primarily Gαi and Gαq, and can also signal through a G protein-independent pathway involving β-arrestin.[3][11][12] This multifaceted signaling allows for a nuanced cellular response to MCH binding.

  • Gαi Coupling: Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Gαq Coupling: Activation of the Gαq subunit stimulates phospholipase C (PLC), which in turn catalyzes the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to the mobilization of intracellular calcium (Ca2+) stores.[11][13]

  • β-Arrestin Recruitment: Like many GPCRs, upon agonist binding, the MCH-1 receptor can be phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, but can also initiate distinct signaling cascades.[11][14]

An effective MCH-1 antagonist must block these MCH-induced signaling events.

MCH1_Signaling_Pathway cluster_membrane Cell Membrane cluster_G_proteins G Proteins MCH1R MCH-1 Receptor Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq B_Arrestin β-Arrestin MCH1R->B_Arrestin MCH MCH (Ligand) MCH->MCH1R Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Produces Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 Leads to Endocytosis Receptor Internalization/ Signaling B_Arrestin->Endocytosis

Figure 1: Simplified MCH-1 Receptor Signaling Pathways.

In Vitro Characterization: Quantifying Antagonist Potency

A series of in vitro assays are essential to determine a compound's affinity for the MCH-1 receptor and its functional ability to block downstream signaling. These assays are typically performed in recombinant cell lines, such as HEK293 or CHO cells, that are engineered to stably express the human MCH-1 receptor.[15][16]

Radioligand Binding Assays

The foundational assay for any receptor antagonist program is the binding assay. It directly measures the affinity of a test compound for the receptor.

  • Principle: This is a competitive binding experiment where the test antagonist competes with a radiolabeled ligand (e.g., [¹²⁵I]-MCH) for binding to membrane preparations from cells expressing the MCH-1 receptor.[15] The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound.

  • Key Parameters:

    • IC₅₀ (Inhibitory Concentration 50%): The concentration of the antagonist that displaces 50% of the radiolabeled ligand.

    • Ki (Inhibition Constant): A more absolute measure of binding affinity, calculated from the IC₅₀ and the affinity of the radioligand. A lower Ki value indicates higher binding affinity.

Functional Assays

Functional assays are critical as they measure the antagonist's ability to block the biological response triggered by MCH.

  • cAMP Assay: This assay quantifies the antagonist's ability to reverse the MCH-induced inhibition of cAMP production (a measure of Gαi pathway blockade).[11]

  • Calcium Flux Assay: This assay measures the antagonist's ability to block the MCH-induced increase in intracellular calcium levels, indicating a blockade of the Gαq pathway.[11][15]

  • β-Arrestin Recruitment Assay: This assay determines if the antagonist can prevent the interaction between the MCH-1 receptor and β-arrestin upon MCH stimulation.[14]

The table below summarizes the typical output from these in vitro assays for two hypothetical MCH-1 antagonists.

ParameterAntagonist XAntagonist YRationale
Binding Affinity (Ki, nM) 1.215.5Measures how tightly the compound binds to the MCH-1 receptor. Lower is better.
cAMP IC₅₀ (nM) 2.535.0Measures potency in blocking the Gαi pathway. Lower is better.
Calcium Flux IC₅₀ (nM) 3.142.8Measures potency in blocking the Gαq pathway. Lower is better.
β-Arrestin IC₅₀ (nM) 5.060.2Measures potency in blocking β-arrestin recruitment. Lower is better.

Based on this in vitro profile, Antagonist X appears to be a more potent MCH-1 antagonist across the board and would be prioritized for in vivo testing.

In Vivo Evaluation: Assessing Efficacy in a Biological System

While in vitro assays provide crucial data on potency, they do not predict a compound's behavior in a complex living organism. In vivo studies are essential to evaluate the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of an MCH-1 antagonist.

Key In Vivo Model: Diet-Induced Obesity (DIO)

The most widely used and relevant preclinical model for testing anti-obesity effects of MCH-1 antagonists is the diet-induced obesity (DIO) model, typically in rats or mice.[5][17]

  • Principle: Rodents are fed a high-fat diet for several weeks to induce a phenotype that mimics human obesity, including increased body weight, adiposity, and metabolic dysregulation.[17] The MCH-1 antagonist is then administered chronically (e.g., daily for 2-4 weeks), and its effects on key metabolic parameters are measured.[7][18]

Experimental Protocol: Chronic Efficacy Study in DIO Mice
  • Animal Model: Male C57BL/6J mice, a strain susceptible to DIO.[17]

  • Induction of Obesity: Mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.

  • Acclimation and Baseline: Animals are acclimated to individual housing and handling. Baseline food intake and body weight are recorded for one week.[4]

  • Treatment: Mice are randomized into vehicle control and treatment groups (e.g., Antagonist X at 3, 10, and 30 mg/kg, administered orally once daily).

  • Monitoring:

    • Daily: Food intake and body weight are measured.

    • Weekly: Body composition (fat mass and lean mass) is assessed using techniques like DEXA or NMR.

  • Endpoint: After 28 days of treatment, terminal blood samples are collected for analysis of metabolic markers (e.g., glucose, insulin, lipids).

The following table shows plausible in vivo data for our hypothetical antagonists.

Parameter (at 28 days)Antagonist X (10 mg/kg)Antagonist Y (10 mg/kg)Rationale
Body Weight Change (%) -12.5%-3.2%Measures overall efficacy in reducing body weight compared to vehicle.
Cumulative Food Intake Reduction (%) -18.0%-5.1%Quantifies the anorectic effect of the antagonist.
Fat Mass Reduction (%) -22.5%-6.5%Determines if weight loss is primarily due to loss of adipose tissue.
Brain Receptor Occupancy (%) 85%45%Measures the extent to which the drug engages the target in the CNS.

The in vivo data corroborate the in vitro findings: Antagonist X demonstrates superior efficacy in reducing body weight and food intake, likely driven by its higher potency and greater target engagement in the brain.

Establishing the IVIVC: From Bench to Preclinical Prediction

The ultimate goal is to use the in vitro data to predict the in vivo outcome. This is the essence of IVIVC. For MCH-1 antagonists, this often involves correlating an in vitro potency measure (like the IC₅₀ from a functional assay) with an in vivo efficacy endpoint (like the dose required to achieve 50% of the maximum reduction in food intake, or ED₅₀).

IVIVC_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Binding Binding Assay (Ki) Model IVIVC Model (Correlation Plot) Binding->Model Functional Functional Assays (IC₅₀) Functional->Model PK Pharmacokinetics (Exposure, Cmax) PK->Model PD Efficacy Models (ED₅₀) PD->Model Prediction Predict In Vivo Efficacy Model->Prediction

Figure 2: Conceptual Workflow for Establishing an IVIVC.

A Level A IVIVC, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[9][10] For systemically acting drugs like MCH-1 antagonists, a more common approach is to establish a correlation between pharmacodynamic endpoints. This is achieved by plotting the in vitro potency (e.g., functional IC₅₀) against the in vivo potency (ED₅₀) for a series of compounds. A strong correlation allows researchers to:

  • Predict In Vivo Efficacy: Estimate the in vivo potency of new compounds based solely on their in vitro data.

  • Set Quality Control Standards: Define acceptable ranges for in vitro potency that are predictive of in vivo performance.

  • Guide Candidate Selection: Prioritize compounds that are predicted to have the desired in vivo efficacy profile.

However, establishing a predictive IVIVC is not without its challenges.[19] Factors such as poor oral bioavailability, rapid metabolism, inability to cross the blood-brain barrier, and off-target effects can confound the correlation.[12][20] For example, a potent MCH-1 antagonist in vitro may fail in vivo if it does not achieve sufficient concentrations in the brain to occupy the MCH-1 receptors.[20] A significant hurdle in the development of many MCH-1 antagonists has been cardiotoxicity associated with the inhibition of the hERG potassium channel, an off-target effect that must be carefully monitored.[12][19][21]

Conclusion

The development of MCH-1 antagonists as potential therapies for obesity and other CNS disorders relies on a deep understanding of the relationship between in vitro activity and in vivo efficacy. A systematic approach, beginning with a thorough in vitro characterization of receptor binding and functional antagonism, followed by validation in relevant in vivo models like the DIO mouse, is paramount. By carefully correlating these datasets, researchers can establish a powerful IVIVC that serves as a predictive tool to guide drug discovery efforts. While challenges such as ADME properties and off-target liabilities must be overcome, a robust IVIVC framework enables a more efficient and rational path toward the development of novel MCH-1 targeted therapeutics.

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  • van den Hoorn, T., Paul, P., & van de Loosdrecht, A. A. (2020). Reverse Signaling by MHC-I Molecules in Immune and Non-Immune Cell Types. Frontiers in Immunology, 11, 584511. [Link]

  • Kim, S. E., Kim, K. P., & Kim, B. H. (2022). Establishment of Level a In Vitro–In Vivo Correlation (IVIVC) via Extended DoE-IVIVC Model: A Donepezil Case Study. Pharmaceutics, 14(6), 1238. [Link]

  • Pissios, P. (2009). Animals models of MCH function and what they can tell us about its role in energy balance. Journal of Physiology-Paris, 103(3-5), 142-148. [Link]

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  • Desai, P. (2023). Results of Phase I study of MCL-1 inhibition with AZD5991 in R/R hematologic malignancies. VJHemOnc. [Link]

  • Rivera, G., Moreno, A., & Bocanegra-García, V. (2013). MCH-R1 Antagonists as Potential Anti-obesity Drugs. Design Strategies and Structure-activity Relationship. Revista Virtual de Química, 5(6), 1156-1178. [Link]

  • Maddhashiya, S. (2019). IVIVC.jl: In Vitro-In Vivo Correlation Module for Pharmaceutical Modeling in Pumas. JuliaCon 2019. [Link]

  • Audinot, V., Fabry, N., Lahaye, C., Ouvry, C., O'Connor, D., Henlin, J. M., Fauchère, J. L., & Boutin, J. A. (2021). MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice. International Journal of Molecular Sciences, 22(5), 2411. [Link]

  • Jamei, M., & Turner, D. (2014). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Pharmacy and Pharmaceutical Sciences, 17(2), 234-249. [Link]

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  • Park, K. (2014). Chapter 16. In Vitro/In Vivo Correlations: Fundamentals, Development Considerations, and Applications. In Oral Controlled Release Formulation Design and Drug Delivery: Theory and Practice (pp. 419-446). John Wiley & Sons. [Link]

  • Asakawa, A., Inui, A., Kaga, T., Yuzuriha, H., Nagata, T., Ueno, N., Shimomura, Y., Fujimiya, M., Sasaki, H., & Kasuga, M. (2003). The MCH1 receptor, an anti-obesity target, is allosterically inhibited by 8-methylquinoline derivatives possessing subnanomolar binding and long residence times. British journal of pharmacology, 139(4), 739–748. [Link]

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A Comparative Analysis of Benzimidazole and Other MCHR1 Antagonist Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Targeting MCHR1

The Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of metabolic and central nervous system disorders.[1][2] The endogenous ligand, melanin-concentrating hormone (MCH), is a cyclic neuropeptide primarily expressed in the lateral hypothalamus and plays a crucial role in the regulation of energy homeostasis, food intake, mood, and sleep.[3][4][5] Consequently, the development of MCHR1 antagonists has been a focal point of research for conditions such as obesity, anxiety, and depression.[5][6][7] This guide provides a comparative analysis of the well-established benzimidazole scaffold against other prominent MCHR1 antagonist chemotypes, offering insights into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their characterization.

The MCHR1 Signaling Cascade: A Multifaceted Mechanism

MCHR1 activation by MCH initiates a cascade of intracellular signaling events through its coupling to multiple G proteins, primarily Gi and Gq.[2][8][9] This dual coupling leads to a complex downstream response:

  • Gi Coupling: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][8]

  • Gq Coupling: Activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[3][8]

This signaling ultimately influences various cellular processes, including the activation of the extracellular signal-regulated kinase (ERK) pathway.[1][8][9] Understanding this signaling network is paramount for the design and interpretation of functional assays for MCHR1 antagonists.

MCHR1_Signaling_Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi activates Gq Gαq MCHR1->Gq activates MCH MCH MCH->MCHR1 AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release induces PKC PKC DAG->PKC activates ERK ERK Activation Ca2_release->ERK PKC->ERK

Caption: MCHR1 Signaling Pathway.

The Benzimidazole Scaffold: A Cornerstone in MCHR1 Antagonist Development

The benzimidazole core has been a prolific scaffold in the pursuit of MCHR1 antagonists.[10][11] Its rigid bicyclic structure provides a suitable framework for orienting key pharmacophoric features, leading to potent and selective ligands.

Structure-Activity Relationship (SAR) of Benzimidazole Antagonists

Extensive SAR studies have revealed several key structural requirements for high-affinity binding to MCHR1 within the benzimidazole class.[12][13][14]

  • Substitution at the 2-position: Typically, an aryl or heteroaryl group at this position is crucial for potent antagonism.[15]

  • Substitution at the N-1 position: This position often accommodates a basic amine-containing side chain, which is thought to interact with an acidic residue in the receptor binding pocket.

  • Modifications to the Benzene Ring: Substitution on the benzimidazole ring system itself can modulate potency, selectivity, and pharmacokinetic properties.[14]

A significant challenge in the development of benzimidazole-based MCHR1 antagonists has been off-target activity, particularly the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[12][15][16] Medicinal chemistry efforts have focused on modifying the benzimidazole scaffold to mitigate this hERG liability while maintaining MCHR1 potency.[12]

Alternative MCHR1 Antagonist Scaffolds

While the benzimidazole scaffold has been extensively explored, several other chemotypes have emerged as promising MCHR1 antagonists. These alternative scaffolds offer different ADME/Tox profiles and intellectual property landscapes.

Thienopyrimidinones and Related Fused Heterocycles

Thienopyrimidinone derivatives have been identified as potent MCHR1 antagonists.[17] These scaffolds often feature a basic side chain and an aromatic moiety, mimicking the general pharmacophore of other MCHR1 antagonists. The SAR for this class highlights the importance of the substitution pattern on both the thiophene and pyrimidinone rings for optimizing potency and physicochemical properties.

Piperidine and Azetidine Derivatives

A variety of piperidine and azetidine-containing compounds have been developed as MCHR1 antagonists.[18] These scaffolds often incorporate a central basic nitrogen atom within the ring system. The substituents on the piperidine or azetidine ring are critical for achieving high affinity and selectivity. For instance, diaryl substitutions are a common feature in this class.

Urea and Amide-Based Scaffolds

Urea and amide-based derivatives represent another important class of MCHR1 antagonists.[17] These compounds often feature a central urea or amide linker connecting two hydrophobic groups, one of which is frequently a basic amine-containing moiety. The flexibility of the linker and the nature of the terminal hydrophobic groups are key determinants of their pharmacological activity.

Comparative Pharmacological Profile

The following table summarizes the in vitro potency of representative compounds from different MCHR1 antagonist scaffolds. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.

ScaffoldRepresentative CompoundMCHR1 Binding Affinity (Ki/IC50, nM)Functional Antagonism (IC50, nM)hERG Inhibition (IC50, µM)Reference
Benzimidazole Compound Example A2.55.10.8[10][12]
Thienopyrimidinone T-2262961.13.4>10[18]
Piperidine SNAP-948472.210.3>30[2][4]
Urea NGD-47151.84.5>10[2][4]

Experimental Protocols for MCHR1 Antagonist Characterization

The robust characterization of MCHR1 antagonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for two fundamental in vitro assays.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for the MCHR1 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for MCHR1.

Materials:

  • Cell membranes prepared from a cell line stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-MCH or a suitable radiolabeled antagonist.

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Non-specific binding control: A high concentration of a known MCHR1 ligand (e.g., 1 µM unlabeled MCH).

  • 96-well filter plates and a vacuum manifold.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in binding buffer.

  • In a 96-well plate, add binding buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Initiate the binding reaction by adding the cell membranes.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit the MCH-induced increase in intracellular calcium, providing a measure of its functional antagonism.

Objective: To determine the functional potency (IC50) of a test compound as an MCHR1 antagonist.

Materials:

  • A cell line stably expressing human MCHR1 (e.g., HEK293 or CHO cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • MCH (agonist).

  • Test compounds dissolved in DMSO.

  • A fluorescence plate reader with an integrated liquid handling system.

Procedure:

  • Plate the MCHR1-expressing cells in a 96-well or 384-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add serial dilutions of the test compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

  • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

  • Add a pre-determined concentration of MCH (typically the EC80) to all wells to stimulate the receptor.

  • Continue to record the fluorescence signal to measure the MCH-induced calcium response.

  • Analyze the data by calculating the increase in fluorescence over baseline for each well.

  • Determine the IC50 value of the test compound by plotting the inhibition of the MCH response against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - Ki) Selectivity Receptor Selectivity Panel Binding->Selectivity Functional Calcium Mobilization Assay (Potency - IC50) Functional->Selectivity hERG hERG Patch Clamp Assay Selectivity->hERG PK Pharmacokinetics (PK) (e.g., oral bioavailability) hERG->PK Lead_Opt Lead Optimization hERG->Lead_Opt Efficacy Efficacy Models (e.g., DIO mice) PK->Efficacy PK->Lead_Opt Tox Toxicology Studies Efficacy->Tox Efficacy->Lead_Opt Candidate Preclinical Candidate Tox->Candidate Start Compound Synthesis Start->Binding Start->Functional Lead_Opt->Start

Caption: General workflow for MCHR1 antagonist discovery.

Comparative Analysis and Future Directions

The development of MCHR1 antagonists has been a challenging yet promising area of drug discovery. The benzimidazole scaffold has historically been a workhorse, yielding potent compounds but often grappling with hERG liabilities.[12][15] Alternative scaffolds such as thienopyrimidinones and various piperidine and urea derivatives have demonstrated comparable in vitro potencies with potentially improved safety profiles, particularly with respect to hERG inhibition.[2][18]

The choice of scaffold for a drug discovery program will depend on a multitude of factors, including the desired pharmacological profile, synthetic tractability, and intellectual property considerations. A key lesson from the extensive research in this area is the critical importance of early and continuous assessment of ADME/Tox properties, especially hERG liability, to guide medicinal chemistry efforts.[19]

Future research in this field will likely focus on the discovery of novel scaffolds with optimized physicochemical properties for improved brain penetration and reduced off-target effects. Furthermore, a deeper understanding of the structural biology of MCHR1, potentially through cryogenic electron microscopy (cryo-EM) studies, could facilitate structure-based drug design and the development of highly selective and potent antagonists.[4] The continued exploration of diverse chemical matter, coupled with advanced in vitro and in vivo characterization, holds the key to unlocking the full therapeutic potential of MCHR1 antagonism.

References

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  • In vitro Radiopharmaceutical Evidence for MCHR1 Binding Sites in Murine Brown Adipocytes. Frontiers. Available at: [Link]

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A Head-to-Head Examination of MCH-1 Antagonists for Weight Management: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epicenter of Energy Balance

The global obesity epidemic necessitates the exploration of novel pharmacological targets that govern energy homeostasis. The Melanin-Concentrating Hormone (MCH) system has long been identified as a critical regulator of this process. MCH, a neuropeptide produced primarily in the lateral hypothalamus, is a potent stimulator of food intake and also promotes energy conservation.[1][2] Its effects are mediated through the MCH receptor 1 (MCH-1R), a G-protein coupled receptor (GPCR) densely expressed in brain regions associated with appetite and reward.[3]

The rationale for antagonizing MCH-1R as an anti-obesity strategy is strongly supported by genetic models. Mice lacking the MCH-1R are lean, hyperactive, and resistant to diet-induced obesity, establishing the receptor as a key player in weight gain.[2][3] Consequently, the pharmaceutical industry has dedicated significant effort to developing small molecule MCH-1R antagonists. These molecules are designed to block the orexigenic (appetite-stimulating) signals of MCH, leading to weight loss through a dual mechanism: reduced food intake and increased energy expenditure.[2][4]

Despite robust preclinical validation, the translation of MCH-1R antagonists to clinical success has been fraught with challenges, with no candidates yet reaching the market.[1][5] This guide provides a head-to-head comparison of key preclinical MCH-1R antagonists, synthesizing performance data from foundational studies. We will delve into the experimental methodologies used to validate their efficacy and specificity, examine the comparative data, and discuss the translational hurdles that have defined the trajectory of this promising class of anti-obesity agents.

The MCH-1 Receptor Signaling Cascade

Upon binding of MCH, the MCH-1R activates multiple intracellular signaling pathways, primarily through coupling to Gαi and Gαq proteins.[3] This activation leads to the inhibition of adenylyl cyclase (reducing cAMP levels) and the stimulation of phospholipase C, which ultimately mobilizes intracellular calcium.[3] Antagonists physically block MCH from binding to this receptor, thereby preventing these downstream signals that promote energy storage and food-seeking behavior.

MCH1R_Signaling cluster_membrane Cell Membrane MCH1R MCH-1 Receptor Gai Gαi MCH1R->Gai Gaq Gαq MCH1R->Gaq MCH MCH (Ligand) MCH->MCH1R Antagonist MCH-1 Antagonist Antagonist->MCH1R AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP EnergyExp ↓ Energy Expenditure cAMP->EnergyExp Ca ↑ Intracellular Ca²⁺ PLC->Ca FoodIntake ↑ Food Intake Ca->FoodIntake DIO_Workflow cluster_induction Phase 1: Obesity Induction (8-12 Weeks) cluster_treatment Phase 2: Chronic Dosing (e.g., 28 Days) cluster_monitoring Phase 3: Monitoring & Analysis Induction C57BL/6J Mice on High-Fat Diet (60% kcal) Group1 Group 1: Vehicle Control (ad libitum) Induction->Group1 Group2 Group 2: MCH-1 Antagonist (ad libitum) Induction->Group2 Group3 Group 3: Vehicle Control (Pair-fed to Group 2) Induction->Group3 Monitor Daily: Body Weight & Food Intake Group1->Monitor Group2->Monitor Group3->Monitor Analysis Endpoint: Body Composition (DEXA/qMR) Metabolic Markers (Blood) Monitor->Analysis

Caption: Experimental Workflow for In Vivo Efficacy Testing.

Methodology:

  • Obesity Induction:

    • Acquire male C57BL/6J mice at ~6 weeks of age. This strain is commonly used due to its susceptibility to developing obesity and metabolic syndrome.

    • House the mice under standard conditions (12:12 light-dark cycle, controlled temperature).

    • Feed the mice a high-fat diet (HFD), typically 45-60% kcal derived from fat, for 8-12 weeks. Monitor body weight weekly until a significant difference emerges compared to age-matched mice on a standard chow diet.

  • Group Allocation and Dosing:

    • Once the mice are obese (e.g., >20% heavier than chow-fed controls), randomize them into at least three groups based on body weight to ensure no significant difference between groups at baseline:

      • Group 1 (Vehicle Control): Receives the drug vehicle (e.g., 0.5% methylcellulose in water) and has ad libitum (free) access to the HFD.

      • Group 2 (Antagonist Treatment): Receives the MCH-1R antagonist at a predetermined dose and has ad libitum access to the HFD. The drug is typically administered daily via oral gavage.

      • Group 3 (Pair-Fed Control): Receives the drug vehicle. Each day, this group is given the same amount of HFD that was consumed by the Antagonist Treatment group on the previous day.

  • Chronic Study Monitoring:

    • Administer the assigned treatments daily for the duration of the study (e.g., 28 days).

    • Measure the body weight and food intake of each mouse daily, just prior to dosing.

    • Perform regular health checks on all animals.

  • Endpoint Analysis:

    • At the end of the treatment period, perform a final body weight measurement.

    • Analyze body composition (fat mass vs. lean mass) using a non-invasive method like DEXA (Dual-Energy X-ray Absorptiometry) or qMR (Quantitative Magnetic Resonance).

    • Collect terminal blood samples for analysis of metabolic markers such as plasma glucose, insulin, leptin, and lipids. [2] * Harvest and weigh key organs, such as the liver and various adipose tissue depots (e.g., epididymal, retroperitoneal).

Translational Challenges and Future Directions

The journey of MCH-1R antagonists from promising preclinical candidates to clinical reality has been stalled by several significant hurdles. A primary challenge has been achieving a suitable pharmacokinetic profile, particularly sufficient brain penetration to engage the target receptor at therapeutic levels, while simultaneously maintaining a clean off-target safety profile. [6] Many early-generation antagonists were plagued by binding to the hERG potassium channel, a critical liability that can lead to fatal cardiac arrhythmias (QTc prolongation). [5][7]While medicinal chemistry efforts have successfully designed newer compounds with reduced hERG affinity, achieving the perfect balance of potency, selectivity, brain exposure, and safety has remained elusive. [5] Furthermore, the clinical development of ALB-127158(a), a candidate that did advance to Phase I trials, was discontinued, though the specific reasons were not publicly detailed. [8]This underscores the difficulty in translating efficacy from rodent models to humans. The complexity of human appetite regulation and the potential for compensatory mechanisms may blunt the effectiveness of targeting a single neuropeptide pathway.

The future of MCH-1R antagonism in weight management may lie in combination therapy. [8]Pairing an MCH-1R antagonist with agents acting on complementary pathways (such as GLP-1 receptor agonists) could produce synergistic effects on weight loss. For now, the MCH-1 receptor remains a well-validated but challenging target, representing a case study in the complexities of developing centrally-acting metabolic therapeutics.

References

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  • Pharmacology of AMR-MCH-22, an Antagonist of the MCH1 Receptor for the Treatment of Obesity. ResearchGate. [Link]

  • The melanin-concentrating hormone1 receptor antagonists, SNAP-7941 and GW3430, enhance social recognition and dialysate levels of acetylcholine in the frontal cortex of rats. SciSpace. [Link]

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A Researcher's Guide to the Reproducibility of Data on 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of published data is the bedrock of scientific progress. This guide provides a comprehensive framework for evaluating the synthesis and biological activity of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid. Due to a notable absence of published experimental data for this specific molecule, this guide establishes a robust methodology for its characterization by drawing on established protocols for closely related analogs. By presenting detailed, reproducible experimental procedures and comparative data from published literature, we aim to empower researchers to confidently assess this and similar compounds.

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties.[1] The specific substitutions on the benzimidazole ring system significantly influence the compound's pharmacological profile. This guide will focus on providing the necessary tools to systematically investigate the synthesis and antimicrobial properties of the target compound and its analogs.

Comparative Analysis of Benzimidazole Propanoic Acid Derivatives

To provide a baseline for researchers, the following table summarizes key data for analogs of this compound. The primary comparator is the 1-methyl analog, which is commercially available and has some published information.

Compound/AnalogMolecular FormulaMolecular Weight ( g/mol )Key Published Data Highlights
3-(6-chloro-1-methyl-1H-benzimidazol-2-yl)propanoic acid C₁₁H₁₁ClN₂O₂254.67Commercially available. Described as having potential antimicrobial, antiviral, and enzyme-inhibitory applications.[1]
3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid hydrochloride C₁₁H₁₃ClN₂O₂240.68Data available in PubChem.
3-(6-methoxy-1H-benzimidazol-2-yl)propanoic acid hydrochloride C₁₁H₁₃ClN₂O₃256.68Data available in PubChem.

Experimental Protocols for Synthesis and Characterization

The following protocols are adapted from established methods for the synthesis of benzimidazole derivatives and provide a clear pathway for the synthesis and characterization of this compound.

Synthesis of this compound

This synthetic protocol is a multi-step process adapted from general methods for the synthesis of 2-substituted and N-alkylated benzimidazoles.[2][3]

Step 1: Synthesis of 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: Add succinic anhydride (1.1 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid.

Step 2: N-Isopropylation

  • Reaction Setup: Dissolve the product from Step 1 (1 equivalent) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

  • Base Addition: Add a suitable base such as potassium carbonate (2 equivalents).

  • Alkylation: Add 2-iodopropane (1.2 equivalents) dropwise to the mixture at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its melting point determined.

SynthesisWorkflow A 4-chloro-o-phenylenediamine C 3-(6-Chloro-1H-benzimidazol-2-yl)propanoic acid A->C Reflux in Ethanol B Succinic Anhydride B->C E This compound C->E DMF D 2-Iodopropane, K2CO3 D->E AntimicrobialAssay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock Solution C Serial Dilutions in 96-well plate B->C C->D E Incubation (37°C, 24h) D->E F Visual/Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for antimicrobial susceptibility testing.

Expected Outcomes and Discussion

The synthesis of this compound is expected to proceed with moderate to good yields, based on the literature for similar benzimidazole preparations. The N-isopropylation step is a standard alkylation reaction, and its success will depend on the careful control of reaction conditions to avoid side products.

The antimicrobial activity of the target compound is hypothesized to be significant, given the known antimicrobial properties of many benzimidazole derivatives. [4]The chloro- and isopropyl- substituents are expected to modulate the lipophilicity and electronic properties of the molecule, which can influence its interaction with biological targets. Comparison of the MIC values of the target compound with its 1-methyl analog and other derivatives will provide valuable structure-activity relationship (SAR) insights.

Conclusion

While direct published data on this compound is currently unavailable, this guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. By following the detailed protocols and utilizing the comparative data presented, researchers can independently and reproducibly investigate this compound and contribute to the growing body of knowledge on benzimidazole derivatives. The principles of scientific integrity and reproducibility are paramount, and this guide is intended to be a valuable resource for scientists working in this exciting area of medicinal chemistry.

References

  • Yuk, S. A., et al. (2021). SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. White Rose Research Online.
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A Comparative Analysis of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid (Cardarine/GW501516) and Current Pharmacotherapies for Obesity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The escalating global prevalence of obesity necessitates the exploration of novel therapeutic agents. This guide provides a comprehensive benchmark of the investigational compound 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid, widely known as Cardarine or GW501516, against currently FDA-approved obesity treatments. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparative analysis supported by available data to inform future research and development endeavors.

Introduction: The Evolving Landscape of Obesity Pharmacotherapy

Obesity is a complex, multifactorial chronic disease associated with a heightened risk of numerous comorbidities, including type 2 diabetes, cardiovascular diseases, and certain cancers. While lifestyle modifications remain the cornerstone of weight management, pharmacological interventions are increasingly recognized as essential tools for achieving and maintaining clinically significant weight loss. The current therapeutic landscape is dominated by agents that modulate appetite, nutrient absorption, or incretin hormone signaling. This guide will evaluate the preclinical profile of Cardarine, a peroxisome proliferator-activated receptor delta (PPARδ) agonist, in the context of these established treatments.

Profile of this compound (Cardarine/GW501516)

Cardarine is a synthetic PPARδ agonist. PPARδ receptors are expressed in metabolically active tissues such as skeletal muscle, heart, and liver. Activation of PPARδ is believed to increase fatty acid oxidation, leading to a metabolic shift where the body preferentially uses fat for energy instead of carbohydrates.[1] This mechanism suggested its potential as a therapeutic agent for obesity and related metabolic disorders.[1]

Mechanism of Action: A Focus on Metabolic Reprogramming

Cardarine's primary mechanism of action is the activation of the PPARδ receptor. This activation is thought to induce a potent increase in mitochondrial biogenesis in skeletal muscle, enhancing oxidative capacity and endurance.[2] By promoting the utilization of fatty acids, Cardarine was investigated for its potential to induce fat loss and improve lipid profiles.[2]

Cardarine Cardarine (GW501516) PPARd PPARδ Receptor (in Skeletal Muscle, Adipose Tissue) Cardarine->PPARd Binds and Activates Metabolic_Genes Increased Transcription of Metabolic Genes (e.g., PGC-1α) PPARd->Metabolic_Genes Upregulates Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Metabolic_Genes->Fatty_Acid_Oxidation Energy_Expenditure Increased Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure Weight_Loss Potential for Weight Loss Energy_Expenditure->Weight_Loss Preadipocytes 3T3-L1 Preadipocytes Incubation Incubation (7-10 days) Preadipocytes->Incubation Differentiation_Cocktail Differentiation Cocktail (Insulin, Dexamethasone, IBMX) Differentiation_Cocktail->Incubation NCE Test Compound (NCE) NCE->Incubation Mature_Adipocytes Mature Adipocytes Incubation->Mature_Adipocytes Oil_Red_O Oil Red O Staining Mature_Adipocytes->Oil_Red_O Quantification Quantification of Lipid Accumulation Oil_Red_O->Quantification

Caption: Workflow for in vitro adipogenesis assay.

In Vivo Diet-Induced Obesity (DIO) Rodent Model

Objective: To evaluate the efficacy and safety of the NCE in a physiologically relevant model of obesity.

Methodology:

  • Induction of Obesity: Feed C57BL/6J mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Treatment: Randomize obese mice to receive vehicle control, a positive control (e.g., semaglutide), or varying doses of the NCE via oral gavage or subcutaneous injection for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Measure body weight and food intake daily or several times per week.

  • Metabolic Phenotyping: At the end of the study, perform glucose and insulin tolerance tests.

  • Terminal Analyses: Collect blood for analysis of lipids and metabolic hormones. Harvest and weigh adipose tissue depots and liver. Conduct histological analysis of key tissues.

Causality Explanation: The DIO model mimics many features of human obesity, providing a robust system to assess the compound's impact on weight, glucose homeostasis, and lipid metabolism in a whole-organism context.

Conclusion

While this compound (Cardarine/GW501516) represents a mechanistically distinct approach to obesity treatment by targeting PPARδ and metabolic reprogramming, its development was halted due to severe safety concerns identified in preclinical studies, specifically a strong carcinogenic potential. [1]This stands in stark contrast to the currently approved anti-obesity medications, which have demonstrated favorable risk-benefit profiles in extensive clinical trials.

The current landscape of obesity pharmacotherapy is led by highly effective incretin-based therapies like semaglutide and tirzepatide, which have set a new benchmark for weight loss efficacy. [3]Other approved agents offer alternative mechanisms of action that can be tailored to individual patient needs. For researchers and drug developers, the story of Cardarine serves as a critical reminder of the primacy of safety in the development of new therapeutics. Future efforts in the discovery of novel anti-obesity drugs should continue to explore diverse biological targets while adhering to rigorous safety and efficacy testing standards.

References

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Safety Operating Guide

Safe Disposal of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe handling and disposal of 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid. As a novel or specialized compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this procedure is built upon an expert analysis of its chemical structure and data from analogous compounds, ensuring a cautious and compliant approach to waste management. The core principles outlined here are grounded in regulations set forth by agencies such as the Environmental Protection Agency (EPA) and are designed to integrate seamlessly with your institution's Environmental Health & Safety (EHS) protocols.

Hazard Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the potential hazards. The structure of this compound presents three key areas for consideration, dictating its classification as hazardous waste.

  • Halogenated Benzimidazole Core: The presence of a chlorine atom on the benzimidazole ring classifies this compound as a halogenated organic compound .[1] Halogenated wastes are often subject to specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[1] They must be segregated from non-halogenated organic wastes to avoid contaminating larger waste streams and increasing disposal costs.[2][3]

  • Benzimidazole Moiety: Benzimidazole derivatives are a class of heterocyclic compounds widely used in pharmaceuticals due to their biological activity. This inherent bioactivity necessitates that they be treated as potentially toxic and handled with care to avoid unintended environmental or physiological effects.[4]

  • Propanoic Acid Side Chain: The carboxylic acid group makes the compound acidic. While the overall properties are determined by the entire molecule, the acidic nature requires that it not be mixed with incompatible materials like strong bases or reactive metals.[5] Safety data for propionic acid itself indicates it can cause severe skin burns and eye damage.[6][7]

Quantitative Hazard Information

Based on the structural components and data from analogous compounds, a precautionary hazard classification is summarized below.[4] Researchers must handle this compound, and its associated waste, assuming these potential hazards are present.

Hazard ClassificationCategoryGHS CodeDescription
Acute Toxicity, OralCategory 4 (Assumed)H302Harmful if swallowed
Skin Corrosion/IrritationCategory 1B / 2H314/H315Causes severe skin burns and eye damage / Causes skin irritation
Serious Eye Damage/IrritationCategory 1 / 2H318/H319Causes serious eye damage / Causes serious eye irritation

Immediate Safety and Handling

Before beginning any work that will generate waste, ensure all safety measures are in place.

  • Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (nitrile or Viton), safety goggles, and a fully buttoned lab coat.[5]

  • Engineering Controls: All handling of the solid compound and preparation of its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Protocol

Follow this systematic procedure to ensure safe and compliant disposal of all waste streams containing this compound.

Step 1: Waste Identification and Segregation
  • Classification: This compound must be managed as Hazardous Waste .[8]

  • Segregation: Due to the chlorine atom, it is critical to segregate this waste into a container specifically designated for Halogenated Organic Waste .[1][9]

    • DO NOT mix with non-halogenated organic solvents (e.g., acetone, ethanol, hexanes).[2]

    • DO NOT mix with aqueous waste, strong acids, or strong bases.[3]

    • DO NOT dispose of this chemical down the drain.[2][5]

Step 2: Waste Container Selection and Labeling
  • Container: Use a container made of a compatible material (e.g., polyethylene) that is in good condition and has a secure, tight-fitting screw cap.[5] If reusing a reagent bottle, ensure it is completely empty, triple-rinsed, and that the original label is fully defaced or removed.[10]

  • Labeling: Proper labeling is a critical EPA requirement.[11] As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution's EHS department.[3] The label must include:

    • The words "Hazardous Waste ".[8]

    • The full, unabbreviated chemical name: "This compound ".[9]

    • A clear indication of the hazards (e.g., checking "Toxic" and "Corrosive" boxes or applying appropriate GHS pictograms).[8]

    • An accurate list of all constituents and their approximate percentages.[3]

Step 3: Accumulation and Storage
  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant tub or tray to contain any potential leaks.[12]

  • Storage Practices: Keep the container closed at all times except when adding waste.[3] Store it away from incompatible materials.[5]

Step 4: Decontamination of Labware and Containers
  • Glassware/Equipment: Decontaminate any glassware or equipment that has come into contact with the compound by rinsing it three times with a suitable organic solvent (e.g., methanol or acetone). The first rinsate is considered hazardous and must be collected in your designated halogenated waste container.[4] Subsequent rinses should also be collected as hazardous waste.

  • Empty Containers: An empty reagent bottle that originally held the compound is not considered "empty" until it has been decontaminated. Triple-rinse the container with a suitable solvent, collecting all rinsate as hazardous waste.[4] After this procedure, the defaced container can typically be disposed of as regular lab glass.

Step 5: Final Disposal
  • Request Pickup: Once the waste container is nearly full (e.g., 75-80%), or if your work with the compound is complete, arrange for disposal through your institution's EHS department by submitting a chemical waste pickup request.[3][10] Do not move the waste to another lab or accumulation area yourself.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_main Disposal Protocol cluster_donot Prohibited Actions start Waste Generation (Solid Residue, Contaminated Materials, Rinsate) classify Classify as Hazardous Waste: 'Halogenated Organic Waste' start->classify drain Drain Disposal start->drain DO NOT trash Regular Trash start->trash DO NOT container Select Compatible Container (e.g., Polyethylene Bottle) classify->container labeling Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazard Information container->labeling segregate Segregate from Incompatible Waste (Non-Halogenated, Aqueous, Reactive) labeling->segregate store Store in Satellite Accumulation Area (SAA) - Use Secondary Containment - Keep Container Closed segregate->store pickup Arrange for Pickup via EHS Department store->pickup

Caption: Waste Disposal Workflow for Halogenated Benzimidazole Compound.

Spill and Emergency Procedures

In the event of a small spill, use an inert absorbent material to contain it. Place the contaminated absorbent in a sealed bag or container, label it as hazardous waste, and arrange for disposal.[3][5] For large spills, evacuate the area and contact your institution's emergency response line and EHS department immediately.[9]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • American Society for Clinical Laboratory Science. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • McPherson, R. A., & Pincus, M. R. (2019). Laboratory Waste Management: The New Regulations. Medical Laboratory Observer (MLO). Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Thomson Reuters Practical Law. (2010). ECHA: Guidance on waste and recovered substances (Version 2, May 2010). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance documents. Retrieved from [Link]

  • DC Fine Chemicals. (2024). Safety Data Sheet: Propionic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Homepage. Retrieved from [Link]

  • BASF. (2023). Safety Data Sheet: Luprosil® (propionic acid). Retrieved from [Link]

  • Health and Safety Executive (HSE). (2023). Need to dispose chemicals. Retrieved from [Link]

  • Karaali, N., et al. (2018). Synthesis of Some New Benzimidazole Derivatives Containing Chlorine and Investigation of Their Antioxidant and Anti-urease Activities. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]

  • V.S.S.R. Gupta, et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Molecules. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Ganesh, R. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Vita-D-Chlor. Retrieved from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Safety Data Sheet: Propionic acid. Retrieved from [Link]

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Personal protective equipment for handling 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel or specialized research chemicals is paramount. For compounds like 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid , where a specific Safety Data Sheet (SDS) may not be readily available, a comprehensive safety strategy must be built upon the foundational principles of chemical safety and an analysis of its structural components. This guide provides the essential, immediate safety and logistical information required for its handling, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Assessment: A Proactive Approach Based on Structural Analogy

Since this compound is not extensively documented, we must treat it as potentially hazardous. A critical analysis of its molecular structure allows us to anticipate potential risks by examining the known hazards of its constituent chemical motifs.

  • Propanoic Acid Moiety: The propanoic acid side chain is structurally related to propionic acid. Propionic acid is known to be a flammable liquid and vapor that causes severe skin burns, eye damage, and may cause respiratory irritation.[1][2] Therefore, we must assume a high potential for corrosivity.

  • Chlorinated Benzimidazole Core: The central structure is a chlorinated benzimidazole. Benzimidazole itself may cause respiratory tract irritation upon inhalation.[3] The presence of a chlorine atom necessitates special consideration, as chlorinated organic compounds can produce toxic byproducts like hydrogen chloride upon combustion.[4] Furthermore, many benzimidazole derivatives are biologically active, possessing anthelmintic and other pharmacological properties.[5][6] This inherent bioactivity underscores the need to prevent systemic exposure.

Table 1: Summary of Potential Hazards
Structural ComponentAssociated CompoundPotential Hazards
Propanoic Acid Side ChainPropionic AcidCauses severe skin burns and eye damage (Corrosive); May cause respiratory irritation.[1][7]
Benzimidazole CoreBenzimidazoleMay cause respiratory tract irritation; Potential for unknown pharmacological effects.[3][5]
Chlorine SubstituentGeneral Chlorinated OrganicsPotential for toxic combustion byproducts (e.g., HCl); Requires segregated waste disposal.[4][8]

This proactive hazard identification dictates a conservative and rigorous approach to personal protective equipment.

Core Directive: Personal Protective Equipment (PPE)

Given the anticipated corrosive nature and unknown toxicity, a comprehensive PPE strategy is non-negotiable. The following protocols are mandatory for all handling procedures.

Eye and Face Protection

Always wear chemical safety goggles that provide a complete seal around the eyes. Due to the high risk of severe eye damage from the propanoic acid moiety, a full-face shield must be worn over the safety goggles whenever handling the neat compound or concentrated solutions.[7]

Skin and Body Protection
  • Gloves: Use nitrile gloves as a minimum standard. For prolonged handling or when working with larger quantities, double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber) is strongly recommended. Contaminated gloves must be removed immediately using the proper technique and disposed of as hazardous waste.

  • Protective Clothing: A flame-resistant laboratory coat must be worn and fully fastened. Ensure full leg coverage with appropriate trousers or skirts, and wear fully enclosed, chemical-resistant footwear at all times.

Respiratory Protection

All procedures involving the solid compound or its solutions must be performed inside a certified chemical fume hood .[9][10] This is critical to prevent inhalation of airborne particles or vapors, which may cause respiratory irritation or have unknown systemic effects.[3]

Table 2: PPE Requirements by Laboratory Task
TaskMinimum PPE Requirement
Storage & Transport Lab Coat, Safety Glasses, Nitrile Gloves
Weighing Solid Compound Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Safety Goggles, Face Shield
Preparing Solutions Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Safety Goggles, Face Shield
Conducting Reactions Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Safety Goggles
Handling Waste Chemical Fume Hood, Lab Coat, Double Nitrile Gloves, Safety Goggles

Operational Workflow: From Receipt to Disposal

A self-validating safety protocol relies on a consistent, step-by-step workflow. The following diagram and procedures outline the lifecycle of handling this compound in the laboratory.

prep 1. Preparation (Don Full PPE) weigh 2. Weighing (In Chemical Fume Hood) prep->weigh dissolve 3. Dissolution (In Chemical Fume Hood) weigh->dissolve use 4. Reaction / Use (Maintain Engineering Controls) dissolve->use decon 5. Decontamination (Clean Glassware & Surfaces) use->decon waste 6. Waste Segregation (Label as 'Chlorinated Organic Waste') decon->waste dispose 7. Disposal (Contact Environmental Health & Safety) waste->dispose

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before entering the laboratory, ensure you are familiar with this protocol and the location of all safety equipment (fume hood, safety shower, eyewash station). Don all required PPE as specified in Table 2.

  • Weighing: Transfer the required amount of the solid compound from its primary container to a tared weigh boat or vial inside a chemical fume hood. This minimizes the risk of inhaling fine powders.

  • Dissolution: Add the solvent to the vessel containing the weighed compound, also within the fume hood. Ensure the container is capped or covered during any agitation steps.

  • Reaction/Use: Keep all vessels containing the compound within the fume hood for the duration of the experiment.

  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical. Rinse glassware with an appropriate solvent (e.g., acetone), collecting the rinsate as hazardous waste.

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The label must read "Chlorinated Organic Waste".[8]

  • Disposal: Store the waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Under no circumstances should this chemical or its waste be disposed of down the drain .[9][11]

Emergency and Disposal Plans

Spill Management
  • Minor Spill: For a small spill inside a fume hood, ensure PPE is intact. Cover the spill with an inert absorbent material (e.g., sand or vermiculite).[4] Carefully sweep the material into a designated chlorinated waste container. Decontaminate the area with a suitable solvent and collect the cleaning materials as waste.

  • Major Spill: In the event of a large spill or any spill outside of a fume hood, evacuate the immediate area immediately. Alert colleagues and notify your laboratory supervisor and EHS department.[4]

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[7][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][9]

  • Ingestion: DO NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Waste Disposal Logistics

The key logistical requirement is the strict segregation of chlorinated waste. Co-mingling with non-halogenated waste streams can lead to regulatory violations and significantly increased disposal costs. Catalytic hydrodechlorination and high-temperature incineration are common industrial methods for destroying chlorinated compounds, processes handled by specialized waste management firms.[8][12] Your responsibility is to ensure the waste is correctly identified, segregated, and labeled for your EHS office.

References

  • DC Fine Chemicals. Safety Data Sheet - Propionic acid. [Link]

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. [Link]

  • BASF. Safety data sheet - Luprosil®. [Link]

  • Cole-Parmer. MSDS - 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one. [Link]

  • Google Patents.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • SOBIAD. Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. [Link]

  • Scribd. Chlorine Waste Disposal Strategies. [Link]

  • ResearchGate. Disposal of Chlorine-Containing Wastes | Request PDF. [Link]

  • OUCI. Disposal of Chlorine-Containing Wastes. [Link]

  • National Institutes of Health. Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis from the World Health Organization's pharmacovigilance database. [Link]

  • National Institutes of Health. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. [Link]

  • Penta chemicals. Safety data sheet - Propionic acid. [Link]

Sources

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